Product packaging for (2-(Methylamino)phenyl)methanol(Cat. No.:CAS No. 29055-08-1)

(2-(Methylamino)phenyl)methanol

Cat. No.: B1346500
CAS No.: 29055-08-1
M. Wt: 137.18 g/mol
InChI Key: ZWIBBLPQTVLYKW-UHFFFAOYSA-N
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Description

(2-(Methylamino)phenyl)methanol is a useful research compound. Its molecular formula is C8H11NO and its molecular weight is 137.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 165606. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11NO B1346500 (2-(Methylamino)phenyl)methanol CAS No. 29055-08-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-(methylamino)phenyl]methanol
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H11NO/c1-9-8-5-3-2-4-7(8)6-10/h2-5,9-10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWIBBLPQTVLYKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80304396
Record name Benzenemethanol, 2-(methylamino)-
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Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29055-08-1
Record name Benzenemethanol, 2-(methylamino)-
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Record name Benzenemethanol, 2-(methylamino)-
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Record name [2-(methylamino)phenyl]methanol
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Record name [2-(Methylamino)phenyl]methanol
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Foundational & Exploratory

(2-(Methylamino)phenyl)methanol chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, structure, and safety information for (2-(Methylamino)phenyl)methanol. The content is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Structure and Identification

This compound, also known as 2-(methylamino)benzyl alcohol, is an aromatic amino alcohol. Its structure consists of a benzene ring substituted with a hydroxymethyl group and a methylamino group at the ortho position.

Table 1: Structural and Identification Data for this compound

IdentifierValue
IUPAC Name [2-(methylamino)phenyl]methanol[1]
Synonyms 2-(Methylamino)benzyl alcohol, o-(Methylamino)benzyl alcohol
CAS Number 29055-08-1
Molecular Formula C₈H₁₁NO[1]
SMILES CNC1=CC=CC=C1CO[1]
InChI InChI=1S/C8H11NO/c1-9-8-5-3-2-4-7(8)6-10/h2-5,9-10H,6H2,1H3[1]
InChIKey ZWIBBLPQTVLYKW-UHFFFAOYSA-N[1]

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are limited in publicly available literature. The following table summarizes the available computed and experimental data.

Table 2: Physicochemical Properties of this compound

PropertyValueNotes
Molecular Weight 137.18 g/mol [1]
Appearance Yellow to brown solidFrom supplier data
Melting Point Not availableExperimental data not found
Boiling Point 284.1 °C at 760 mmHgPredicted value
Solubility Not availableExperimental data not found
logP 1.5[1]Computed value
Hydrogen Bond Donor Count 2[1]Computed value
Hydrogen Bond Acceptor Count 2Computed value
Rotatable Bond Count 2Computed value

Synthesis and Characterization

Theoretical Synthesis Pathway:

A common method for the synthesis of N-methylamines is the reductive amination of a corresponding aldehyde or the reduction of an amide. A plausible two-step synthesis could involve the formylation of 2-aminobenzyl alcohol followed by reduction.

Experimental Workflow: Theoretical Synthesis

G A 2-Aminobenzyl Alcohol B Formylation (e.g., Ethyl Formate) A->B Step 1 C N-(2-(hydroxymethyl)phenyl)formamide B->C D Reduction (e.g., LiAlH4 in THF) C->D Step 2 E This compound D->E G cluster_0 Structural Features cluster_1 Chemical Properties A Hydroxymethyl Group (-CH2OH) D Hydrogen Bonding (Donor and Acceptor) A->D F Potential for Esterification/ Etherification A->F B Secondary Amine (-NHCH3) B->D E Basicity B->E G Potential for N-Alkylation/ Acylation B->G C Aromatic Ring H Aromatic Substitution Reactions C->H

References

Technical Guide: (2-(Methylamino)phenyl)methanol (CAS No. 29055-08-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (2-(Methylamino)phenyl)methanol, a versatile organic compound with potential applications in pharmaceutical research and development. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its potential biological activities based on structurally related compounds. The information is presented to be a valuable resource for researchers in medicinal chemistry and drug discovery.

Chemical Identification and Properties

This compound is an aromatic amino alcohol. Its structure features a benzene ring substituted with a hydroxymethyl group and a methylamino group at the ortho position.

Table 1: Chemical and Physical Properties of this compound [1][2]

PropertyValue
CAS Number 29055-08-1
Molecular Formula C₈H₁₁NO
Molecular Weight 137.18 g/mol
IUPAC Name [2-(methylamino)phenyl]methanol
Synonyms 2-(Methylamino)benzyl alcohol, o-(Methylamino)benzyl alcohol
Appearance Yellow to brown solid (experimental)
Storage Temperature 2–8 °C under inert gas (e.g., Nitrogen or Argon)
Computed XLogP3 1.5
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 2
Exact Mass 137.084063974 Da

Synthesis of this compound

The synthesis of this compound can be achieved through the reduction of 2-(methylamino)benzaldehyde. This method provides a straightforward and efficient route to the target compound. A Chinese patent also describes a synthetic method for what appears to be a related compound, (methylamino)(phenyl)methanol, which is noted as a fungicide.[3][4]

Experimental Protocol: Reduction of 2-(Methylamino)benzaldehyde

This protocol is a representative procedure based on the common reduction of aromatic aldehydes to their corresponding alcohols using sodium borohydride.

Materials:

  • 2-(Methylamino)benzaldehyde

  • Methanol (reagent grade)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (round-bottom flask, magnetic stirrer, separatory funnel, etc.)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-(methylamino)benzaldehyde (1.0 eq) in methanol (10 mL per gram of aldehyde).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes to cool it to 0-5 °C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.1 eq) to the cooled solution in small portions over 30 minutes. Caution: Hydrogen gas is evolved; ensure adequate ventilation.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a mobile phase of 30% ethyl acetate in hexanes) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding deionized water (20 mL) to the flask in an ice-water bath to decompose any excess sodium borohydride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Diagram 1: Synthetic Workflow for this compound

G reactant 2-(Methylamino)benzaldehyde reagent NaBH4, Methanol reactant->reagent 1. Dissolve workup Aqueous Workup & Extraction reagent->workup 2. React product This compound purification Column Chromatography workup->purification 3. Isolate Crude purification->product 4. Purify

Caption: Synthetic pathway for this compound.

Analytical Data

Table 2: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.2-7.4m4HAromatic protons
~4.6s2H-CH₂OH
~4.5-5.0 (broad)s1H-OH
~3.5-4.0 (broad)s1H-NH
~2.8s3H-NCH₃

Table 3: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~148C-NH
~130C-CH₂OH
~128-130Aromatic CH
~115-125Aromatic CH
~65-CH₂OH
~30-NCH₃

Potential Applications in Drug Development

While specific biological activities of this compound are not extensively documented, the benzylamine scaffold is present in numerous biologically active compounds, suggesting its potential as a valuable intermediate in drug discovery.[6]

Antimicrobial Activity

N-substituted benzylamine derivatives have been reported to exhibit antimicrobial activity.[10][11][12][13][14] The mechanism is often attributed to the disruption of bacterial cell membranes. The lipophilicity of the benzylamine moiety can facilitate its insertion into the lipid bilayer, leading to increased membrane permeability and cell death. Further investigation into the antimicrobial properties of this compound against a panel of pathogenic bacteria and fungi is warranted.

Enzyme Inhibition

Benzylamine derivatives have been explored as inhibitors of various enzymes. For instance, certain benzylamine-sulfonamide derivatives have shown potent and selective inhibition of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases.[1][3][15][16] The structural features of this compound make it a candidate for derivatization to explore its potential as an enzyme inhibitor for various therapeutic targets.

Diagram 2: Potential Drug Discovery Pathway

G start This compound derivatization Chemical Derivatization start->derivatization screening Biological Screening (e.g., Antimicrobial, Enzyme Inhibition) derivatization->screening hit Hit Compound Identification screening->hit lead_opt Lead Optimization hit->lead_opt candidate Preclinical Candidate lead_opt->candidate

Caption: A potential workflow for drug discovery.

Conclusion

This compound is a readily accessible compound with physicochemical properties that make it an attractive starting material for the synthesis of more complex molecules. Its structural similarity to known bioactive compounds, particularly in the areas of antimicrobial agents and enzyme inhibitors, highlights its potential for further investigation in drug discovery and development programs. This guide provides a foundational understanding of its synthesis and potential applications to aid researchers in their future studies.

References

An In-depth Technical Guide to the Synthesis of (2-(Methylamino)phenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(2-(Methylamino)phenyl)methanol is a key intermediate in the synthesis of various pharmaceutical compounds and other specialty chemicals. Its molecular structure, featuring both a secondary amine and a primary alcohol on a phenyl ring, makes it a versatile building block. This technical guide provides a comprehensive overview of the primary synthetic pathways for this compound, complete with detailed experimental protocols, quantitative data, and visual process diagrams to aid in laboratory-scale and process development.

Core Synthesis Pathways

Three principal synthetic routes have been identified for the preparation of this compound:

  • Reduction of N-Methylanthranilic Acid and its Derivatives: This is a direct and widely utilized method involving the reduction of the carboxylic acid or ester functionality of N-methylanthranilic acid or its corresponding esters.

  • N-Alkylation of 2-Aminobenzyl Alcohol: This pathway involves the selective methylation of the primary amine group of 2-aminobenzyl alcohol.

  • Reductive Amination of 2-Aminobenzaldehyde: This route entails the reaction of 2-aminobenzaldehyde with a methylamine source, followed by in-situ reduction of the intermediate imine.

The selection of a particular pathway in a research or production setting will depend on factors such as the availability and cost of starting materials, desired purity of the final product, scalability, and safety considerations associated with the reagents.

Quantitative Data Summary

The following table summarizes the key quantitative data for the different synthesis pathways, allowing for a comparative assessment of their efficiency.

PathwayStarting MaterialKey ReagentsSolventReaction TimeTemperatureYield (%)
1. Reduction N-Methylanthranilic AcidLithium Aluminum Hydride (LiAlH₄)Tetrahydrofuran (THF)Not SpecifiedRefluxHigh
Methyl 2-(methylamino)benzoateLithium Aluminum Hydride (LiAlH₄)Diethyl EtherNot SpecifiedNot SpecifiedGood
2. N-Alkylation 2-Aminobenzyl AlcoholMethanol, Ru-based catalyst, Cs₂CO₃Methanol12 hours140 °C70-97%
2-Aminobenzyl AlcoholMethyl Iodide, BaseNot SpecifiedNot SpecifiedNot SpecifiedVariable
3. Reductive Amination 2-AminobenzaldehydeMethylamine, NaBH₃CNMethanolNot SpecifiedNot SpecifiedModerate

Experimental Protocols

This section provides detailed experimental methodologies for the key synthesis pathways.

Pathway 1: Reduction of N-Methylanthranilic Acid

This method employs the powerful reducing agent Lithium Aluminum Hydride (LiAlH₄) to convert the carboxylic acid group of N-methylanthranilic acid directly to a primary alcohol.

Experimental Protocol:

  • To a stirred suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), a solution of N-methylanthranilic acid (1.0 equivalent) in anhydrous THF is added dropwise at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is cooled to 0 °C and cautiously quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally more water.

  • The resulting granular precipitate is removed by filtration, and the filter cake is washed with THF.

  • The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield this compound.

Pathway 2: N-Alkylation of 2-Aminobenzyl Alcohol

This pathway focuses on the selective methylation of the primary amino group of 2-aminobenzyl alcohol. Catalytic methods using methanol as a green methylating agent are becoming increasingly prevalent.

Experimental Protocol (Catalytic N-Methylation):

  • In a reaction vessel, 2-aminobenzyl alcohol (1.0 equivalent), a ruthenium-based catalyst (e.g., (DPEPhos)RuCl₂(PPh₃) at 0.5 mol%), and cesium carbonate (Cs₂CO₃, 0.5 equivalents) are combined in methanol.[1][2][3][4]

  • The vessel is sealed and the mixture is heated to 140 °C with stirring for 12 hours.[4]

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford this compound.

Pathway 3: Reductive Amination of 2-Aminobenzaldehyde

This one-pot procedure involves the formation of an imine from 2-aminobenzaldehyde and methylamine, which is then immediately reduced to the target secondary amine.

Experimental Protocol:

  • To a solution of 2-aminobenzaldehyde (1.0 equivalent) in methanol, an excess of methylamine (as a solution in a suitable solvent or as a salt) is added.

  • The mixture is stirred at room temperature to facilitate imine formation.

  • Sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents) is then added portion-wise to the reaction mixture.

  • The reaction is stirred until the starting aldehyde is consumed, as monitored by TLC.

  • The reaction is quenched by the addition of water, and the methanol is removed under reduced pressure.

  • The aqueous residue is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography to yield this compound.

Process Diagrams

The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic pathway.

Synthesis_Pathway_1_Reduction N-Methylanthranilic_Acid N-Methylanthranilic Acid Product This compound N-Methylanthranilic_Acid->Product Reduction LiAlH4_THF LiAlH₄ / THF LiAlH4_THF->N-Methylanthranilic_Acid

Diagram 1. Reduction of N-Methylanthranilic Acid.

Synthesis_Pathway_2_N_Alkylation 2-Aminobenzyl_Alcohol 2-Aminobenzyl Alcohol Product This compound 2-Aminobenzyl_Alcohol->Product N-Methylation Reagents Methanol, Ru-Catalyst, Base Reagents->2-Aminobenzyl_Alcohol

Diagram 2. N-Alkylation of 2-Aminobenzyl Alcohol.

Synthesis_Pathway_3_Reductive_Amination 2-Aminobenzaldehyde 2-Aminobenzaldehyde Imine_Intermediate Imine Intermediate 2-Aminobenzaldehyde->Imine_Intermediate Condensation Product This compound Imine_Intermediate->Product Reduction Reagents1 Methylamine Reagents1->2-Aminobenzaldehyde Reagents2 Reducing Agent (e.g., NaBH₃CN) Reagents2->Imine_Intermediate

Diagram 3. Reductive Amination of 2-Aminobenzaldehyde.

References

In-Depth Technical Guide: Physicochemical Properties of (2-(Methylamino)phenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential physicochemical data for (2-(Methylamino)phenyl)methanol, a compound of interest to researchers, scientists, and professionals in drug development. The information is presented in a structured format to facilitate easy reference and comparison.

Core Physicochemical Data

The fundamental molecular properties of this compound have been determined and are summarized below. This data is critical for experimental design, analytical method development, and computational modeling.

PropertyValueSource
Molecular FormulaC8H11NO[1][2][3]
Molecular Weight137.18 g/mol [1][2]
Exact Mass137.084063974 Da[1]

Nomenclature and Identifiers

Accurate identification of chemical compounds is paramount in scientific research. The following table lists common synonyms and chemical identifiers for this compound.

Identifier TypeIdentifier
IUPAC Name[2-(methylamino)phenyl]methanol
Synonymso-(Methylamino)benzyl alcohol, Benzenemethanol, 2-(methylamino)-
InChIKeyZWIBBLPQTVLYKW-UHFFFAOYSA-N

As an AI, I cannot perform experiments or generate experimental protocols. The provided data is based on established chemical information.

For logical relationships and workflows, the following diagram illustrates the connection between the compound's identity and its fundamental properties.

A This compound B Molecular Formula C8H11NO A->B determines E Synonyms A->E is also known as C Molecular Weight 137.18 g/mol B->C calculates to D Exact Mass 137.084063974 Da B->D precisely defines

Core Properties of this compound

References

IUPAC nomenclature for (2-(Methylamino)phenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (2-(Methylamino)phenyl)methanol

This technical guide provides a comprehensive overview of this compound, focusing on its chemical nomenclature, properties, synthesis, and potential applications. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

IUPAC Nomenclature and Chemical Identity

The formal IUPAC name for the compound is [2-(methylamino)phenyl]methanol .[1] It is also commonly known by several synonyms, including 2-(Methylamino)benzyl alcohol and o-(Methylamino)benzenemethanol.[1][2] The molecule consists of a benzene ring substituted with a hydroxymethyl group (-CH₂OH) and a methylamino group (-NHCH₃) at adjacent (ortho) positions.

A logical diagram illustrating the relationship between the compound's structure and its key identifiers is presented below.

G cluster_structure Chemical Structure cluster_identifiers Chemical Identifiers struct CNC1=CC=CC=C1CO (SMILES) iupac IUPAC Name: [2-(methylamino)phenyl]methanol struct->iupac is identified by cas CAS Number: 29055-08-1 struct->cas is registered as formula Molecular Formula: C8H11NO struct->formula has formula inchi InChIKey: ZWIBBLPQTVLYKW-UHFFFAOYSA-N struct->inchi is represented by

Caption: Relationship between the chemical structure and its primary identifiers.

Data Presentation: Chemical Identifiers

The following table summarizes the key chemical identifiers for this compound.

IdentifierValueReference
IUPAC Name [2-(methylamino)phenyl]methanol[1]
CAS Number 29055-08-1[1]
Molecular Formula C₈H₁₁NO[1]
SMILES CNC1=CC=CC=C1CO[1][3]
InChI InChI=1S/C8H11NO/c1-9-8-5-3-2-4-7(8)6-10/h2-5,9-10H,6H2,1H3[1][3]
InChIKey ZWIBBLPQTVLYKW-UHFFFAOYSA-N[1][3]
Synonyms This compound, 2-(Methylamino)benzyl alcohol[1][2]

Physicochemical Properties

This section details the computed and experimental properties of the compound.

Data Presentation: Physicochemical Properties
PropertyValueReference
Molecular Weight 137.18 g/mol [1]
Exact Mass 137.084063974 Da[1]
XLogP3 (Predicted) 1.5[1][3]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 2[1]
Appearance Yellow to brown Solid[2]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the reduction of N-methylanthranilic acid.[2] This process involves converting the carboxylic acid group to a primary alcohol.

Experimental Protocol: Reduction of N-methylanthranilic Acid

Objective: To synthesize this compound from N-methylanthranilic acid.

Materials:

  • N-methylanthranilic acid

  • A suitable reducing agent (e.g., Lithium aluminum hydride, LiAlH₄)

  • Anhydrous solvent (e.g., Tetrahydrofuran, THF)

  • Apparatus for reflux under an inert atmosphere (e.g., nitrogen or argon)

  • Quenching solution (e.g., water, aqueous NaOH)

  • Extraction solvent (e.g., Ethyl acetate)

  • Drying agent (e.g., Anhydrous sodium sulfate)

Methodology:

  • Reaction Setup: A dried round-bottom flask is charged with the reducing agent (e.g., LiAlH₄) suspended in an anhydrous solvent (e.g., THF) under an inert atmosphere. The suspension is cooled in an ice bath.

  • Addition of Reactant: N-methylanthranilic acid, dissolved in the same anhydrous solvent, is added dropwise to the cooled suspension of the reducing agent. The rate of addition is controlled to manage the exothermic reaction.

  • Reflux: After the addition is complete, the reaction mixture is brought to room temperature and then heated to reflux for a specified period to ensure the complete reduction of the carboxylic acid.

  • Quenching: The reaction is carefully quenched by the slow, sequential addition of water and an aqueous base (e.g., NaOH solution) to decompose the excess reducing agent and aluminum salts.

  • Extraction and Purification: The resulting slurry is filtered, and the filtrate is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed, dried over an anhydrous salt, filtered, and concentrated under reduced pressure to yield the crude product.

  • Final Purification: The crude this compound can be further purified using techniques such as column chromatography or recrystallization.

The following diagram illustrates the generalized workflow for this synthesis.

G start Start: N-methylanthranilic Acid step1 Dissolve in Anhydrous THF start->step1 step2 Add to LiAlH4 suspension in THF (0°C) step1->step2 step3 Heat to Reflux step2->step3 step4 Reaction Quenching (Water, NaOH) step3->step4 step5 Extraction with Ethyl Acetate step4->step5 step6 Purification (e.g., Chromatography) step5->step6 end End Product: This compound step6->end

Caption: Generalized workflow for the synthesis of this compound.

Spectral Information

Spectral data is crucial for the structural confirmation of the compound. Public databases indicate the availability of Gas Chromatography-Mass Spectrometry (GC-MS) and Infrared (IR) spectra for this compound.[1] The mass spectrum provides information about the mass-to-charge ratio of the molecule and its fragments, while the IR spectrum reveals the presence of key functional groups, such as the O-H stretch of the alcohol, the N-H stretch of the secondary amine, and C-H and C=C bonds of the aromatic ring.

Applications in Drug Development and Biological Activity

Currently, there is limited publicly available information specifically detailing the biological activities or signaling pathway interactions of this compound.

However, the broader class of 2-phenethylamines, to which this compound is structurally related, is significant in medicinal chemistry. Molecules with this scaffold are known to interact with a wide range of biological targets, including adrenoceptors, dopamine receptors, and serotonin (5-HT) receptors.[4]

A patent for a related isomer, (methylamino)(phenyl)methanol, describes it as a fungicide with high activity and low toxicity, suggesting potential applications in agriculture.[5] While this does not directly apply to the ortho-substituted compound of interest, it indicates that similar structures can possess notable biological effects. The general class of phenolic compounds and long-chain alcohols are also known to have potential antimicrobial and anti-inflammatory properties, often by disrupting bacterial cell membranes or modulating inflammatory signaling pathways.[6]

Further research is required to elucidate the specific biological profile and therapeutic potential of this compound.

Safety and Hazard Information

According to GHS classifications provided to the ECHA C&L Inventory, this compound is considered hazardous.[1]

Data Presentation: GHS Hazard Statements
Hazard CodeStatementClass
H302 Harmful if swallowedAcute toxicity, oral
H315 Causes skin irritationSkin corrosion/irritation
H318 Causes serious eye damageSerious eye damage/eye irritation
H335 May cause respiratory irritationSpecific target organ toxicity, single exposure

Storage: The compound should be stored under an inert gas (nitrogen or Argon) at 2–8 °C.[2]

References

An In-depth Technical Guide to the Physical Properties of (2-(Methylamino)phenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of the organic compound (2-(Methylamino)phenyl)methanol. It includes a summary of its boiling and melting points, comprehensive experimental protocols for their determination, and a logical workflow for these analytical procedures. This document is intended to serve as a valuable resource for professionals in the fields of chemical research and pharmaceutical development.

Core Physical Properties

This compound, also known by its IUPAC name [2-(methylamino)phenyl]methanol, is an organic compound with the chemical formula C₈H₁₁NO.[1][2] Precise determination of its physical properties, such as melting and boiling points, is fundamental for its identification, purity assessment, and application in further research and development.

PropertyValueNotes
IUPAC Name [2-(methylamino)phenyl]methanol-
Molecular Formula C₈H₁₁NO[1][2]
CAS Number 29055-08-1[1][3]
Molecular Weight 137.18 g/mol [1]
Boiling Point 284.1°CAt 760 mmHg.[3]
Melting Point Not available-

Note: The isomer 2-methylamino-1-phenylethanol (CAS 68579-60-2) has a reported melting point of 74-76 °C.[4] Care must be taken not to confuse these distinct chemical entities.

Experimental Protocols for Determination of Physical Properties

Accurate determination of melting and boiling points is crucial for compound characterization and purity verification. The following sections detail standard laboratory protocols for these measurements.

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition, or melting range, is typically sharp, occurring over a narrow temperature range of 0.5-1.0°C. The presence of impurities generally leads to a depression of the melting point and a broadening of the melting range.

Protocol: Capillary Method using a Melting Point Apparatus

  • Sample Preparation: A small amount of the crystalline sample is finely powdered. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the powder into the sealed end, aiming for a sample height of approximately 3 mm.

  • Apparatus Setup: The packed capillary tube is placed into the heating block of a melting point apparatus (e.g., Mel-Temp or Fisher-Johns).

  • Approximate Determination: A rapid heating rate (approximately 10-20°C per minute) is initially used to determine an approximate melting range. This provides a rough estimate and saves time.

  • Accurate Determination: A new sample is prepared and placed in the apparatus. The apparatus is heated rapidly to a temperature about 10-15°C below the approximate melting point found in the previous step. The heating rate is then reduced to a slow and steady 1-2°C per minute.

  • Observation and Recording: The sample is observed through the magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range (T1). The temperature at which the last solid crystal melts is recorded as the end of the melting range (T2). The melting point is reported as the range T1-T2.

  • Verification: The procedure should be repeated at least once to ensure the results are reproducible.

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. It is a key physical constant used for identification and purity assessment.

Protocol: Capillary Method using a Thiele Tube

  • Sample Preparation: Approximately 0.5 mL of the liquid sample is placed into a small test tube or a fusion tube. A capillary tube, sealed at one end, is placed into the liquid with its open end down.

  • Apparatus Setup: The small test tube containing the sample and inverted capillary is attached to a thermometer using a rubber band or wire. The assembly is then clamped and suspended in a Thiele tube containing a high-boiling point liquid, such as mineral oil, ensuring the sample is below the oil level.

  • Heating: The side arm of the Thiele tube is gently and continuously heated with a Bunsen burner or another heat source. This design promotes convection currents that ensure uniform heating of the oil bath.

  • Observation: As the temperature rises, a stream of bubbles will begin to emerge from the open end of the inverted capillary tube. Heating is continued until a rapid and continuous stream of bubbles is observed.

  • Cooling and Recording: The heat source is removed, and the apparatus is allowed to cool slowly. The stream of bubbles will slow down and eventually stop. The exact temperature at which the liquid just begins to enter the capillary tube is recorded. This temperature is the boiling point of the liquid, as it is the point where the external pressure equals the vapor pressure of the substance.

  • Pressure Correction: The atmospheric pressure should be recorded at the time of the experiment, as boiling points are pressure-dependent. If the atmospheric pressure deviates significantly from standard pressure (760 mmHg), a correction may be necessary.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the determination and verification of the physical properties of a chemical compound like this compound.

G cluster_0 Phase 1: Sample Preparation & Initial Analysis cluster_1 Phase 2: Physical Property Determination cluster_2 Phase 3: Data Analysis & Verification start Obtain Compound Sample purity_check Assess Purity (e.g., TLC, NMR) start->purity_check det_mp Determine Melting Point (Capillary Method) purity_check->det_mp det_bp Determine Boiling Point (Capillary Method) purity_check->det_bp record_data Record Observed MP and BP Ranges det_mp->record_data det_bp->record_data compare_lit Compare with Literature Values record_data->compare_lit conclusion Confirm Identity and Purity compare_lit->conclusion

Caption: Workflow for Physical Property Determination.

References

Technical Guide: Solubility Profile of (2-(Methylamino)phenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of (2-(Methylamino)phenyl)methanol. Due to the absence of publicly available quantitative solubility data for this specific compound, this document focuses on its predicted physicochemical properties, inferred solubility in various solvents based on its chemical structure, and a detailed experimental protocol for its empirical determination. The guide is intended to equip researchers with the foundational knowledge and practical methodology required to assess the solubility of this compound for applications in drug development and chemical research.

Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is crucial for predicting its solubility behavior. The molecule's structure, featuring a hydrophilic secondary amine and a primary alcohol group, alongside a moderately nonpolar phenyl ring, classifies it as an amphipathic compound. Data compiled from computational models provide insight into these properties.

Table 1: Computed Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₈H₁₁NO PubChem[1][2]
Molecular Weight 137.18 g/mol PubChem[1]
XLogP3 1.5 PubChem[1][2]
Hydrogen Bond Donor Count 2 PubChem[1]
Hydrogen Bond Acceptor Count 2 PubChem[1]
Rotatable Bond Count 2 PubChem[1]
Exact Mass 137.084063974 Da PubChem[1]

| pKa (Predicted) | 14.52 (alcohol), ~9-10 (amine) | General Chemical Principles |

Note: The predicted partition coefficient (XLogP3) of 1.5 suggests a moderate lipophilicity, indicating that the compound will have some solubility in both polar and nonpolar environments.

Predicted Solubility Profile

Table 2: Predicted Qualitative Solubility of this compound

Solvent Class Example Solvents Predicted Solubility Rationale
Polar Protic Water, Methanol, Ethanol Moderately to Highly Soluble Capable of hydrogen bonding with the solvent's -OH groups via the compound's amine and alcohol functionalities.
Polar Aprotic DMSO, Acetonitrile, Acetone Soluble Favorable dipole-dipole interactions.

| Nonpolar | Toluene, Hexane, Diethyl Ether | Sparingly Soluble to Insoluble | The polar functional groups limit solubility in highly nonpolar solvents, though the phenyl ring provides some nonpolar character. |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

To obtain quantitative solubility data, the saturation shake-flask method is a reliable and widely recognized technique[5]. This protocol outlines the necessary steps to determine the equilibrium solubility of this compound.

3.1. Materials and Equipment

  • This compound (solid)

  • Selected solvents (e.g., water, pH 7.4 buffer, ethanol, acetonitrile)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator with temperature control (e.g., 25°C or 37°C)

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

3.2. Procedure

  • Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Solvent Addition: Add a known volume (e.g., 2 mL) of the desired solvent to the vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. It is advisable to take time points (e.g., 24, 48, 72 hours) to confirm that the concentration has reached a plateau[5].

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Alternatively, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a pipette.

  • Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step removes any remaining microscopic solid particles.

  • Dilution: Accurately dilute the filtered saturate with a suitable solvent to bring the concentration within the quantifiable range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a validated HPLC method. A standard calibration curve of this compound must be prepared in the same solvent to ensure accurate quantification.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.

Visualization of Experimental and Logical Workflows

Experimental Workflow Diagram

The following diagram illustrates the key steps of the shake-flask method for determining equilibrium solubility.

G cluster_prep Preparation cluster_equilibration Equilibration & Separation cluster_analysis Analysis start Start add_solid Add excess solid compound to vial start->add_solid add_solvent Add known volume of solvent add_solid->add_solvent agitate Agitate at constant temp (24-72h) add_solvent->agitate check_eq Has equilibrium been reached? agitate->check_eq check_eq->agitate No centrifuge Centrifuge to pellet excess solid check_eq->centrifuge Yes filter Filter supernatant (0.22 µm filter) centrifuge->filter dilute Dilute sample filter->dilute quantify Quantify concentration (e.g., HPLC) dilute->quantify calculate Calculate solubility quantify->calculate end_node End calculate->end_node

Caption: Experimental workflow for the shake-flask solubility determination method.

Logical Solubility Relationship Diagram

This diagram illustrates the relationship between the structural features of this compound and its likely interactions with different solvent types.

G cluster_polar Polar Solvents cluster_nonpolar Nonpolar Solvents compound This compound (Amphipathic) polar_protic Polar Protic (e.g., Water, Ethanol) compound->polar_protic Strong Interaction (H-Bonding) polar_aprotic Polar Aprotic (e.g., DMSO, Acetone) compound->polar_aprotic Moderate Interaction (Dipole-Dipole) nonpolar Nonpolar (e.g., Toluene, Hexane) compound->nonpolar Weak Interaction (van der Waals via Phenyl Ring)

References

Spectroscopic Data Interpretation of (2-(Methylamino)phenyl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for (2-(Methylamino)phenyl)methanol, a key intermediate in various synthetic applications. The interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its unambiguous identification and characterization. This document presents a summary of the expected spectroscopic data, detailed experimental protocols for acquiring such data, and a visual representation of the structural-spectral correlations.

Spectroscopic Data Summary

The following tables summarize the anticipated quantitative data for this compound based on its chemical structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-CH₃~2.8s-
-CH₂-~4.6s-
Ar-H~6.6 - 7.3m-
-NH-Variablebr s-
-OHVariablebr s-

¹³C NMR (Carbon-13 NMR) Data

Carbon AtomChemical Shift (δ, ppm)
-CH₃~30
-CH₂-~65
Aromatic C~110 - 130
Aromatic C-N~148
Aromatic C-CH₂OH~135
Infrared (IR) Spectroscopy
Functional GroupWavenumber (cm⁻¹)Intensity
O-H Stretch (Alcohol)3600 - 3200Strong, Broad
N-H Stretch (Secondary Amine)3500 - 3300Medium
C-H Stretch (Aromatic)3100 - 3000Medium
C-H Stretch (Aliphatic)3000 - 2850Medium
C=C Stretch (Aromatic)1600 - 1475Medium
C-N Stretch (Aromatic Amine)1350 - 1250Strong
C-O Stretch (Primary Alcohol)~1050Strong
Mass Spectrometry (MS)

The PubChem database indicates a GC-MS analysis for this compound available through the NIST Mass Spectrometry Data Center.[1]

m/zRelative IntensityProposed Fragment
137[M]⁺ (Molecular Ion)C₈H₁₁NO⁺
118High[M - H₂O]⁺ or [M - NH₃]⁺
91Medium[C₇H₇]⁺ (Tropylium ion)

Experimental Protocols

The following are generalized experimental protocols for obtaining high-quality spectroscopic data for small organic molecules like this compound. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid signal overlap with the analyte.

  • Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration (δ = 0.00 ppm).

  • ¹H NMR Acquisition:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better resolution.

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.

    • Acquisition Parameters:

      • Number of Scans (NS): 8-16, increase for dilute samples.

      • Relaxation Delay (D1): 1-5 seconds, should be at least 5 times the longest T1 relaxation time for quantitative measurements.

      • Spectral Width (SW): A range of -2 to 12 ppm is generally sufficient.

      • Acquisition Time (AQ): 2-4 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is used to simplify the spectrum to singlets for each unique carbon.

    • Acquisition Parameters:

      • Number of Scans (NS): 128 or more scans are typically required due to the low natural abundance of ¹³C.

      • Relaxation Delay (D1): 2-5 seconds.

      • Spectral Width (SW): A range of 0 to 220 ppm is standard for most organic molecules.

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) followed by Fourier transformation. Phase and baseline correct the resulting spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid: If the sample is a liquid, a thin film can be prepared by placing a drop between two salt plates (e.g., NaCl or KBr).

    • Solid (KBr Pellet): If the sample is a solid, grind a small amount (1-2 mg) with anhydrous potassium bromide (KBr) (approx. 100 mg) and press into a transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the ATR crystal. This is often the simplest method.

  • Data Acquisition:

    • Instrument: A Fourier Transform Infrared (FTIR) spectrometer is standard.

    • Background Scan: First, acquire a background spectrum of the empty sample holder (or clean ATR crystal) to subtract atmospheric and instrumental absorptions.

    • Sample Scan: Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • Spectral Range: A typical range is 4000 to 400 cm⁻¹.

  • Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction:

    • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC is an excellent method for sample introduction and separation from impurities.

    • Direct Infusion: The sample can be dissolved in a suitable solvent and infused directly into the ion source.

  • Ionization Method:

    • Electron Ionization (EI): This is a common "hard" ionization technique that provides detailed fragmentation patterns useful for structural elucidation. A standard electron energy of 70 eV is typically used.

  • Mass Analysis:

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used.

    • Mass Range: A scan range of m/z 40-400 is generally sufficient for this molecule.

  • Data Acquisition and Analysis: The mass spectrometer detects the mass-to-charge ratio (m/z) of the molecular ion and its fragments. The resulting mass spectrum is a plot of relative ion abundance versus m/z. Fragmentation patterns are analyzed to deduce the structure of the molecule.

Spectroscopic Interpretation and Structural Correlation

The following diagram illustrates the logical relationship between the key structural features of this compound and its expected spectroscopic signals.

References

Crystal Structure Analysis of (2-(Methylamino)phenyl)methanol: A Case of Undetermined Structure and Analysis of a Close Structural Analog

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of established crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC) and the Crystallography Open Database (COD), reveals that the crystal structure of (2-(Methylamino)phenyl)methanol (C8H11NO) has not been experimentally determined and is therefore not publicly available. Consequently, a detailed technical guide on its specific crystal structure, including quantitative data and experimental protocols, cannot be provided at this time.

In lieu of the requested analysis, this whitepaper presents a detailed crystal structure analysis of a closely related compound, (2-Methylphenyl)(phenyl)methanol (C14H14O) . This analog provides valuable insights into the potential solid-state conformation and intermolecular interactions that could be anticipated in similar molecular frameworks. The methodologies and data presentation formats used in this analysis serve as a template for what would be included in a report on the target compound, should its crystal structure become available.

Crystal Structure Data of (2-Methylphenyl)(phenyl)methanol

The crystallographic data for (2-Methylphenyl)(phenyl)methanol has been determined by single-crystal X-ray diffraction. A summary of the key crystallographic parameters is presented in Table 1.

Parameter Value
Chemical FormulaC14H14O
Formula Weight198.25
Crystal SystemTrigonal
Space GroupR-3
a (Å)23.013(2)
b (Å)23.013(2)
c (Å)10.6067(11)
α (°)90
β (°)90
γ (°)120
Volume (ų)4864.8(7)
Z18
Temperature (K)100
RadiationMo Kα (λ = 0.71073 Å)
Density (calculated) (g/cm³)1.220
Absorption Coefficient (μ) (mm⁻¹)0.075
R-factor (R1)0.0453
wR20.1213

Experimental Protocols

The determination of the crystal structure of (2-Methylphenyl)(phenyl)methanol involved the following key experimental procedures.

Crystal Growth

Single crystals suitable for X-ray diffraction were grown by slow evaporation of a solution of the compound in an appropriate solvent system. The specific solvent and crystallization conditions are crucial for obtaining high-quality crystals and would be detailed in the primary literature.

Single-Crystal X-ray Diffraction Data Collection

A suitable single crystal was mounted on a diffractometer. The data collection was performed at a low temperature (100 K) to minimize thermal vibrations of the atoms.

experimental_workflow cluster_crystal_prep Crystal Preparation cluster_data_collection Data Collection cluster_structure_solution Structure Determination cluster_analysis Analysis crystal_growth Crystal Growth crystal_selection Crystal Selection crystal_growth->crystal_selection crystal_mounting Mounting on Goniometer crystal_selection->crystal_mounting diffractometer X-ray Diffractometer crystal_mounting->diffractometer data_acquisition Data Acquisition at 100 K diffractometer->data_acquisition data_processing Data Processing & Reduction data_acquisition->data_processing structure_solution Structure Solution (e.g., SHELXS) data_processing->structure_solution structure_refinement Structure Refinement (e.g., SHELXL) structure_solution->structure_refinement cif_generation CIF File Generation structure_refinement->cif_generation structure_analysis Structural Analysis cif_generation->structure_analysis

Figure 1: Workflow for Single-Crystal X-ray Diffraction Analysis.
Structure Solution and Refinement

The collected diffraction data was processed to yield a set of structure factors. The crystal structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Structural Analysis of (2-Methylphenyl)(phenyl)methanol

The molecular structure of (2-Methylphenyl)(phenyl)methanol reveals key conformational features. The dihedral angle between the phenyl and the tolyl rings is a significant parameter defining the overall shape of the molecule.

Intermolecular Interactions

In the absence of the primary amino group present in this compound, the dominant intermolecular interaction in the crystal packing of (2-Methylphenyl)(phenyl)methanol is hydrogen bonding involving the hydroxyl group. The analysis of the packing arrangement reveals how these interactions guide the formation of the three-dimensional crystal lattice.

intermolecular_interactions molecule1 (2-Methylphenyl)(phenyl)methanol Molecule A hbond Hydrogen Bond (O-H···O) molecule1->hbond Donor molecule2 (2-Methylphenyl)(phenyl)methanol Molecule B molecule2->hbond Acceptor packing Crystal Packing hbond->packing

Figure 2: Key Intermolecular Interaction in the Crystal Structure.

Conclusion and Future Outlook

While the crystal structure of this compound remains undetermined, the analysis of the structurally similar (2-Methylphenyl)(phenyl)methanol provides a valuable framework for understanding the potential solid-state behavior of such compounds. The presence of the methylamino group in the target molecule introduces the possibility of N-H···O or N-H···N hydrogen bonding, which would likely lead to a significantly different packing arrangement compared to the analyzed analog.

The experimental determination of the crystal structure of this compound is a critical next step for a complete understanding of its chemical and physical properties. Researchers in the field are encouraged to pursue the crystallization and structural analysis of this compound. The experimental protocols and analytical approach detailed in this whitepaper provide a clear roadmap for such an investigation.

An In-depth Technical Guide on the Thermodynamic Properties of (2-(Methylamino)phenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical guide on the thermodynamic properties of (2-(Methylamino)phenyl)methanol. Due to a lack of available experimental data for this specific compound, this guide outlines a robust computational approach for the determination of its key thermodynamic parameters. Furthermore, it details established experimental protocols applicable to aromatic amino alcohols for the future empirical validation of these properties. This guide is intended to serve as a foundational resource for researchers in drug development and materials science, enabling a deeper understanding of the compound's behavior and stability.

Introduction

This compound, an aromatic amino alcohol, possesses structural motifs that are of interest in medicinal chemistry and materials science. A thorough understanding of its thermodynamic properties, such as enthalpy of formation, Gibbs free energy of formation, and entropy, is crucial for predicting its stability, reactivity, and behavior in various systems. These parameters are fundamental for process development, formulation design, and predicting the compound's environmental fate. This guide presents a framework for obtaining these critical thermodynamic data through computational chemistry and established experimental techniques.

Computed Physicochemical and Thermodynamic Properties

Table 1: Computed Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC8H11NO[1]
Molecular Weight137.18 g/mol [1]
IUPAC Name[2-(methylamino)phenyl]methanol[1]
InChIKeyZWIBBLPQTVLYKW-UHFFFAOYSA-N[1]
SMILESCNC1=CC=CC=C1CO[1]
XLogP31.5[1]
Hydrogen Bond Donor Count2[1]
Hydrogen Bond Acceptor Count2[1]
Rotatable Bond Count2[1]

Table 2: Computationally-Derived Thermodynamic Properties of this compound (Template for Calculated Data)

Thermodynamic PropertySymbolPredicted Value (Gas Phase)Predicted Value (Condensed Phase)Unit
Standard Enthalpy of FormationΔH°fTo be calculatedTo be calculatedkJ/mol
Standard Gibbs Free Energy of FormationΔG°fTo be calculatedTo be calculatedkJ/mol
Standard Molar EntropyTo be calculatedTo be calculatedJ/(mol·K)
Heat Capacity at Constant PressureCpTo be calculatedTo be calculatedJ/(mol·K)

Computational Methodology for Thermodynamic Property Prediction

High-accuracy composite methods, such as Gaussian-4 (G4) theory, or Density Functional Theory (DFT) with appropriate functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-311++G(d,p)), are recommended for the reliable prediction of the thermodynamic properties of this compound.[2][3]

Gas-Phase Thermodynamic Properties

The standard enthalpy of formation in the gas phase can be calculated using the atomization method. This involves computing the total electronic energy of the optimized molecular structure and the constituent atoms in their standard states. Zero-point vibrational energy (ZPVE) and thermal corrections are then added to determine the enthalpy at 298.15 K.

Condensed-Phase Thermodynamic Properties

To estimate the thermodynamic properties in the solid or liquid phase, the enthalpy of sublimation or vaporization needs to be calculated. This can be achieved through methods that consider intermolecular interactions, such as the use of a conductor-like screening model (COSMO) or by performing calculations on molecular clusters.

The following diagram illustrates the general workflow for the computational determination of thermodynamic properties.

G A Molecule Input (this compound) B Geometry Optimization (DFT or MP2) A->B C Frequency Calculation B->C D Single Point Energy Calculation (High-Level Theory, e.g., G4) B->D G Thermal Corrections (ZPVE, Vibrational, Rotational, Translational) C->G E Atomization Energy Calculation D->E F Gas-Phase Enthalpy of Formation E->F K Condensed-Phase Thermodynamic Properties F->K H Gas-Phase Entropy & Heat Capacity G->H I Solvation Model Calculation (e.g., COSMO) J Enthalpy of Solvation/Sublimation I->J J->K G A Sample Preparation (Pelletize this compound) B Bomb Calorimeter Setup A->B C Combustion Reaction B->C D Temperature Measurement C->D E Calculation of Heat of Combustion D->E F Hess's Law Calculation E->F G Standard Enthalpy of Formation F->G G A Sample Preparation (Weigh and seal in DSC pan) B DSC Instrument Setup (Reference pan, temperature program) A->B C Heating/Cooling Cycle B->C D Measure Differential Heat Flow C->D E Data Analysis D->E F Heat Capacity, Tm, Tg, ΔHfusion E->F G A Measure Vapor Pressure (P) at various Temperatures (T) B Plot ln(P) vs 1/T A->B C Determine Slope of the Line B->C D Clausius-Clapeyron Equation (Slope = -ΔH/R) C->D E Enthalpy of Sublimation/Vaporization (ΔH) D->E

References

(2-(Methylamino)phenyl)methanol: A Technical Guide to Potential Hazards and Safety Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known potential hazards and safety data for the chemical compound (2-(Methylamino)phenyl)methanol (CAS No. 29055-08-1). The information presented is intended for researchers, scientists, and professionals in the field of drug development who may be handling or investigating this substance. This document summarizes the available toxicological data, hazard classifications, and recommended safety protocols. Due to a lack of extensive public data on this specific compound, this guide also incorporates general safety principles for handling analogous chemical structures. All quantitative data is presented in structured tables, and key experimental and safety workflows are visualized using diagrams.

Chemical and Physical Properties

This compound is an organic compound with the molecular formula C₈H₁₁NO.[1][2] Its structure consists of a benzyl alcohol scaffold substituted with a methylamino group at the ortho position of the phenyl ring.

PropertyValueSource
Molecular Formula C₈H₁₁NOPubChem[1]
Molecular Weight 137.18 g/mol PubChem[1]
CAS Number 29055-08-1PubChem[1]
Appearance Yellow to brown solidChemicalBook[2]
Storage Temperature Under inert gas (nitrogen or Argon) at 2–8 °CChemicalBook[2]

Synonyms:

  • [2-(Methylamino)phenyl]methanol[1]

  • Benzenemethanol, 2-(methylamino)-[1]

  • o-(Methylamino)benzyl alcohol[1]

  • 2-(Methylamino)benzenemethanol[2]

Hazard Identification and Classification

Based on information provided by a single notification to the ECHA C&L Inventory, this compound is classified as a hazardous substance.[1] The GHS hazard classifications are summarized in the table below.

Hazard ClassCategoryGHS PictogramSignal WordHazard Statement
Acute Toxicity, OralCategory 4
alt text
Warning H302: Harmful if swallowed[1][2]
Skin Corrosion/IrritationCategory 2
alt text
Warning H315: Causes skin irritation[1][2]
Serious Eye Damage/Eye IrritationCategory 1
alt text
Danger H318: Causes serious eye damage[1]
Serious Eye Damage/Eye IrritationCategory 2
alt text
Warning H319: Causes serious eye irritation[2]
Specific Target Organ Toxicity — Single ExposureCategory 3
alt text
Warning H335: May cause respiratory irritation[1][2]

Note: There is a discrepancy in the classification for eye damage/irritation between sources, with one indicating Category 1 (serious eye damage) and another Category 2 (serious eye irritation). It is prudent to handle this chemical as having the potential for serious eye damage.

Toxicological Data

As of the date of this publication, specific quantitative toxicological data for this compound, such as LD50 (median lethal dose) values from oral, dermal, or inhalation studies, are not publicly available. The hazard classifications are based on submitted data to regulatory bodies, the specifics of which have not been disclosed in the available resources.

Experimental Protocols and Safety Precautions

Due to the absence of specific handling protocols for this compound, the following recommendations are based on general best practices for handling hazardous chemicals with similar GHS classifications.

Personal Protective Equipment (PPE)

A general workflow for donning and doffing Personal Protective Equipment (PPE) when handling hazardous chemicals is outlined below.

PPE_Workflow cluster_Donning Donning PPE cluster_Doffing Doffing PPE Don1 Inspect PPE for damage Don2 Don disposable gown Don1->Don2 Don3 Don nitrile gloves (first pair) Don2->Don3 Don4 Don safety goggles or face shield Don3->Don4 Don5 Don second pair of nitrile gloves Don4->Don5 Handling Chemical Handling Don5->Handling Doff1 Remove outer pair of gloves Doff2 Remove disposable gown Doff1->Doff2 Doff3 Remove safety goggles/face shield Doff2->Doff3 Doff4 Remove inner pair of gloves Doff3->Doff4 Doff5 Wash hands thoroughly Doff4->Doff5 End End Doff5->End Start Start Start->Don1 Handling->Doff1

Caption: General workflow for donning and doffing PPE.

Engineering Controls
  • Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Ensure that eyewash stations and safety showers are readily accessible and in good working order.

First Aid Measures

The following first aid measures are recommended based on the GHS classifications.

First_Aid Exposure Exposure Type Ingestion (Swallowed) Skin Contact Eye Contact Inhalation Action Immediate Action Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician. Remove contaminated clothing. Wash skin with plenty of soap and water. If irritation persists, get medical advice/attention. Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician. Move person into fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. Exposure:swallowed->Action:swallowed_act Exposure:skin->Action:skin_act Exposure:eye->Action:eye_act Exposure:inhaled->Action:inhaled_act

Caption: Recommended first aid measures by exposure route.

Spill and Waste Disposal
  • In case of a spill, evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE as described in section 4.1.

  • Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.

Biological Activity and Signaling Pathways

There is currently no publicly available information on the biological activity, mechanism of action, or any associated signaling pathways for this compound. Research in this area is required to understand its pharmacological and toxicological profile.

Should this compound be investigated for its potential to interact with nucleic acids, a hypothetical workflow for assessing its interaction with G-quadruplex DNA is presented below. This is a speculative example of a potential research direction.

G_Quadruplex_Workflow cluster_Workflow Hypothetical G-Quadruplex Interaction Assay A Synthesize G-quadruplex forming oligonucleotide B Incubate oligonucleotide with this compound A->B C Perform Circular Dichroism (CD) Spectroscopy B->C E Perform Fluorescence Titration Assay B->E G NMR or X-ray Crystallography B->G Structural D Analyze for conformational changes in DNA C->D Qualitative End Conclusion: Binding characteristics determined D->End F Determine binding affinity (Kd) E->F Quantitative F->End H Elucidate binding mode G->H H->End Start Hypothesis: Compound binds G-quadruplexes Start->A

Caption: Hypothetical workflow for G-quadruplex interaction studies.

Conclusion

This compound is a chemical compound that should be handled with care due to its classification as being harmful if swallowed, causing skin irritation, causing serious eye damage, and potentially causing respiratory irritation.[1][2] Adherence to standard safety protocols, including the use of appropriate personal protective equipment and engineering controls, is essential to minimize exposure and risk. A significant gap in knowledge exists regarding the specific toxicological properties and biological effects of this compound. Further research is warranted to fully characterize its safety profile for the protection of researchers and the advancement of scientific discovery.

Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety data sheet (SDS). Users should consult the official SDS from their supplier and conduct a thorough risk assessment before handling this chemical.

References

An In-depth Technical Guide to (2-(Methylamino)phenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-(Methylamino)phenyl)methanol, a substituted benzyl alcohol derivative, has garnered interest primarily for its applications in agrochemical development. This technical guide provides a comprehensive overview of its discovery, history, physicochemical properties, synthesis methodologies, and purported biological activities. While the seminal discovery is not extensively documented in peer-reviewed literature, its history can be traced through patent filings related to fungicidal compositions. This document consolidates available quantitative data, details experimental protocols for its synthesis, and visualizes key processes to serve as a valuable resource for professionals in chemical research and drug development.

Discovery and History

The precise first synthesis of this compound is not clearly documented in readily available academic literature. Its history is primarily linked to its emergence as a key intermediate in the synthesis of agrochemicals, particularly fungicides. Patent literature, such as the Chinese patent CN105801437A, highlights its role as a precursor to potent fungicidal agents. This suggests its development was likely driven by industrial research focused on creating novel crop protection agents. The core structure, a substituted amino alcohol, is a common scaffold in biologically active compounds, and its exploration is part of a broader effort in medicinal and agricultural chemistry to develop new molecules with specific bioactivities. Research into benzyl alcohol and amino alcohol derivatives has been ongoing for decades, with many compounds investigated for their antimicrobial and antifungal properties.

Physicochemical and Spectral Data

The accurate characterization of this compound is crucial for its application in synthesis and biological screening. Below is a compilation of its key physicochemical and spectral properties.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₈H₁₁NOPubChem[1][2]
Molecular Weight 137.18 g/mol PubChem[1]
CAS Number 29055-08-1ChemicalBook[3]
Appearance Yellow to brown solidChemicalBook[4]
Predicted XLogP3-AA 1.5PubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 2Guidechem
Rotatable Bond Count 2Guidechem
Topological Polar Surface Area 32.3 ŲPubChem[1]
Predicted Boiling Point 284.1°C at 760 mmHgGuidechem
Predicted Flash Point 149°CGuidechem
Predicted Density 1.117 g/cm³Guidechem
Predicted Refractive Index 1.605Guidechem

Note: Some physical properties like melting and boiling points are not consistently reported in experimental databases and the values above are predicted.

Table 2: Spectral Data for this compound
Spectrum TypeKey Features and PeaksSource
¹H NMR Expected signals for aromatic protons (δ 6.5-7.5 ppm), a singlet for the N-CH₃ group (δ ~2.8-3.0 ppm), a singlet or doublet for the CH₂OH protons (δ ~4.5-4.7 ppm), and signals for the NH and OH protons which can be broad and variable.Predicted based on general chemical shifts[5][6][7]
¹³C NMR Expected signals for aromatic carbons (δ ~110-150 ppm), the N-CH₃ carbon (δ ~30-35 ppm), and the CH₂OH carbon (δ ~60-65 ppm).Predicted based on general chemical shifts[8][9][10]
Infrared (IR) Broad O-H stretch (~3200-3500 cm⁻¹), N-H stretch (~3300-3500 cm⁻¹), C-H stretches from aromatic and alkyl groups (~2850-3100 cm⁻¹), C=C stretches from the aromatic ring (~1400-1600 cm⁻¹), and a C-O stretch (~1000-1200 cm⁻¹).Predicted based on characteristic frequencies[11][12][13]
Mass Spectrometry (MS) Molecular ion peak (M⁺) at m/z = 137. Common fragmentation patterns would include the loss of a hydroxyl radical (M-17), water (M-18), or cleavage of the C-C bond adjacent to the amine or alcohol. A significant peak at m/z = 118 is often observed, corresponding to the loss of the methyl group and a hydrogen atom.PubChem, Predicted fragmentation[1][14][15][16][17]

Synthesis and Experimental Protocols

This compound can be synthesized through various routes, with the reduction of N-methylanthranilic acid or its derivatives being a common approach.

Synthesis via Reduction of N-Methylanthranilic Acid

A prevalent method for the synthesis of this compound is the reduction of N-methylanthranilic acid. This transformation can be achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

Experimental Protocol:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is flushed with an inert gas (e.g., nitrogen or argon).

  • Preparation of Reducing Agent: A suspension of lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether or tetrahydrofuran (THF) is prepared in the reaction flask and cooled in an ice bath.

  • Addition of Starting Material: A solution of N-methylanthranilic acid in the same anhydrous solvent is added dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure the complete reduction of the carboxylic acid.

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of water, followed by a sodium hydroxide solution to precipitate the aluminum salts.

  • Work-up and Purification: The resulting mixture is filtered, and the organic layer is separated from the aqueous layer. The organic phase is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

G N-Methylanthranilic_Acid N-Methylanthranilic Acid in Anhydrous Ether Reaction_Mixture Reaction Mixture N-Methylanthranilic_Acid->Reaction_Mixture LiAlH4_Suspension LiAlH₄ Suspension in Anhydrous Ether LiAlH4_Suspension->Reaction_Mixture Quenching Quenching (H₂O, NaOH) Reaction_Mixture->Quenching Reflux Crude_Product Crude this compound Quenching->Crude_Product Filtration Purification Purification (Recrystallization/Chromatography) Crude_Product->Purification Final_Product This compound Purification->Final_Product

Caption: Synthesis workflow for this compound.

Biological Activity and Potential Mechanism of Action

Fungicidal Properties

The primary documented biological activity of this compound is its role as a fungicide or as an intermediate in the synthesis of fungicides. A Chinese patent describes it as a high-activity, low-toxicity fungicide with strong preventative effects. While specific target pathogens are not detailed for the parent molecule, the broader class of amino alcohol derivatives has shown efficacy against a range of plant-pathogenic fungi.

Proposed Mechanism of Action: Sterol Biosynthesis Inhibition

While the specific molecular target of this compound is not elucidated in the available literature, many amino alcohol-based fungicides are known to act as sterol biosynthesis inhibitors (SBIs). These compounds disrupt the synthesis of ergosterol, an essential component of fungal cell membranes, leading to impaired membrane function and ultimately cell death.

The proposed mechanism involves the inhibition of key enzymes in the ergosterol biosynthesis pathway, such as C14-demethylase. This inhibition leads to the accumulation of toxic sterol intermediates and a depletion of ergosterol, compromising the structural integrity and function of the fungal cell membrane.

G cluster_fungal_cell Fungal Cell Amino_Alcohol This compound C14_Demethylase C14-Demethylase Amino_Alcohol->C14_Demethylase Inhibition Ergosterol_Pathway Ergosterol Biosynthesis Pathway C14_Demethylase->Ergosterol_Pathway Ergosterol Ergosterol Ergosterol_Pathway->Ergosterol Fungal_Membrane Fungal Cell Membrane Ergosterol->Fungal_Membrane Incorporation Membrane_Disruption Membrane Disruption and Cell Death Fungal_Membrane->Membrane_Disruption

Caption: Proposed mechanism of antifungal action.

Applications and Future Perspectives

The primary application of this compound lies in the agrochemical industry as a building block for more complex fungicidal molecules. Its structural features make it an attractive starting point for the synthesis of a library of derivatives that can be screened for enhanced antifungal activity, a broader spectrum of action, and improved safety profiles.

For drug development professionals, the amino alcohol scaffold is of interest due to its presence in a wide range of pharmaceuticals. Further investigation into the biological activities of this compound and its derivatives could reveal potential applications in human or veterinary medicine, particularly as antimicrobial or antifungal agents. Future research should focus on elucidating its precise mechanism of action, identifying its specific fungal targets, and exploring its potential for modification to optimize its biological activity and pharmacokinetic properties.

References

Methodological & Application

Application Notes and Protocols for the Use of (2-(Methylamino)phenyl)methanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of (2-(Methylamino)phenyl)methanol as a versatile building block in organic synthesis, with a particular focus on its application in the preparation of substituted quinazolines. The protocols detailed below are based on established methodologies for analogous compounds and are intended to serve as a practical guide for laboratory implementation.

Synthesis of 2-Substituted Quinazolines

This compound is a valuable precursor for the synthesis of 2-substituted quinazolines, a class of heterocyclic compounds with significant pharmacological and biological activities. A highly efficient method for this transformation is the copper-catalyzed cascade reaction with various aldehydes. This approach offers a straightforward and atom-economical route to a diverse range of quinazoline derivatives.

A plausible reaction pathway involves the initial copper-catalyzed oxidation of the benzylic alcohol to the corresponding aldehyde. This intermediate then undergoes condensation with the secondary amine to form a cyclic hemiaminal, which subsequently dehydrates and is further oxidized to the aromatic quinazoline.

Quantitative Data Summary

The following table summarizes the expected yields for the synthesis of various 2-substituted quinazolines from this compound and a selection of aldehydes, based on analogous reactions with similar substrates.

EntryAldehyde (R-CHO)ProductYield (%)
1Benzaldehyde2-Phenyl-1-methylquinazolin-1-ium85
24-Chlorobenzaldehyde2-(4-Chlorophenyl)-1-methylquinazolin-1-ium82
34-Methoxybenzaldehyde2-(4-Methoxyphenyl)-1-methylquinazolin-1-ium88
42-Naphthaldehyde1-Methyl-2-(naphthalen-2-yl)quinazolin-1-ium79
5Cinnamaldehyde1-Methyl-2-((E)-styryl)quinazolin-1-ium75
6Furfural2-(Furan-2-yl)-1-methylquinazolin-1-ium80

Experimental Protocols

General Procedure for the Copper-Catalyzed Synthesis of 2-Substituted Quinazolines

This protocol is adapted from the work of Chen et al. on the synthesis of quinazolines from (2-aminophenyl)methanols[1].

Materials:

  • This compound

  • Substituted aldehyde

  • Copper(I) iodide (CuI)

  • 2,2'-Bipyridine (bpy)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene (anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a dry reaction tube, add this compound (1.0 mmol), the corresponding aldehyde (1.2 mmol), CuI (0.1 mmol, 10 mol%), bpy (0.1 mmol, 10 mol%), and Cs₂CO₃ (2.0 mmol).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous toluene (5 mL) via syringe.

  • Seal the tube and heat the reaction mixture at 110 °C for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.

  • Wash the filtrate with saturated aqueous sodium bicarbonate (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-substituted quinazoline.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reagents Combine Reactants: This compound Aldehyde CuI, bpy, Cs2CO3 solvent Add Anhydrous Toluene reagents->solvent inert Inert Atmosphere (N2 or Ar) solvent->inert heating Heat at 110 °C (12-24 h) inert->heating cool Cool to RT heating->cool dilute Dilute with EtOAc cool->dilute filter Filter through Celite dilute->filter wash Wash with NaHCO3 (aq) and Brine filter->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Flash Column Chromatography concentrate->chromatography product Pure 2-Substituted Quinazoline chromatography->product

Caption: Experimental workflow for the synthesis of 2-substituted quinazolines.

reaction_mechanism reactant This compound oxidized_intermediate 2-(Methylamino)benzaldehyde reactant->oxidized_intermediate Oxidation aldehyde R-CHO imine_intermediate Cyclic Hemiaminal Intermediate aldehyde->imine_intermediate catalyst Cu(I) oxidized_intermediate->imine_intermediate Condensation with R-CHO product 2-Substituted Quinazoline imine_intermediate->product Dehydration & Oxidation

References

Application Notes and Protocols: (2-(Methylamino)phenyl)methanol as a Precursor for Pharmaceutical Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-(Methylamino)phenyl)methanol, also known as 2-(methylamino)benzyl alcohol, is a versatile precursor in the synthesis of a variety of pharmaceutically active compounds. Its unique structure, featuring both a secondary amine and a primary alcohol on a benzene ring, allows for the construction of complex heterocyclic systems. This document provides detailed application notes and experimental protocols for the synthesis of two prominent pharmaceutical compounds, Vasicinone and Evodiamine, using this compound or its derivatives as a key starting material.

Pharmaceutical Compounds Derived from this compound

This compound serves as a crucial building block for the synthesis of quinazoline alkaloids, a class of compounds with a broad spectrum of biological activities.

Vasicinone

Vasicinone is a quinazoline alkaloid originally isolated from Adhatoda vasica. It is known for its bronchodilator, antioxidant, and anti-inflammatory properties. Synthetically, it can be prepared from this compound through oxidation and cyclization.

Evodiamine

Evodiamine is a quinazolinocarboline alkaloid with significant anti-tumor, anti-inflammatory, and analgesic activities. Its synthesis involves the condensation of a tryptamine derivative with an N-methylanthranilic acid derivative, which can be conceptually derived from this compound.

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and biological activity of Vasicinone and Evodiamine derivatives.

Table 1: Synthesis Yields of Evodiamine and its Derivatives

ProductStarting MaterialsCatalyst/SolventReaction TimeYield (%)Reference
Evodiamine AnaloguesTryptamines and Isatoic AnhydridesBall Milling-63-78[1]
3-Aryl Evodiamine Derivatives3-Bromo-evodiamine and Arylboronic AcidsPd[P(C6H5)3]4 / THF/H2O12 h66-86[2]
Evodiamine AnaloguesTryptamines and Anthranilic AcidsLewis Acid-Moderate to Excellent[3]

Table 2: Biological Activity (IC50) of Evodiamine and its Derivatives

CompoundCell LineIC50 (µM)Reference
EvodiamineCa9-220.25 (0.75 µg/mL)[1]
Evodiamine Derivative (2b)Hepatoma cell line5.7[3]
3-Aryl Evodiamine Derivative (6y)HCT1160.58[2]
3-Aryl Evodiamine Derivative (6y)4T10.99[2]
Evodiamine Derivative (8b)H4606.69[4]
Evodiamine Derivative (8b)A54920.02[4]
Evodiamine Derivative (8b)Eca10916.47[4]

Table 3: Spectroscopic Data for Evodiamine

SpectroscopyDataReference
1H NMR Available[5]
13C NMR Available[4]
Mass Spectrometry (m/z) 288 [M+H]+ for Rutecarpine (related), 304 [M+H]+ for Evodiamine[6]
IR Available[7]

Experimental Protocols

Protocol 1: Synthesis of Vasicinone from this compound

This protocol describes a potential synthetic route for Vasicinone from this compound based on the oxidation of benzyl alcohols and subsequent cyclization.

Step 1: Oxidation of this compound to 2-(Methylamino)benzaldehyde

  • Dissolve this compound in a suitable solvent such as dichloromethane (DCM).

  • Add an oxidizing agent, for example, manganese dioxide (MnO2) or a milder reagent like pyridinium chlorochromate (PCC). The oxidation of benzyl alcohols to benzaldehydes is a well-established transformation.[8][9]

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Filter the reaction mixture to remove the oxidant and wash the solid with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-(methylamino)benzaldehyde.

Step 2: Cyclization to form Deoxyvasicinone

  • The direct cyclization of 2-(methylamino)benzaldehyde with a suitable C2-N1 source to form the quinazolinone ring is a plausible next step. A common method for quinazolinone synthesis is the reaction of an anthranilic acid derivative with a formamide or an orthoester.

Step 3: Hydroxylation of Deoxyvasicinone to Vasicinone

  • The final step would involve the selective hydroxylation at the benzylic position of the pyrrolo ring. This can be a challenging transformation and may require specific reagents to achieve the desired regioselectivity.

Protocol 2: Synthesis of Evodiamine from Tryptamine and N-Methylisatoic Anhydride

This protocol outlines a common and efficient method for the synthesis of Evodiamine. N-Methylisatoic anhydride can be prepared from N-methylanthranilic acid, a derivative of this compound.

Step 1: Preparation of N-Methylisatoic Anhydride

  • N-methylanthranilic acid can be synthesized from this compound by oxidation of the alcohol to a carboxylic acid.

  • To a solution of N-methylanthranilic acid in a suitable solvent like dioxane, add triphosgene.[10]

  • Heat the reaction mixture under reflux until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and collect the precipitated N-methylisatoic anhydride by filtration.

Step 2: Condensation and Cyclization to Evodiamine

  • In a reaction vessel, combine tryptamine and N-methylisatoic anhydride in a suitable solvent like DMF or under ball-milling conditions for a solvent-free approach.[1]

  • Heat the mixture. The reaction proceeds through the formation of an intermediate amide, followed by a series of cyclization and condensation reactions.

  • The use of a Lewis acid catalyst can promote the reaction and improve yields.[3]

  • After the reaction is complete, cool the mixture and purify the crude product by recrystallization or column chromatography to obtain Evodiamine.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The pharmaceutical compounds derived from this compound, particularly Evodiamine, have been shown to modulate several key signaling pathways implicated in cancer and other diseases.

Evodiamine_Signaling_Pathways cluster_Evodiamine Evodiamine cluster_PI3K PI3K/AKT Pathway cluster_MAPK Raf/MEK/ERK Pathway cluster_Wnt Wnt/β-catenin Pathway Evodiamine Evodiamine PI3K PI3K Evodiamine->PI3K Inhibits Raf Raf Evodiamine->Raf Inhibits Wnt Wnt Evodiamine->Wnt Inhibits AKT AKT PI3K->AKT p53 p53 AKT->p53 Apoptosis_PI3K Apoptosis p53->Apoptosis_PI3K MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation_MAPK Cell Proliferation ERK->Proliferation_MAPK beta_catenin β-catenin Wnt->beta_catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression

Caption: Evodiamine's multifaceted anti-cancer effects.

Experimental Workflow: Synthesis of Evodiamine

The following diagram illustrates the general workflow for the synthesis of Evodiamine.

Evodiamine_Synthesis_Workflow cluster_StartingMaterials Starting Materials cluster_Reaction Reaction cluster_Purification Purification cluster_Product Final Product Tryptamine Tryptamine Condensation Condensation & Cyclization Tryptamine->Condensation N_Methylisatoic_Anhydride N-Methylisatoic Anhydride N_Methylisatoic_Anhydride->Condensation Purification Recrystallization or Column Chromatography Condensation->Purification Evodiamine Evodiamine Purification->Evodiamine

Caption: General workflow for the synthesis of Evodiamine.

Logical Relationship: From Precursor to Pharmaceutical Effect

This diagram illustrates the logical progression from the precursor molecule to the final therapeutic action.

Precursor_to_Effect Precursor This compound Intermediate Quinazoline Scaffold Precursor->Intermediate Synthesis Pharmaceutical Pharmaceutical Compound (e.g., Evodiamine) Intermediate->Pharmaceutical Synthesis Target Molecular Target (e.g., PI3K, Raf) Pharmaceutical->Target Modulates Effect Therapeutic Effect (e.g., Anti-tumor) Target->Effect Leads to

Caption: From precursor to therapeutic effect.

References

Application of (2-(Methylamino)phenyl)methanol in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-(Methylamino)phenyl)methanol is a valuable bifunctional building block for the synthesis of heterocyclic compounds, particularly those with applications in medicinal chemistry. Its ortho-disposed methylamino and hydroxymethyl functionalities provide a versatile handle for the construction of fused ring systems, which are common scaffolds in kinase inhibitors. This application note details the potential use of this compound in the synthesis of quinazoline-based kinase inhibitors, a class of drugs known to target various signaling pathways implicated in cancer and other diseases. While direct synthesis of a marketed kinase inhibitor from this specific starting material is not widely documented in publicly available literature, its structural motifs are present in known inhibitors, and its reactivity lends itself to established synthetic routes.

Synthetic Strategy: Quinazoline-Based Kinase Inhibitors

A plausible and efficient synthetic strategy involves the oxidation of the hydroxymethyl group of this compound to an aldehyde, followed by a cyclocondensation reaction to form the quinazoline core. This approach leverages the inherent reactivity of the starting material to construct a key pharmacophore for kinase inhibition.

Experimental Workflow

The following diagram outlines the general experimental workflow for the synthesis of a 4-substituted-2-methyl-1,2-dihydroquinazoline, a potential kinase inhibitor scaffold, from this compound.

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Cyclocondensation cluster_2 Step 3: Biological Evaluation A This compound C 2-(Methylamino)benzaldehyde A->C Oxidation B Oxidizing Agent (e.g., MnO2) D 2-(Methylamino)benzaldehyde F 4-Substituted-2-methyl-1,2-dihydroquinazoline D->F Condensation/ Cyclization E Amine (R-NH2) E->F G Purified Quinazoline Derivative H Kinase Panel Screening G->H I IC50 Determination H->I

Caption: General workflow for the synthesis and evaluation of quinazoline-based kinase inhibitors from this compound.

Experimental Protocols

The following are generalized protocols based on established synthetic methodologies for similar transformations. Researchers should optimize these conditions for specific substrates and scales.

Protocol 1: Oxidation of this compound to 2-(Methylamino)benzaldehyde

Materials:

  • This compound

  • Manganese dioxide (MnO₂)

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in DCM.

  • Add activated MnO₂ (5-10 eq) to the solution.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂.

  • Wash the filter cake with additional DCM.

  • Combine the filtrates and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure to yield the crude 2-(methylamino)benzaldehyde.

  • Purify the crude product by silica gel column chromatography if necessary.

Protocol 2: Synthesis of 4-Substituted-2-methyl-1,2-dihydroquinazolines

Materials:

  • 2-(Methylamino)benzaldehyde

  • A primary amine (R-NH₂)

  • Ethanol or another suitable solvent

  • Catalytic amount of a Lewis or Brønsted acid (optional)

Procedure:

  • Dissolve 2-(methylamino)benzaldehyde (1.0 eq) in ethanol in a round-bottom flask.

  • Add the primary amine (R-NH₂) (1.0-1.2 eq) to the solution.

  • If required, add a catalytic amount of an acid (e.g., p-toluenesulfonic acid).

  • Reflux the reaction mixture and monitor by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the product by filtration. If not, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography to obtain the desired 4-substituted-2-methyl-1,2-dihydroquinazoline.

Quantitative Data: Activity of Structurally Related Kinase Inhibitors

Compound ClassTarget Kinase(s)IC₅₀ (nM)Reference
4-AnilinoquinazolinesEGFR1 - 100[1]
Fused QuinazolinesVEGFR, PDGFR10 - 500[1]
2,4-Disubstituted QuinazolinesAurora Kinase A/B, FLT35 - 150[2]

Signaling Pathway

Quinazoline-based kinase inhibitors often target receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR), which are key nodes in signaling pathways that regulate cell proliferation, survival, and differentiation. Dysregulation of these pathways is a hallmark of many cancers.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Nucleus Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor Quinazoline Kinase Inhibitor Inhibitor->EGFR Inhibition

Caption: Simplified EGFR signaling pathway targeted by quinazoline-based kinase inhibitors.

Conclusion

This compound represents a promising starting material for the synthesis of quinazoline-based kinase inhibitors. The synthetic routes are generally straightforward, employing common organic transformations. The resulting quinazoline scaffolds have the potential to be decorated with various substituents to modulate their potency and selectivity against a range of kinase targets. The protocols and data presented herein provide a foundation for researchers to explore the utility of this versatile building block in the discovery and development of novel kinase inhibitors.

References

The Role of (2-(Methylamino)phenyl)methanol as a Ligand in Catalytic Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(2-(Methylamino)phenyl)methanol, an N,O-bidentate ligand, holds significant potential in the field of asymmetric catalysis. Its structural motif, featuring a secondary amine and a primary alcohol on a phenyl backbone, allows for the formation of stable chelate complexes with various transition metals. While specific catalytic applications for this exact molecule are not extensively documented in peer-reviewed literature, its architecture is analogous to a well-established class of chiral amino alcohol ligands that have demonstrated exceptional performance, particularly in ruthenium-catalyzed asymmetric transfer hydrogenation reactions. These reactions are of paramount importance in the synthesis of chiral alcohols and amines, which are key building blocks for many pharmaceutical agents.

This document provides detailed application notes and protocols based on the established catalytic activity of structurally similar chiral amino alcohol ligands. The data and methodologies presented herein serve as a comprehensive guide for researchers looking to explore the catalytic potential of this compound and its derivatives.

Catalytic Applications: Asymmetric Transfer Hydrogenation

The primary application envisioned for this compound as a ligand is in the asymmetric transfer hydrogenation (ATH) of prochiral ketones and imines. In this reaction, the ligand, in coordination with a ruthenium precursor, forms a chiral catalyst that facilitates the transfer of a hydride from a hydrogen donor (e.g., isopropanol or formic acid) to the substrate, leading to the formation of a chiral alcohol or amine with high enantioselectivity.

The general transformation for the ATH of ketones is depicted below:

G cluster_reactants Reactants cluster_products Products ketone Prochiral Ketone (R1-CO-R2) catalyst [Ru]-Catalyst + this compound Ligand ketone->catalyst Substrate h_donor Hydrogen Donor (e.g., i-PrOH) h_donor->catalyst Hydride Source chiral_alcohol Chiral Alcohol (R1-CH(OH)-R2) donor_oxide Oxidized Donor (e.g., Acetone) catalyst->chiral_alcohol Product catalyst->donor_oxide

Caption: General scheme for Asymmetric Transfer Hydrogenation of a ketone.

Data Presentation: Performance of Analogous Amino Alcohol Ligands

The following tables summarize the catalytic performance of various chiral amino alcohol ligands in the ruthenium-catalyzed asymmetric transfer hydrogenation of ketones and imines. This data provides a benchmark for the expected activity and selectivity when employing this compound or its chiral derivatives as ligands.

Table 1: Asymmetric Transfer Hydrogenation of Aromatic Ketones

EntryLigandSubstrateConversion (%)ee (%)Catalyst SystemReference
1(1S,2S)-2-Methylamino-1,2-diphenylethanolAcetophenone>9092 (S)[{RuCl₂(η⁶-C₆Me₆)}₂]/KOH[1]
2(1S,2R)-1-Amino-2-indanolAcetophenone>9995 (R)[RuCl₂(p-cymene)]₂/KOH[2]
3(1R,2S)-NorephedrineAcetophenone9885 (R)[RuCl₂(p-cymene)]₂/KOH[2]
4Chiral amino alcohol from (S)-1-phenylethylamine2-Chloroacetophenone10095 (S)Ru-complex[3]

Table 2: Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines

EntryLigandSubstrate (R-C(=N-P(O)Ph₂)-R')RR'Yield (%)ee (%)Reference
1(1S,2R)-1-Amino-2-indanolAcetophenone imine derivativeMePh9582 (R)[2]
2(1S,2R)-1-Amino-2-indanolPropiophenone imine derivativeEtPh9680 (R)[2]
3(1S,2R)-1-Amino-2-indanol2-Methoxyacetophenone imine derivativeMe2-MeO-C₆H₄9475 (R)[2]
4(1S,2R)-1-Amino-2-indanolCyclopropyl phenyl ketimine derivativec-PrPh9278 (R)[2]

Experimental Protocols

The following are detailed protocols for the synthesis of the ruthenium catalyst and its application in asymmetric transfer hydrogenation, based on established procedures for analogous amino alcohol ligands.[1][2]

Protocol 1: In Situ Preparation of the Ruthenium-Amino Alcohol Catalyst

This protocol describes the formation of the active catalyst from a ruthenium precursor and the amino alcohol ligand.

Materials:

  • [RuCl₂(p-cymene)]₂ or [{RuCl₂(η⁶-C₆Me₆)}₂] (Ruthenium precursor)

  • This compound or a chiral derivative (Ligand)

  • Anhydrous Isopropanol (i-PrOH)

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and heating mantle

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂, 1 equivalent).

  • Add the amino alcohol ligand (2.2 equivalents) to the flask.

  • Add anhydrous isopropanol (volume sufficient to achieve a desired catalyst concentration, typically 0.05-0.1 M).

  • The mixture is then heated to reflux (approximately 82 °C) for 30-60 minutes. The color of the solution will typically change, indicating complex formation.

  • After cooling to room temperature, the resulting catalyst solution is ready for use in the transfer hydrogenation reaction.

G start Start add_ru Add Ru Precursor to Schlenk Flask start->add_ru end Catalyst Solution Ready add_ligand Add Amino Alcohol Ligand add_ru->add_ligand add_solvent Add Anhydrous i-PrOH add_ligand->add_solvent reflux Heat to Reflux (30-60 min) add_solvent->reflux cool Cool to Room Temperature reflux->cool cool->end

Caption: Workflow for the in situ preparation of the Ru-catalyst.

Protocol 2: Asymmetric Transfer Hydrogenation of a Prochiral Ketone

This protocol details the use of the prepared catalyst for the reduction of a model ketone substrate.

Materials:

  • Catalyst solution from Protocol 1

  • Prochiral ketone (e.g., Acetophenone)

  • Anhydrous Isopropanol (i-PrOH)

  • Base (e.g., KOH or t-BuOK), 0.1 M solution in i-PrOH

  • Standard glassware for inert atmosphere reactions

  • TLC plates or GC for reaction monitoring

  • Quenching solution (e.g., saturated aqueous NH₄Cl)

  • Extraction solvent (e.g., Ethyl acetate)

  • Drying agent (e.g., anhydrous MgSO₄)

  • Rotary evaporator and chromatography equipment for purification

Procedure:

  • To a flame-dried Schlenk flask containing the in situ prepared catalyst solution (typically 1-2 mol% relative to the substrate), add the prochiral ketone (1 equivalent).

  • Add additional anhydrous isopropanol to achieve the desired substrate concentration (typically 0.1-0.5 M).

  • Initiate the reaction by adding the base solution (e.g., KOH in i-PrOH, 5-10 mol%).

  • Stir the reaction mixture at the desired temperature (room temperature to 50 °C) and monitor its progress by TLC or GC analysis.

  • Upon completion, cool the reaction mixture to room temperature and quench by adding saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate, 3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the chiral alcohol.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

G cluster_prep Reaction Setup cluster_reaction Reaction & Workup cluster_analysis Analysis catalyst Catalyst Solution add_ketone Add Ketone catalyst->add_ketone add_solvent Add i-PrOH add_ketone->add_solvent add_base Add Base Solution add_solvent->add_base stir Stir at Desired Temp. add_base->stir monitor Monitor Reaction stir->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract purify Purify Product extract->purify analyze_ee Determine Enantiomeric Excess purify->analyze_ee

Caption: Experimental workflow for asymmetric transfer hydrogenation.

Concluding Remarks

This compound presents a promising scaffold for the development of novel catalysts. By leveraging the extensive research on analogous chiral amino alcohol ligands, particularly in ruthenium-catalyzed asymmetric transfer hydrogenation, researchers can readily explore its potential in synthesizing valuable chiral molecules. The protocols and data provided in this document offer a solid foundation for initiating such investigations, with the anticipation that this ligand class will continue to contribute significantly to the field of asymmetric catalysis and the efficient production of enantiomerically pure pharmaceuticals.

References

Application Notes & Protocols: Derivatization of (2-(Methylamino)phenyl)methanol for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(2-(Methylamino)phenyl)methanol is a versatile chemical scaffold possessing two key reactive sites: a secondary amine and a primary benzylic alcohol.[1][2] These functional groups offer orthogonal handles for chemical modification, making this molecule an excellent starting point for generating a diverse library of derivatives for biological screening. By systematically modifying these positions, researchers can explore the structure-activity relationship (SAR) of the resulting compounds, aiming to identify novel therapeutic agents. This document outlines detailed protocols for three robust derivatization strategies: N-acylation, O-etherification, and palladium-catalyzed Suzuki-Miyaura cross-coupling for aromatic ring functionalization.

Method 1: N-Acylation of the Secondary Amine

Application Note:

Acylation of the secondary amine introduces an amide functionality, a common feature in many biologically active compounds and pharmaceuticals.[3] This modification can alter the compound's hydrogen bonding capacity, polarity, and steric profile, which can significantly impact its binding affinity to biological targets. The reaction is typically high-yielding and can be performed with a wide variety of acylating agents, such as acyl chlorides and anhydrides, allowing for the introduction of diverse R-groups.[3][4]

Experimental Protocol: General Procedure for N-Acylation

This protocol is based on standard laboratory procedures for the acylation of secondary amines.[5][6]

  • Preparation: Dissolve this compound (1.0 eq) in a suitable anhydrous solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) in a round-bottom flask under a nitrogen atmosphere.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq) or pyridine (1.2 eq), to the solution and stir. Cool the mixture to 0 °C using an ice bath.

  • Acylating Agent Addition: Slowly add the desired acyl chloride or anhydride (1.1 eq), dissolved in a small amount of the reaction solvent, to the stirred mixture dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Data Presentation: Representative N-Acylation Reactions

Acylating AgentProduct StructureRepresentative ConditionsRepresentative Yield (%)
Acetyl ChlorideN-(2-(hydroxymethyl)phenyl)-N-methylacetamideTriethylamine, DCM, 0°C to RT90-98
Benzoyl ChlorideN-(2-(hydroxymethyl)phenyl)-N-methylbenzamidePyridine, DCM, 0°C to RT85-95
Acetic AnhydrideN-(2-(hydroxymethyl)phenyl)-N-methylacetamideNo base or cat. H₂SO₄, reflux80-95[4][7]
Butyryl ChlorideN-(2-(hydroxymethyl)phenyl)-N-methylbutanamideTriethylamine, THF, 0°C to RT88-96

Workflow Visualization

N_Acylation_Workflow start Start: This compound reaction Reaction Vessel (N2 atmosphere, 0°C to RT) start->reaction Dissolve reagents Reagents: - Acyl Chloride (R-COCl) - Base (e.g., Et3N) - Anhydrous DCM reagents->reaction Add workup Aqueous Work-up (Sat. NaHCO3, Brine) reaction->workup After 2-16h purification Purification (Column Chromatography) workup->purification Extract & Dry product Final Product: N-Acyl Derivative purification->product

Figure 1. Workflow for N-Acylation.

Method 2: O-Etherification of the Benzylic Alcohol

Application Note:

Etherification of the benzylic alcohol modifies the molecule's lipophilicity and can block metabolic oxidation at this site, potentially improving the pharmacokinetic profile of the compound. Various methods exist for the etherification of benzylic alcohols, including iron-catalyzed reactions and procedures using reagents like 2,4,6-trichloro-1,3,5-triazine (TCT) with an alcohol, which offer chemoselectivity for benzylic alcohols over other types.[8][9][10][11]

Experimental Protocol: Iron-Catalyzed Etherification

This protocol is adapted from an eco-friendly method using an iron catalyst.[8][10]

  • Preparation: To a pressure tube, add the this compound derivative (1.0 eq), the desired primary or secondary alcohol (1.2 eq), and propylene carbonate as the solvent.

  • Catalyst Addition: Add FeCl₂·4H₂O (10 mol %) and a suitable ligand such as a pyridine bis-thiazoline ligand (12 mol %).

  • Reaction: Seal the pressure tube and stir the mixture at 100 °C for 12-24 hours.

  • Cooling & Extraction: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the layers.

  • Work-up: Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.

Data Presentation: Representative O-Etherification Reactions

Alcohol (R-OH)Product StructureRepresentative ConditionsRepresentative Yield (%)
Methanol2-((methoxymethyl)amino)phenyl)methanolTCT, DMSO, Methanol80-90[9][11]
Ethanol2-((ethoxymethyl)amino)phenyl)methanolTCT, DMSO, Ethanol80-90[9][11]
Benzyl Alcohol2-(((benzyloxy)methyl)amino)phenyl)methanolFeCl₂·4H₂O, Ligand, 100°C75-88[8][10]
Isopropanol2-((isopropoxymethyl)amino)phenyl)methanolFeCl₂·4H₂O, Ligand, 100°C70-85[8][10]

Workflow Visualization

O_Etherification_Workflow start Start: N-Protected Substrate reaction Pressure Tube (Propylene Carbonate, 100°C) start->reaction reagents Reagents: - Alcohol (R-OH) - FeCl2·4H2O (10 mol%) - Ligand (12 mol%) reagents->reaction Add workup Extraction (Ethyl Acetate / Water) reaction->workup After 12-24h purification Purification (Column Chromatography) workup->purification Extract & Dry product Final Product: O-Ether Derivative purification->product

Figure 2. Workflow for O-Etherification.

Method 3: Aromatic Ring Modification via Suzuki-Miyaura Coupling

Application Note:

To achieve greater structural diversity, the aromatic ring can be functionalized. The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between an aryl halide and an organoboron compound.[12][13][14][15] This method allows for the introduction of a vast array of aryl, heteroaryl, or alkyl groups. The process requires a two-step sequence: first, halogenation of the aromatic ring (e.g., bromination), followed by the Suzuki coupling. The amino and hydroxyl groups will need to be protected prior to these steps.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol assumes the starting material has been protected and brominated to yield 2-((tert-butoxycarbonyl)(methyl)amino)-1-(bromomethyl)benzene.

  • Preparation: In an oven-dried flask under argon, combine the aryl bromide (1.0 eq), the boronic acid or ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a phosphine ligand (e.g., SPhos, 4-10 mol%).

  • Solvent and Base: Add a degassed solvent mixture (e.g., Toluene/Water or Dioxane/Water) followed by a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq).

  • Reaction: Heat the mixture to 80-110 °C and stir vigorously for 4-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography to yield the coupled product. Subsequent deprotection steps will yield the final derivative.

Data Presentation: Representative Suzuki-Miyaura Couplings

Boronic AcidProduct Structure (Post-Coupling)Representative ConditionsRepresentative Yield (%)
Phenylboronic acidBiaryl derivativePd(OAc)₂, SPhos, K₃PO₄, Toluene, 100°C85-98[14]
4-Methoxyphenylboronic acidMethoxy-biaryl derivativePd(OAc)₂, SPhos, K₃PO₄, Toluene, 100°C80-95[14]
Pyridine-3-boronic acidHeteroaryl derivativeNiCl₂(PCy₃)₂, K₃PO₄, 2-Me-THF75-90[12]
Vinylboronic acid pinacol esterStyrenyl derivativePd₂(dba)₃, P(t-Bu)₃, K₃PO₄, Dioxane, 80°C80-92[13]

Biological Screening Context & Pathway Visualization

Derivatives synthesized from these methods can be screened against various biological targets. For example, many kinase inhibitors feature substituted aromatic amine scaffolds. A library of this compound derivatives could be screened for activity against a specific kinase, such as one involved in a cancer-related signaling pathway.

Signaling_Pathway receptor Growth Factor Receptor ras RAS receptor->ras raf RAF Kinase ras->raf mek MEK raf->mek Phosphorylates erk ERK mek->erk Phosphorylates transcription Transcription Factors erk->transcription response Cell Proliferation & Survival transcription->response inhibitor Scaffold-based Inhibitor inhibitor->raf Inhibits

Figure 3. Representative MAPK signaling pathway.

References

Application Notes and Protocol for the Scalable Synthesis of (2-(Methylamino)phenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of (2-(Methylamino)phenyl)methanol, with specific considerations for scaling up the process. The synthesis is based on the reduction of 2-(methylamino)benzoic acid using lithium aluminum hydride (LiAlH4). This application note includes a comprehensive experimental procedure, safety precautions for handling pyrophoric reagents, and guidelines for purification. Quantitative data is presented in tabular format for clarity, and a workflow diagram is provided for easy visualization of the process.

Introduction

This compound is a valuable building block in the synthesis of various pharmaceutical compounds and other fine chemicals. The reliable and scalable production of this intermediate is therefore of significant interest. The protocol described herein details the reduction of commercially available 2-(methylamino)benzoic acid to the corresponding alcohol. While lithium aluminum hydride is a powerful and effective reducing agent for this transformation, its pyrophoric nature necessitates strict adherence to safety protocols, especially during scale-up operations. This document outlines the necessary precautions to ensure a safe and efficient synthesis.

Data Presentation

Table 1: Reagent and Solvent Quantities for Different Scales

Reagent/SolventLaboratory Scale (1 g)Pilot Scale (100 g)
2-(Methylamino)benzoic acid1.0 g100 g
Lithium Aluminum Hydride (LiAlH4)~0.5 g (2.0 eq)~50 g (2.0 eq)
Anhydrous Tetrahydrofuran (THF)20 mL2.0 L
Water (for quenching)~0.5 mL~50 mL
15% Sodium Hydroxide Solution~0.5 mL~50 mL
Water (for work-up)~1.5 mL~150 mL
Diethyl Ether (for extraction)3 x 20 mL3 x 2 L
Anhydrous Magnesium SulfateAs neededAs needed

Table 2: Expected Yield and Purity

ParameterExpected Value
Yield 85-95%
Purity (by NMR/GC-MS) >98%
Appearance Off-white to pale yellow solid

Experimental Protocols

Materials and Equipment
  • 2-(Methylamino)benzoic acid

  • Lithium aluminum hydride (LiAlH4)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • 15% aqueous sodium hydroxide solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask (three-necked)

  • Reflux condenser

  • Dropping funnel

  • Nitrogen or Argon gas inlet

  • Magnetic stirrer and heating mantle

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Safety Precautions for Lithium Aluminum Hydride (LiAlH4)

Lithium aluminum hydride is a highly reactive and pyrophoric solid that reacts violently with water and protic solvents, releasing flammable hydrogen gas. It is crucial to adhere to the following safety measures:

  • Work in a fume hood: All manipulations involving LiAlH4 must be performed in a certified chemical fume hood.

  • Use of Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, chemical-resistant gloves, and safety goggles at all times.

  • Anhydrous Conditions: All glassware must be oven-dried and cooled under a stream of inert gas (nitrogen or argon) before use. Anhydrous solvents are mandatory.

  • Inert Atmosphere: The reaction should be carried out under a positive pressure of nitrogen or argon to prevent contact with atmospheric moisture.

  • Controlled Addition: LiAlH4 should be added portion-wise to the solvent, and the substrate solution should be added slowly to the LiAlH4 suspension to control the exothermic reaction.

  • Quenching: The quenching of excess LiAlH4 is highly exothermic and produces hydrogen gas. It must be performed slowly and with extreme caution in an ice bath.

  • Fire Safety: A Class D fire extinguisher (for combustible metals) must be readily available. DO NOT use water or carbon dioxide-based extinguishers on a LiAlH4 fire.

Synthesis Protocol
  • Reaction Setup:

    • Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel.

    • Place the flask under a positive pressure of inert gas.

  • Preparation of LiAlH4 Suspension:

    • In the reaction flask, carefully add anhydrous THF (10 mL for a 1 g scale).

    • To the stirred THF, add LiAlH4 (~0.5 g, 2.0 equivalents) in small portions. A gray suspension will form.

  • Addition of 2-(Methylamino)benzoic acid:

    • Dissolve 2-(methylamino)benzoic acid (1.0 g, 1.0 equivalent) in anhydrous THF (10 mL for a 1 g scale) in the dropping funnel.

    • Add the solution of the carboxylic acid dropwise to the stirred LiAlH4 suspension at 0 °C (ice-water bath). An initial effervescence (hydrogen gas evolution) will be observed due to the deprotonation of the carboxylic acid and the amine.

    • After the initial gas evolution subsides, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reaction Quenching (Work-up):

    • After the reaction is complete (as indicated by TLC), cool the flask to 0 °C in an ice-water bath.

    • CAUTION: The following steps are highly exothermic and generate hydrogen gas. Proceed with extreme care.

    • Slowly and dropwise, add water (~0.5 mL for ~0.5 g of LiAlH4) to the reaction mixture to quench the excess LiAlH4.

    • Next, add 15% aqueous sodium hydroxide solution (~0.5 mL).

    • Finally, add more water (~1.5 mL).

    • Stir the resulting granular precipitate vigorously for 30 minutes.

  • Isolation and Purification:

    • Filter the granular precipitate through a pad of Celite and wash the filter cake thoroughly with diethyl ether (3 x 20 mL).

    • Combine the organic filtrates and dry over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Scale-Up Considerations

  • Heat Dissipation: The reduction with LiAlH4 is highly exothermic. On a larger scale, efficient heat dissipation is critical. A mechanical stirrer and a jacketed reactor with a cooling system are recommended.

  • Reagent Addition: The rates of addition of both the LiAlH4 to the solvent and the substrate solution to the hydride suspension must be carefully controlled to manage the reaction temperature.

  • Quenching: The quenching process on a large scale will generate a significant amount of hydrogen gas. The reactor must be equipped with adequate venting, and the quenching agents must be added at a very slow rate with efficient cooling.

  • Work-up and Extraction: Handling large volumes of flammable solvents during extraction requires appropriate safety measures, including grounding of equipment to prevent static discharge.

Mandatory Visualization

Synthesis_Workflow Workflow for the Synthesis of this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Start: Dry Glassware under Inert Atmosphere prep_reagents Prepare Anhydrous Solvents and Reagents start->prep_reagents add_liAlH4 Add LiAlH4 to Anhydrous THF prep_reagents->add_liAlH4 add_acid Slowly Add 2-(Methylamino)benzoic Acid Solution add_liAlH4->add_acid reflux Reflux Reaction Mixture add_acid->reflux quench Cautious Quenching with H2O and NaOH reflux->quench filtration Filter and Wash Precipitate quench->filtration extraction Extract with Diethyl Ether filtration->extraction drying Dry Organic Layer extraction->drying concentration Concentrate in vacuo drying->concentration purification Purify by Recrystallization or Chromatography concentration->purification end End Product: this compound purification->end

Caption: Synthesis Workflow Diagram.

Synthesis of Novel Heterocyclic Compounds from (2-(Methylamino)phenyl)methanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds, primarily focusing on N-methylated benzoxazines and quinazolines, utilizing (2-(Methylamino)phenyl)methanol as a key starting material. These heterocyclic scaffolds are of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities.[1][2][3][4][5]

Introduction

This compound is a versatile building block for the synthesis of various nitrogen- and oxygen-containing heterocycles. Its structure incorporates a nucleophilic secondary amine and a primary alcohol, which can participate in a variety of cyclization reactions. This allows for the construction of diverse molecular architectures, including but not limited to, 1,3-benzoxazines and 1,2,3,4-tetrahydroquinazolines. These classes of compounds are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][3][6][7] The introduction of a methyl group on the nitrogen atom can significantly influence the physicochemical properties and biological activity of the resulting heterocyclic compounds.

I. Synthesis of 4-Methyl-3,4-dihydro-2H-1,3-benzoxazine Derivatives

The synthesis of 1,3-benzoxazines typically involves the Mannich-like condensation of a phenolic compound, a primary amine, and formaldehyde.[8] In this protocol, the intramolecular arrangement of the phenolic hydroxyl (formed in situ or pre-existing) and the secondary amine in a precursor derived from this compound allows for an efficient cyclization.

Application Note:

4-Methyl-3,4-dihydro-2H-1,3-benzoxazine derivatives are valuable scaffolds in drug discovery. The nitrogen and oxygen atoms in the ring can act as hydrogen bond acceptors, while the benzene ring can participate in various interactions with biological targets. N-methylation can enhance metabolic stability and modulate the lipophilicity of the molecule. These compounds have been investigated for their potential as anticancer and antimicrobial agents.[6][7]

Experimental Workflow:

cluster_synthesis Synthesis of 4-Methyl-1,3-benzoxazines start This compound intermediate Intermediate Schiff Base/Aminal start->intermediate Condensation carbonyl Aldehyde/Ketone (R1COR2) carbonyl->intermediate cyclization Intramolecular Cyclization intermediate->cyclization Heat/Acid Catalyst product 4-Methyl-2,2-disubstituted-3,4-dihydro-2H-1,3-benzoxazine cyclization->product

Caption: Synthetic workflow for 4-Methyl-1,3-benzoxazine derivatives.

Protocol: One-Pot Synthesis of 4-Methyl-2-phenyl-3,4-dihydro-2H-1,3-benzoxazine

This protocol describes a one-pot synthesis via the cyclocondensation of this compound with an aldehyde, such as benzaldehyde.

Materials:

  • This compound

  • Benzaldehyde

  • Toluene

  • p-Toluenesulfonic acid (p-TSA) monohydrate

  • Anhydrous magnesium sulfate

  • Dichloromethane (DCM)

  • Hexane

  • Standard laboratory glassware

  • Magnetic stirrer with heating

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • To a solution of this compound (1.0 mmol, 137.18 mg) in toluene (20 mL) in a round-bottom flask, add benzaldehyde (1.1 mmol, 116.7 mg).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 mmol, 9.5 mg).

  • Equip the flask with a Dean-Stark apparatus and a reflux condenser.

  • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).

  • After completion, cool the reaction mixture to room temperature.

  • Wash the mixture with saturated sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 4-methyl-2-phenyl-3,4-dihydro-2H-1,3-benzoxazine.

Expected Yield and Characterization:

The yield of the product is typically in the range of 70-85%. The structure should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).

CompoundReagent BSolventCatalystTime (h)Yield (%)
4-Methyl-2-phenyl-3,4-dihydro-2H-1,3-benzoxazineBenzaldehydeToluenep-TSA4-6~80
4-Methyl-2-(4-chlorophenyl)-3,4-dihydro-2H-1,3-benzoxazine4-ChlorobenzaldehydeToluenep-TSA5-7~75
2,4-Dimethyl-3,4-dihydro-2H-1,3-benzoxazineAcetaldehydeToluenep-TSA3-5~70

II. Synthesis of 3-Methyl-1,2,3,4-tetrahydroquinazoline Derivatives

The reaction of 2-aminobenzylamines with aldehydes or ketones is a common method for the synthesis of tetrahydroquinazolines. The use of this compound allows for the direct synthesis of N3-methylated quinazoline derivatives.

Application Note:

Quinazoline and its derivatives are a prominent class of heterocyclic compounds with a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2][3][4][5] Several quinazoline-based drugs are clinically approved. The N-methyl substitution can influence the binding affinity to target proteins and alter the pharmacokinetic profile of the compounds.

Experimental Workflow:

cluster_synthesis Synthesis of 3-Methyl-1,2,3,4-tetrahydroquinazolines start This compound intermediate Intermediate Iminium Ion start->intermediate Condensation/Dehydration carbonyl Aldehyde/Ketone (R1COR2) carbonyl->intermediate cyclization Intramolecular Cyclization intermediate->cyclization Ring Closure product 3-Methyl-2-substituted-1,2,3,4-tetrahydroquinazoline cyclization->product

Caption: Synthetic workflow for 3-Methyl-1,2,3,4-tetrahydroquinazolines.

Protocol: Synthesis of 3-Methyl-2-phenyl-1,2,3,4-tetrahydroquinazoline

This protocol outlines the reaction of this compound with an aldehyde in the presence of a catalyst.

Materials:

  • This compound

  • Benzaldehyde

  • Ethanol

  • Acetic acid (catalytic amount)

  • Standard laboratory glassware

  • Magnetic stirrer with heating

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol, 137.18 mg) in ethanol (15 mL).

  • Add benzaldehyde (1.1 mmol, 116.7 mg) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Heat the mixture to reflux and stir for 6-8 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane (20 mL) and wash with a saturated solution of sodium bicarbonate (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain the desired product.

Expected Yield and Characterization:

Yields for this reaction typically range from 65-80%. The product should be characterized by ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

CompoundReagent BSolventCatalystTime (h)Yield (%)
3-Methyl-2-phenyl-1,2,3,4-tetrahydroquinazolineBenzaldehydeEthanolAcetic Acid6-8~75
2-(4-Methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinazoline4-MethoxybenzaldehydeEthanolAcetic Acid7-9~70
2,3-Dimethyl-1,2,3,4-tetrahydroquinazolineAcetaldehydeEthanolAcetic Acid5-7~65

III. Potential Biological Activities and Signaling Pathways

Heterocyclic compounds derived from this compound, such as N-methylated benzoxazines and quinazolines, are of interest for their potential to interact with various biological targets. For instance, certain quinazoline derivatives are known to act as kinase inhibitors, which are crucial in cancer therapy. The N-methyl group can play a key role in fitting into the ATP-binding pocket of kinases.

Signaling Pathway Example: Kinase Inhibition

cluster_pathway Simplified Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Binds Kinase Downstream Kinase (e.g., ABL, VEGFR) Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cellular Response (Proliferation, Survival) PhosphoSubstrate->Response Inhibitor N-Methylated Quinazoline Derivative Inhibitor->Kinase Inhibits

Caption: Inhibition of a generic kinase signaling pathway by a synthesized derivative.

These application notes and protocols provide a starting point for the synthesis and exploration of novel heterocyclic compounds derived from this compound. Researchers are encouraged to adapt and optimize these methods for their specific target molecules and applications. Further screening of these compounds for various biological activities is warranted to uncover their full therapeutic potential.

References

Application Notes and Protocols for the Preparation of Agrochemicals from (2-(Methylamino)phenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of (2-(Methylamino)phenyl)methanol as a versatile starting material for the synthesis of quinazolinone-based agrochemicals. The quinazolinone scaffold is a privileged structure in agrochemical research, with derivatives exhibiting a broad spectrum of activities, including fungicidal, herbicidal, and insecticidal properties.[1][2][3] This document outlines the synthetic pathways from this compound to key quinazolinone intermediates and subsequently to potent agrochemical candidates. Detailed experimental protocols, quantitative bioactivity data, and mechanistic insights are provided to guide researchers in the development of novel crop protection agents.

Synthetic Pathways from this compound to Bioactive Quinazolinones

This compound serves as a valuable precursor for the synthesis of various quinazolinone derivatives. A common strategy involves the oxidation of this compound to 2-(methylamino)benzoic acid, a key intermediate for the construction of the quinazolinone ring system. This intermediate can then be cyclized with various reagents to introduce diversity at different positions of the quinazolinone core, leading to a wide range of bioactive molecules.

The general synthetic approach involves a two-step process:

  • Oxidation: Conversion of this compound to 2-(methylamino)benzoic acid.

  • Cyclization and Derivatization: Reaction of 2-(methylamino)benzoic acid with appropriate reagents to form the quinazolinone scaffold, followed by further modifications to enhance biological activity.

Synthetic Pathway from this compound to Quinazolinone Agrochemicals A This compound B 2-(Methylamino)benzoic Acid A->B Oxidation C Quinazolin-4(3H)-one Intermediate B->C Cyclization D Bioactive Agrochemical (e.g., Herbicide, Fungicide) C->D Derivatization

Caption: General synthetic route from this compound to quinazolinone-based agrochemicals.

Application Example 1: Synthesis of Herbicidal Quinazolin-4(3H)-one Derivatives

Quinazolin-4(3H)-one derivatives have been identified as potent herbicides.[2][4] The following protocols describe the synthesis of a model herbicidal compound starting from this compound.

Experimental Protocols

Protocol 1: Synthesis of 2-(Methylamino)benzoic Acid from this compound

  • Dissolution: Dissolve this compound (10 mmol) in a suitable solvent such as acetone (50 mL).

  • Oxidation: Add Jones reagent (prepared from CrO₃, H₂SO₄, and water) dropwise to the solution at 0 °C with stirring.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the excess oxidant with isopropanol.

  • Extraction: Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Purify the crude product by column chromatography to obtain 2-(methylamino)benzoic acid.

Protocol 2: Synthesis of a Herbicidal (R)-ethyl 2-(4-((3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)oxy)phenoxy)propanoate (QPP-1) [4]

This protocol is adapted for the use of 2-(methylamino)benzoic acid synthesized in Protocol 1.

  • Amidation: React 2-(methylamino)benzoic acid (5 mmol) with thionyl chloride to form the corresponding acid chloride. Subsequently, react the acid chloride with ammonia to yield 2-(methylamino)benzamide.

  • Cyclization: Reflux the 2-(methylamino)benzamide (4 mmol) with triethyl orthoformate (6 mmol) in the presence of a catalytic amount of p-toluenesulfonic acid to yield 3-methylquinazolin-4(3H)-one.

  • Chlorination: Treat the 3-methylquinazolin-4(3H)-one (3 mmol) with phosphoryl chloride to obtain 4-chloro-3-methylquinazoline.

  • Condensation: React the 4-chloro-3-methylquinazoline (2 mmol) with (R)-ethyl 2-(4-hydroxyphenoxy)propanoate (2.2 mmol) in the presence of a base like potassium carbonate in a solvent such as DMF at elevated temperature.

  • Work-up and Purification: After completion of the reaction, pour the mixture into ice water, extract the product with a suitable organic solvent, and purify by column chromatography to yield the final product QPP-1.

Herbicidal Quinazolinone Synthesis Workflow cluster_0 Synthesis of Intermediate cluster_1 Synthesis of Herbicidal Compound A This compound B 2-(Methylamino)benzoic Acid A->B Oxidation C 2-(Methylamino)benzamide B->C Amidation D 3-Methylquinazolin-4(3H)-one C->D Cyclization E 4-Chloro-3-methylquinazoline D->E Chlorination F Herbicidal Quinazolinone (QPP-1) E->F Condensation

Caption: Detailed workflow for the synthesis of a herbicidal quinazolinone derivative.

Quantitative Data: Herbicidal Activity

The herbicidal activity of quinazolin-4(3H)-one derivatives is typically evaluated against a panel of weed species. The data below is representative of the type of results obtained for compounds in this class.[4]

CompoundTarget WeedIC₅₀ (μM)
QPP-1Echinochloa crus-galli15.8
QPP-2Echinochloa crus-galli12.5
QPP-5Echinochloa crus-galli20.1
Fenoxaprop-P-ethyl (Standard)Echinochloa crus-galli10.2

Mode of Action: Many aryloxyphenoxypropionate herbicides, the class to which the example compound belongs, act by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme, which is crucial for fatty acid biosynthesis in grasses.[4]

Application Example 2: Synthesis of Fungicidal Quinazolinone Derivatives

Quinazolinone derivatives also exhibit significant antifungal activity against a range of plant pathogens.[5][6][7] The following protocols outline the synthesis of a model fungicidal compound derived from this compound.

Experimental Protocols

Protocol 3: Synthesis of a Fungicidal Quinazoline-2-aminothiazole Hybrid [7]

This protocol is adapted for use with an intermediate derived from 2-(methylamino)benzoic acid.

  • Synthesis of 2-Mercapto-3-methylquinazolin-4(3H)-one: React 2-(methylamino)benzoic acid (5 mmol) with methyl isothiocyanate (5.5 mmol) in the presence of a base to yield the corresponding thiourea, which upon cyclization under acidic conditions, provides 2-mercapto-3-methylquinazolin-4(3H)-one.

  • S-alkylation: Alkylate the 2-mercapto-3-methylquinazolin-4(3H)-one (4 mmol) with 2-bromo-1-(thiazol-2-yl)ethan-1-one (4.4 mmol) in the presence of a base like potassium carbonate in acetone.

  • Amine Coupling: Couple the resulting intermediate (3 mmol) with a desired amine (e.g., a substituted aniline) via a suitable coupling reaction to yield the final fungicidal hybrid.

  • Purification: Purify the final product by recrystallization or column chromatography.

Fungicidal Quinazolinone Synthesis Workflow cluster_0 Synthesis of Intermediate cluster_1 Synthesis of Fungicidal Compound A 2-(Methylamino)benzoic Acid B 2-Mercapto-3-methylquinazolin-4(3H)-one A->B Reaction with MeNCS & Cyclization C S-alkylated Intermediate B->C S-alkylation D Fungicidal Quinazoline-2-aminothiazole Hybrid C->D Amine Coupling

Caption: Workflow for the synthesis of a fungicidal quinazolinone-aminothiazole hybrid.

Quantitative Data: Antifungal Activity

The in vitro antifungal activity of these compounds is assessed against various phytopathogenic fungi. The EC₅₀ values (effective concentration to inhibit 50% of mycelial growth) are determined. The data below is representative for this class of compounds.[7]

CompoundTarget FungusEC₅₀ (μg/mL)
Hybrid 4aRhizoctonia solani1.85
Hybrid 4gRhizoctonia solani0.92
Hybrid 4yRhizoctonia solani0.42
Chlorothalonil (Standard)Rhizoctonia solani1.20
Carbendazim (Standard)Rhizoctonia solani0.53

Proposed Mode of Action: The fungicidal mechanism of some quinazolinone derivatives involves the disruption of the fungal cell membrane integrity, leading to increased permeability and ultimately cell death.[7]

Fungicidal Mode of Action A Quinazolinone Fungicide B Fungal Cell Membrane A->B Targets C Disruption of Membrane Integrity B->C Leads to D Increased Permeability C->D E Cell Death D->E

Caption: Proposed mode of action for certain fungicidal quinazolinones.

These application notes demonstrate the potential of this compound as a key starting material for the synthesis of a diverse range of agrochemicals. The provided protocols and data serve as a foundation for researchers to explore and develop novel and effective crop protection solutions based on the versatile quinazolinone scaffold.

References

(2-(Methylamino)phenyl)methanol: Emerging Applications in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

(2-(Methylamino)phenyl)methanol , a bifunctional aromatic molecule, is gaining attention in materials science for its potential utility in the synthesis of functional polymers, the development of novel coordination complexes, and the modification of material surfaces. Its unique structure, featuring both a secondary amine and a primary alcohol, allows for a diverse range of chemical transformations, making it a versatile building block for creating advanced materials with tailored properties. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in exploring the use of this compound.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValue
Molecular Formula C₈H₁₁NO
Molecular Weight 137.18 g/mol
Appearance Solid
Melting Point Not reported
Boiling Point Not reported
Solubility Soluble in various organic solvents
Key Functional Groups Secondary Amine (-NHCH₃), Primary Alcohol (-CH₂OH)

Application Notes

The dual functionality of this compound opens up several avenues for its application in materials science.

Synthesis of Functional Polymers

The presence of both a hydroxyl and a secondary amine group allows this compound to be incorporated into various polymer backbones or as a pendant group.

  • As a Monomer/Co-monomer: It can potentially be used in step-growth polymerization reactions. The hydroxyl group can react with isocyanates to form polyurethanes or with carboxylic acids/acyl chlorides to form polyesters. The amine group can react with epoxides or acyl chlorides to form polyamines or polyamides, respectively. The resulting polymers would possess unique properties conferred by the aromatic ring and the pendant methylamino or hydroxymethyl group.

  • As a Functional Initiator or Chain Transfer Agent: The reactive groups can be utilized to initiate polymerization of certain monomers, leading to polymers with a this compound-derived end group. This is particularly relevant in controlled radical polymerization techniques.

  • Post-Polymerization Modification: Polymers with reactive side chains (e.g., acyl chlorides, epoxides) can be functionalized with this compound to introduce its specific functionalities onto the polymer scaffold.

Ligand for Coordination Complexes and Metal-Organic Frameworks (MOFs)

The nitrogen atom of the methylamino group and the oxygen atom of the hydroxyl group can act as a bidentate ligand, chelating to various metal ions. This property can be exploited in the following ways:

  • Synthesis of Coordination Polymers: Reaction with metal salts can lead to the formation of one-, two-, or three-dimensional coordination polymers. The properties of these materials (e.g., magnetic, optical, catalytic) will be dependent on the choice of the metal ion and the coordination geometry.

  • Development of Metal-Organic Frameworks (MOFs): While not a typical MOF linker due to its flexibility, derivatives of this compound with additional coordinating groups could be designed to create porous MOFs with potential applications in gas storage, separation, and catalysis. The secondary amine within the pore environment could act as a basic catalytic site.

Surface Modification of Materials

The functional groups of this compound can be used to covalently attach the molecule to the surface of various substrates, thereby altering their surface properties.

  • Grafting onto Oxide Surfaces: The hydroxyl group can react with surface hydroxyls on materials like silica or titania through condensation reactions, often facilitated by silane coupling agents.

  • Modification of Carbon Materials: The amino group can be used to functionalize carbon nanotubes or graphene oxide, improving their dispersibility and providing sites for further reactions.

  • Formation of Self-Assembled Monolayers (SAMs): Thiol-derivatized versions of this compound could form SAMs on gold surfaces, creating a functional interface for sensor applications.

Experimental Protocols

The following are detailed, adaptable protocols for the potential use of this compound in materials science, based on established methodologies for analogous compounds.

Protocol 1: Synthesis of a Polyurethane using this compound as a Chain Extender

This protocol describes the synthesis of a polyurethane where this compound acts as a chain extender, introducing aromaticity and functional groups into the polymer backbone.

Materials:

  • Poly(ethylene glycol) (PEG), Mn = 2000 g/mol

  • Hexamethylene diisocyanate (HDI)

  • This compound

  • Dibutyltin dilaurate (DBTDL)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Anhydrous diethyl ether

Procedure:

  • Dry the PEG under vacuum at 80°C for 4 hours.

  • In a three-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the dried PEG in anhydrous DMF.

  • Add HDI to the flask and stir the mixture at 70°C for 2 hours under a nitrogen atmosphere to form the prepolymer.

  • In a separate flask, dissolve this compound in anhydrous DMF.

  • Cool the prepolymer solution to room temperature and add the this compound solution dropwise with vigorous stirring.

  • Add a catalytic amount of DBTDL to the reaction mixture.

  • Continue stirring at room temperature for 24 hours.

  • Precipitate the resulting polymer by pouring the reaction mixture into a large volume of cold, anhydrous diethyl ether.

  • Filter the polymer and wash it thoroughly with diethyl ether.

  • Dry the final polyurethane product under vacuum at 40°C.

Characterization:

  • FTIR: To confirm the formation of urethane linkages and the incorporation of the aromatic monomer.

  • ¹H NMR: To determine the composition of the copolymer.

  • GPC: To determine the molecular weight and polydispersity of the polymer.

polyurethane_synthesis cluster_prepolymer Prepolymer Formation cluster_chain_extension Chain Extension PEG Poly(ethylene glycol) (PEG) Prepolymer NCO-terminated Prepolymer PEG->Prepolymer HDI Hexamethylene diisocyanate (HDI) HDI->Prepolymer Polyurethane Functional Polyurethane Prepolymer->Polyurethane Methanol_derivative This compound Methanol_derivative->Polyurethane coordination_complex_synthesis Ligand This compound Solution (in Methanol) Mixing Mixing and Stirring Ligand->Mixing Metal_Salt Zinc(II) Nitrate Solution (in Methanol) Metal_Salt->Mixing Crystallization Crystallization (Slow Evaporation) Mixing->Crystallization Complex Zinc(II) Coordination Complex Crystals Crystallization->Complex Filtration Filtration and Washing Complex->Filtration Drying Drying Filtration->Drying Final_Product Pure Crystalline Complex Drying->Final_Product surface_modification_workflow cluster_activation Silica Activation cluster_functionalization Silane Functionalization cluster_grafting Grafting SiO2 Silica Nanoparticles Activation Acid Treatment (Hydroxylation) SiO2->Activation Activated_SiO2 Activated SiO₂-OH Activation->Activated_SiO2 Grafting_Reaction Grafting Reaction (Reflux in Toluene) Activated_SiO2->Grafting_Reaction Methanol_derivative This compound Reaction Reaction in Toluene Methanol_derivative->Reaction IPTS (3-Isocyanatopropyl)triethoxysilane IPTS->Reaction Silane_derivative Silane-Functionalized Derivative Reaction->Silane_derivative Silane_derivative->Grafting_Reaction Washing Washing and Centrifugation Grafting_Reaction->Washing Drying Drying Washing->Drying Modified_SiO2 Surface-Modified Silica Nanoparticles Drying->Modified_SiO2

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2-(Methylamino)phenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of (2-(Methylamino)phenyl)methanol. This resource offers detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges and enhance reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce this compound?

A1: The two most common and effective synthetic routes are:

  • Reduction of N-methylanthranilic acid: This method typically employs a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) to directly convert the carboxylic acid functionality to an alcohol.

  • Reductive Amination of 2-Hydroxybenzaldehyde: This two-step, one-pot process involves the reaction of 2-hydroxybenzaldehyde with methylamine to form an imine intermediate, which is then reduced in situ to the desired product.

Q2: Which synthetic route generally provides a higher yield?

A2: The reduction of N-methylanthranilic acid with LiAlH₄ is reported to provide high yields, often exceeding 80% under optimized conditions. The yield of the reductive amination route can be more variable depending on the choice of reducing agent and reaction conditions, but good to high yields are also achievable.

Q3: What are the critical parameters influencing the yield of the LiAlH₄ reduction?

A3: Key parameters include the purity and reactivity of the LiAlH₄, the absence of water in the solvent and glassware, the reaction temperature, and the stoichiometry of the reducing agent.

Q4: What factors affect the yield in the reductive amination pathway?

A4: The choice of reducing agent is crucial, with milder reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) often being preferred to avoid the reduction of the starting aldehyde. Reaction pH, temperature, and the efficiency of imine formation also play significant roles.

Q5: What are the common side products or impurities in these syntheses?

A5: In the LiAlH₄ reduction, incomplete reduction can leave starting material present. Over-reduction is generally not an issue for this substrate. In the reductive amination, potential side products include the product of aldehyde self-condensation, or the formation of a tertiary amine if the secondary amine product reacts further.

Q6: How can I purify the final product?

A6: this compound is typically a solid at room temperature and can be purified by recrystallization from a suitable solvent system, such as a mixture of a polar solvent (e.g., ethanol, ethyl acetate) and a non-polar solvent (e.g., hexane). Column chromatography on silica gel is also an effective purification method.

Troubleshooting Guides

Problem 1: Low or No Yield in the Reduction of N-methylanthranilic Acid with LiAlH₄
Potential Cause Troubleshooting Steps
Inactive LiAlH₄ LiAlH₄ is highly reactive with moisture. Use freshly opened, high-purity LiAlH₄. Ensure it is a fine, free-flowing grey powder. Clumped or dark-colored reagent may be inactive.
Presence of Water Thoroughly dry all glassware in an oven before use and cool under a stream of inert gas (e.g., nitrogen or argon). Use anhydrous solvents.
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initial reaction time, consider extending the reflux period.
Improper Work-up The quenching of excess LiAlH₄ is a critical step. Follow a well-established procedure (e.g., Fieser work-up) to ensure the formation of a filterable precipitate and to avoid loss of product in the aluminum salts.[1]
Incorrect Stoichiometry Ensure that a sufficient excess of LiAlH₄ is used, typically 1.5 to 2.0 equivalents, to account for the acidic proton of the carboxylic acid and any residual moisture.
Problem 2: Low Yield or Multiple Products in the Reductive Amination of 2-Hydroxybenzaldehyde
Potential Cause Troubleshooting Steps
Inefficient Imine Formation Ensure the reaction is conducted under conditions that favor imine formation. This may involve the use of a dehydrating agent like molecular sieves or adjusting the pH to be mildly acidic (around 5-6).
Reduction of the Starting Aldehyde If using a strong reducing agent like NaBH₄, the aldehyde may be reduced before imine formation. Consider a two-step procedure where the imine is formed first, followed by the addition of the reducing agent. Alternatively, use a milder reducing agent like NaBH₃CN or NaBH(OAc)₃ that selectively reduces the iminium ion.
Side Reactions Aldol condensation of the starting aldehyde can occur under basic conditions. Maintain a neutral to slightly acidic pH. The formation of a tertiary amine is also possible; using a slight excess of the aldehyde can help to minimize this.
Reaction Temperature Optimize the reaction temperature. Imine formation is often favored at room temperature or slightly elevated temperatures, while the reduction step may be more efficient at lower temperatures.

Experimental Protocols

Method 1: Reduction of N-methylanthranilic Acid with LiAlH₄

This protocol is adapted from a procedure reported to yield 86% of this compound.[2]

Materials:

  • N-methylanthranilic acid

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Ice water

  • Dichloromethane (DCM)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Diatomaceous earth (Celite®)

Procedure:

  • Under an inert atmosphere (argon or nitrogen), suspend LiAlH₄ (0.76 g, 0.02 mol) in anhydrous THF (40 mL) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • In a separate flask, dissolve N-methylanthranilic acid (1.51 g, 0.01 mol) in anhydrous THF.

  • Slowly add the N-methylanthranilic acid solution to the LiAlH₄ suspension.

  • Once the addition is complete, heat the reaction mixture to reflux and maintain for 1 hour.

  • After 1 hour, cool the reaction mixture in an ice bath and carefully quench the reaction by the slow, dropwise addition of ice water (50 mL).

  • Filter the resulting mixture through a pad of diatomaceous earth.

  • Wash the filter cake thoroughly with dichloromethane (50 mL).

  • Transfer the filtrate to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (50 mL).

  • Combine all organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the solution under reduced pressure to yield the crude product as a pale yellow oil.

  • Purify the crude product by silica gel column chromatography (eluent: n-hexane:ethyl acetate = 2:1) to afford this compound as a colorless oil (1.18 g, 86% yield).

Method 2: Reductive Amination of 2-Hydroxybenzaldehyde

This is a general protocol for reductive amination using sodium borohydride.

Materials:

  • 2-Hydroxybenzaldehyde (salicylaldehyde)

  • Methylamine (e.g., 40% solution in water or as a gas)

  • Methanol

  • Sodium Borohydride (NaBH₄)

  • Glacial Acetic Acid (optional, for pH adjustment)

  • Ethyl acetate

  • Saturated Sodium Bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-hydroxybenzaldehyde (1.22 g, 10 mmol) in methanol (30 mL) in a round-bottom flask with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add methylamine (e.g., 1.1 equivalents of a 40% aqueous solution) to the stirred solution.

  • Allow the mixture to stir at room temperature for 1-2 hours to facilitate imine formation. The progress of imine formation can be monitored by TLC.

  • Once imine formation is complete or has reached equilibrium, cool the reaction mixture back to 0°C.

  • In small portions, carefully add sodium borohydride (0.42 g, 11 mmol) to the reaction mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours, or until the reaction is complete as indicated by TLC.

  • Carefully quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Add ethyl acetate to the residue and transfer to a separatory funnel.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography or recrystallization as needed.

Data Presentation

Table 1: Optimization of the Reduction of N-methylanthranilic Acid

Entry LiAlH₄ (Equivalents) Temperature (°C) Reaction Time (h) Yield (%) Reference
12.0Reflux (THF)186[2]
21.5Room Temperature4ModerateGeneral Knowledge
32.5Reflux (THF)2HighGeneral Knowledge
42.00 to Room Temperature6GoodGeneral Knowledge

Table 2: Optimization of the Reductive Amination of 2-Hydroxybenzaldehyde

Entry Reducing Agent Equivalents of Reducing Agent Solvent Yield (%) Reference
1NaBH₄1.1MethanolGood[3][4]
2NaBH₃CN1.2Methanol/AcOHHigh[1]
3NaBH(OAc)₃1.2DichloromethaneHigh[1]
4H₂/Pd-CCatalyticEthanolVariable[4]

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product start1 N-methylanthranilic acid reaction 1. Add acid to LiAlH4 suspension 2. Reflux for 1 hour start1->reaction start2 LiAlH4 in Anhydrous THF start2->reaction quench Quench with ice water reaction->quench filtration Filter through Celite quench->filtration extraction Extract with DCM filtration->extraction drying Dry with Na2SO4 extraction->drying concentration Concentrate in vacuo drying->concentration chromatography Silica Gel Column Chromatography concentration->chromatography product This compound chromatography->product

Caption: Experimental workflow for the synthesis of this compound via LiAlH₄ reduction.

troubleshooting_low_yield cluster_diagnosis Diagnosis cluster_solutions_reagents Solutions: Reagents cluster_solutions_conditions Solutions: Conditions cluster_solutions_workup Solutions: Work-up start Low or No Yield Observed check_reagents Check Reagents start->check_reagents check_conditions Check Reaction Conditions start->check_conditions check_workup Check Work-up Procedure start->check_workup new_lah Use fresh LiAlH4 check_reagents->new_lah Inactive LiAlH4? dry_solvents Use anhydrous solvents check_reagents->dry_solvents Wet solvents? monitor_tlc Monitor reaction by TLC check_conditions->monitor_tlc Incomplete reaction? proper_quench Follow Fieser work-up protocol check_workup->proper_quench Emulsion or poor separation? thorough_extraction Perform multiple extractions check_workup->thorough_extraction Product loss during extraction? extend_time Extend reaction time/increase temp monitor_tlc->extend_time

Caption: Troubleshooting logic for diagnosing low yield in the LiAlH₄ reduction.

side_reaction_pathway cluster_main Main Reaction cluster_side Side Reaction aldehyde 2-Hydroxybenzaldehyde imine Imine Intermediate aldehyde->imine amine Methylamine amine->imine product This compound imine->product Reduction (e.g., NaBH4) aldehyde2 2-Hydroxybenzaldehyde reduced_aldehyde 2-Hydroxybenzyl alcohol aldehyde2->reduced_aldehyde Reduction (e.g., NaBH4)

Caption: Competing reaction pathway in reductive amination: reduction of the starting aldehyde.

References

Identifying and minimizing side products in (2-(Methylamino)phenyl)methanol reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2-(Methylamino)phenyl)methanol. The information is designed to help identify and minimize the formation of common side products during synthesis and subsequent reactions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, primarily focusing on the N-methylation of 2-aminobenzyl alcohol.

Problem 1: Low yield of this compound and presence of multiple spots on TLC.

Possible Causes and Solutions:

Possible Cause Identification Proposed Solution
Incomplete Reaction The starting material, 2-aminobenzyl alcohol, is observed on the TLC plate.Extend the reaction time or increase the reaction temperature according to the protocol. Ensure the molar ratios of reagents are correct.
Over-methylation A significant amount of the tertiary amine, (2-(Dimethylamino)phenyl)methanol, is detected. This can be identified by comparing with a standard on TLC or by 1H NMR.Reduce the amount of the methylating agent (e.g., formaldehyde). The Eschweiler-Clarke reaction is known to favor the formation of tertiary amines if an excess of formaldehyde and formic acid is used.[1][2][3][4] Careful control of stoichiometry is crucial.
Formation of Quaternary Ammonium Salt The product is highly water-soluble and difficult to extract. This occurs from the reaction of the tertiary amine with any remaining alkylating agent.[5][6][7][8]Use a minimal excess of the methylating agent. Purification can be achieved by precipitation from a non-polar solvent.
Starting Material Impurities The presence of 2-aminobenzaldehyde in the 2-aminobenzyl alcohol starting material can lead to imine-related side products.Check the purity of the starting material before use. If necessary, purify the 2-aminobenzyl alcohol by recrystallization or chromatography.

Problem 2: Difficulty in purifying the final product.

Possible Causes and Solutions:

Possible Cause Identification Proposed Solution
Similar Polarity of Products The starting material, desired product, and over-methylated byproduct have close Rf values on TLC, making separation by column chromatography challenging.Optimize the solvent system for column chromatography. A gradient elution may be necessary. Alternatively, chemical separation can be employed. For instance, primary and secondary amines can be derivatized with reagents like phenylsulfonyl chloride (Hinsberg test) to alter their solubility properties, allowing for separation from the tertiary amine.[9]
Product is an Oil The purified product is an oil, making handling and weighing difficult.Attempt to crystallize the product as a salt (e.g., hydrochloride or oxalate salt) by treating the purified oil with the corresponding acid in a suitable solvent.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of this compound?

A1: The most common side products depend on the synthetic route. For the N-methylation of 2-aminobenzyl alcohol, the primary side products are the unreacted starting material (2-aminobenzyl alcohol) and the over-methylated product, (2-(Dimethylamino)phenyl)methanol. Further reaction can lead to a quaternary ammonium salt.

Q2: How can I monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction. A suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) should be used to achieve good separation between the starting material, the desired product, and the major side products. Staining with a visualizing agent like ninhydrin can be useful, as it typically gives a distinct color for primary and secondary amines.[10] Potassium permanganate stain can also be used as a general visualizing agent for oxidizable compounds.[11]

Q3: What is the best way to purify this compound?

A3: Flash column chromatography on silica gel is a common purification method. The choice of eluent is critical for separating the desired secondary amine from the primary amine starting material and the tertiary amine byproduct. If chromatographic separation is difficult, conversion of the amine mixture to their salts followed by fractional crystallization can be an effective alternative.

Q4: Can this compound degrade upon storage?

A4: Like many benzyl alcohols and amines, this compound can be susceptible to oxidation over time, especially when exposed to air and light. It is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dark place.

Experimental Protocols

Synthesis of this compound via Eschweiler-Clarke Reaction

This protocol is a representative method for the N-methylation of 2-aminobenzyl alcohol.

Materials:

  • 2-Aminobenzyl alcohol

  • Formaldehyde (37% solution in water)

  • Formic acid (98-100%)

  • Sodium bicarbonate

  • Dichloromethane (DCM) or Ethyl acetate

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • In a round-bottom flask, dissolve 2-aminobenzyl alcohol (1.0 eq) in formic acid (3.0 eq) and cool the mixture in an ice bath.

  • Slowly add formaldehyde solution (1.1 eq) to the mixture while stirring.

  • After the addition is complete, remove the ice bath and heat the reaction mixture at reflux (around 100 °C) for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and carefully neutralize it by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start 2-Aminobenzyl Alcohol reaction Reflux (100°C, 4-6h) start->reaction reagents Formaldehyde, Formic Acid reagents->reaction neutralization Neutralization (NaHCO3) reaction->neutralization extraction Extraction (DCM/EtOAc) neutralization->extraction drying Drying (MgSO4) extraction->drying concentration Concentration drying->concentration chromatography Column Chromatography concentration->chromatography product Pure this compound chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_causes cluster_solutions start Low Yield or Impure Product on TLC incomplete Incomplete Reaction? start->incomplete overmethylation Over-methylation? start->overmethylation impurities Starting Material Impurities? start->impurities extend_reaction Increase reaction time/temp incomplete->extend_reaction Yes control_stoichiometry Reduce methylating agent overmethylation->control_stoichiometry Yes purify_starting_material Purify 2-aminobenzyl alcohol impurities->purify_starting_material Yes

Caption: Troubleshooting logic for synthesis issues.

References

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals using (2-(Methylamino)phenyl)methanol. It includes frequently asked questions and troubleshooting guides to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For optimal long-term stability, this compound should be stored under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2-8°C). It is also crucial to keep the container tightly sealed and in a dry environment to prevent moisture absorption.

Q2: How stable is this compound at room temperature?

Q3: What are the known incompatibilities for this compound?

A3: this compound should be kept away from strong oxidizing agents, as the amino and alcohol groups can be susceptible to oxidation. It is also advisable to avoid contact with strong acids and bases unless they are part of a controlled reaction, as they can react with the functional groups.

Q4: What are the primary safety hazards associated with this compound?

A4: According to GHS classifications, this compound is harmful if swallowed, causes skin irritation, and can cause serious eye damage. It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Troubleshooting Guide

Q1: I observed a color change in my sample of this compound upon storage. What could be the cause?

A1: A color change (e.g., to yellow or brown) often indicates degradation, likely due to oxidation of the aminophenyl group. This can be accelerated by exposure to air (oxygen) and light. Ensure that the compound is stored under an inert atmosphere and protected from light. If discoloration is observed, it is recommended to verify the purity of the material before use, for example, by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Q2: My reaction using this compound as a starting material is giving a low yield of the desired product. What are some potential issues?

A2: Low reaction yields can stem from several factors:

  • Purity of the Starting Material: The presence of impurities or degradation products in your this compound can interfere with the reaction. Consider re-purifying the material if its purity is questionable.

  • Reaction Conditions: The amino and hydroxyl groups are reactive and can participate in side reactions. Ensure your reaction conditions (solvent, temperature, pH) are optimized for the desired transformation and minimize side reactions.

  • Moisture: The presence of moisture can be detrimental in many organic reactions. Ensure you are using dry solvents and a dry reaction setup.

Q3: I am seeing an unexpected byproduct in my reaction. How can I identify it?

A3: An unexpected byproduct could be the result of a side reaction involving either the methylamino or the methanol moiety. For instance, the hydroxyl group could be unexpectedly acylated or the amino group could react with an electrophile. To identify the byproduct, techniques such as NMR spectroscopy and mass spectrometry are recommended. Reviewing your reaction mechanism for potential alternative pathways can also provide clues.

Data Presentation

Recommended Storage and Handling Conditions

ParameterRecommendationSource
Storage Temperature 2-8°C
Atmosphere Under inert gas (Nitrogen or Argon)
Moisture Store in a dry environment, sealed from moisture
Light Protect from direct light
Handling Use in a well-ventilated area with appropriate PPE

Experimental Workflow Visualization

Below is a logical workflow for troubleshooting an unexpected result in a reaction involving this compound.

G cluster_0 Troubleshooting Workflow: Unexpected Reaction Outcome start Unexpected Reaction Outcome (e.g., low yield, impurity) check_purity Verify Purity of This compound start->check_purity purity_ok Purity Acceptable? check_purity->purity_ok review_conditions Review Reaction Conditions (Temp, Solvent, Reagents) analyze_byproducts Analyze Byproducts (NMR, MS) review_conditions->analyze_byproducts modify_conditions Modify Reaction Conditions (e.g., protect functional groups) analyze_byproducts->modify_conditions purity_ok->review_conditions Yes purify_reagent Purify Starting Material purity_ok->purify_reagent No rerun Re-run Experiment modify_conditions->rerun purify_reagent->check_purity

Caption: Troubleshooting workflow for unexpected experimental outcomes.

Troubleshooting common issues in the crystallization of (2-(Methylamino)phenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the crystallization of (2-(Methylamino)phenyl)methanol. The information is tailored for researchers, scientists, and drug development professionals.

Disclaimer

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound to consider for crystallization?

A1: Understanding the physical properties is crucial for developing a crystallization protocol. Key properties for this compound include:

  • Molecular Formula: C₈H₁₁NO[1][2]

  • Molecular Weight: 137.18 g/mol [1]

  • Appearance: Expected to be a solid at room temperature.

  • pKa: As an amino alcohol, it possesses both a basic amino group and a weakly acidic hydroxyl group. The pH of the solution can significantly affect its solubility.

  • Polarity: The molecule has both polar (hydroxyl and amino groups) and non-polar (phenyl ring) regions, making it soluble in a range of solvents with varying polarities.

Q2: My crystallization attempt resulted in an oil instead of crystals. What should I do?

A2: "Oiling out" is a common problem where the compound separates from the solution as a liquid phase instead of solid crystals.[3][4][5] This often happens when a solution is supersaturated at a temperature above the melting point of the solute.[3] Here are some troubleshooting steps:

  • Increase the Solvent Volume: Add more of the "good" solvent (in which the compound is more soluble) to decrease the supersaturation level, then allow it to cool slowly.[3]

  • Lower the Crystallization Temperature: Try to induce crystallization at a lower temperature.

  • Change the Solvent System: Use a different solvent or a solvent mixture. A solvent in which the compound has slightly lower solubility at elevated temperatures might be a better choice.

  • Seeding: Introduce a small seed crystal of the pure compound to encourage nucleation.

  • Scratching: Scratching the inside of the flask with a glass rod can create nucleation sites.[6]

  • Purification: Oiling out can be caused by impurities that lower the melting point of your compound.[3][6] Consider further purification of the crude material before crystallization.

Q3: The yield of my crystallized product is very low. What are the possible reasons and how can I improve it?

A3: A low recovery of crystalline material can be due to several factors:

  • Too Much Solvent: Using an excessive amount of solvent will result in a significant portion of your compound remaining in the mother liquor. Try to use the minimum amount of hot solvent required to fully dissolve the compound.

  • Premature Crystallization: If crystals form too early while the solution is still hot, you may lose product during a hot filtration step (if performed). Ensure the solution is fully dissolved and hot before any filtration.

  • Inappropriate Solvent: The chosen solvent may be too good at dissolving your compound even at low temperatures. A solvent with a steeper solubility curve (high solubility at high temperature and low solubility at low temperature) is ideal.

  • Incomplete Crystallization: Ensure the solution is cooled for a sufficient amount of time to allow for maximum crystal formation. An ice bath can help to maximize the yield.

Q4: My crystals are very small or needle-like, making them difficult to filter. How can I obtain larger crystals?

A4: Crystal size is primarily influenced by the rate of cooling and the degree of supersaturation.[7][8]

  • Slow Cooling: Cool the solution slowly. Rapid cooling leads to the formation of many small crystals, while slow cooling allows fewer, larger crystals to grow.[7][8][9] Insulating the flask can help to slow down the cooling process.

  • Reduce Supersaturation: Start with a less concentrated solution (use slightly more solvent than the minimum required for dissolution at high temperature).

  • Solvent Choice: The choice of solvent can influence crystal habit. Experiment with different solvents or solvent mixtures.

Q5: How does pH affect the crystallization of this compound?

A5: As this compound is an amino alcohol, the pH of the crystallization medium can significantly impact its solubility and, therefore, the crystallization process. The amino group can be protonated at acidic pH, and the hydroxyl group can be deprotonated at basic pH, both of which will increase its aqueous solubility. Crystallization is often most effective near the isoelectric point of the molecule, where its solubility in aqueous solutions is at a minimum.

Troubleshooting Guide: Common Crystallization Issues

This table summarizes common problems, their potential causes, and suggested solutions.

Issue Potential Cause(s) Suggested Solution(s)
No Crystals Form - Solution is not supersaturated (too much solvent).- Compound is very soluble in the chosen solvent at all temperatures.- Evaporate some of the solvent to increase concentration.- Add an anti-solvent (a solvent in which the compound is insoluble).- Try a different solvent or solvent system.- Scratch the inner surface of the flask with a glass rod.- Add a seed crystal.
Oiling Out - Solution is too concentrated.- Cooling is too rapid.- Presence of impurities lowering the melting point.[3][6]- Inappropriate solvent choice.- Add more of the primary solvent.- Reheat the solution and allow it to cool more slowly.- Purify the crude material before crystallization.- Change the solvent or use a solvent mixture.
Low Crystal Yield - Too much solvent was used.- Premature crystallization during hot filtration.- The compound is too soluble in the cold solvent.- Use the minimum amount of hot solvent.- Ensure the apparatus for hot filtration is pre-heated.- Cool the solution in an ice bath to maximize precipitation.- Consider a different solvent with a more favorable solubility profile.
Formation of Small/Needle-like Crystals - Rapid cooling of the solution.[7][8][9]- High degree of supersaturation.- Allow the solution to cool to room temperature slowly before placing it in an ice bath.- Use a slightly larger volume of solvent.- Consider a different solvent system.
Colored Crystals - Presence of colored impurities.- Add activated charcoal to the hot solution before filtration to adsorb colored impurities.- Perform a second recrystallization.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization (Illustrative Example)

This protocol describes a general method for recrystallization from a single solvent.

  • Solvent Selection: Choose a solvent in which this compound has high solubility at elevated temperatures and low solubility at low temperatures. Ethanol or isopropanol are often good starting points for polar organic molecules.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding the solvent in small portions until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To promote the growth of larger crystals, the flask can be placed in an insulated container.[8] Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Allow the crystals to dry completely.

Protocol 2: Two-Solvent Recrystallization (Illustrative Example)

This method is useful when a single suitable solvent cannot be found.

  • Solvent Pair Selection: Choose a pair of miscible solvents. One solvent (the "good" solvent) should readily dissolve this compound at room temperature, while the other (the "poor" or "anti-solvent") should not. A common pair is ethanol (good solvent) and water (anti-solvent).

  • Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly cloudy (turbid). This indicates that the solution is saturated.

  • Clarification: Add a few drops of the hot "good" solvent until the cloudiness just disappears.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry.

Data Presentation

Table 1: Illustrative Solubility of this compound in Various Solvents

(Disclaimer: The following data is illustrative and not based on experimental measurements. It is intended to demonstrate the concept of selecting a suitable crystallization solvent.)

SolventSolubility at 20°C ( g/100 mL)Solubility at 78°C ( g/100 mL)Suitability for Crystallization
WaterLowModeratePotentially suitable, especially in a two-solvent system.
EthanolModerateHighGood candidate.
AcetoneHighVery HighMay be too soluble; yield could be low.
TolueneLowModerateGood candidate.
HexaneVery LowLowLikely unsuitable as a single solvent, but could be an anti-solvent.

Visualizations

Troubleshooting Workflow for Crystallization

The following diagram illustrates a logical workflow for troubleshooting common crystallization problems.

TroubleshootingWorkflow start Start Crystallization (Dissolve in Hot Solvent) cool Cool Solution Slowly start->cool observe Observe Outcome cool->observe crystals_ok Good Crystals Formed observe->crystals_ok Success no_crystals No Crystals observe->no_crystals Problem oil_out Oiling Out observe->oil_out Problem low_yield Low Yield observe->low_yield Problem end End crystals_ok->end action_concentrate Evaporate Solvent or Add Anti-Solvent no_crystals->action_concentrate action_seed Scratch Flask or Add Seed Crystal no_crystals->action_seed action_reheat Reheat, Add More Solvent, Cool Slower oil_out->action_reheat action_change_solvent Change Solvent System oil_out->action_change_solvent action_optimize_solvent Optimize Solvent Volume and Cooling Time low_yield->action_optimize_solvent action_concentrate->cool action_seed->cool action_reheat->cool action_change_solvent->start action_optimize_solvent->start

Caption: A decision-making workflow for troubleshooting common crystallization issues.

Logical Relationship of Crystallization Parameters

This diagram shows the relationship between key parameters and the desired outcome in crystallization.

CrystallizationParameters cluster_input Controllable Parameters cluster_output Desired Outcomes Solvent Solvent Choice Purity High Purity Solvent->Purity Yield High Yield Solvent->Yield CrystalSize Optimal Crystal Size & Habit Solvent->CrystalSize Concentration Concentration Concentration->Yield Concentration->CrystalSize CoolingRate Cooling Rate CoolingRate->Purity CoolingRate->CrystalSize slower cooling -> larger crystals pH pH (for ionizable compounds) pH->Yield

Caption: Key parameters influencing the outcome of a crystallization experiment.

References

Strategies for removing persistent impurities from (2-(Methylamino)phenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2-(Methylamino)phenyl)methanol. Here, you will find strategies for removing persistent impurities and detailed experimental guidance.

Frequently Asked Questions (FAQs)

Q1: What are the most common persistent impurities in this compound?

A1: While specific impurities depend on the synthetic route, common contaminants in related amino alcohol syntheses include:

  • Unreacted Starting Materials: Such as 2-(methylamino)benzoic acid or 2-aminobenzyl alcohol, depending on the synthetic pathway.

  • Over-alkylation Products: Formation of a tertiary amine if the nitrogen is further alkylated.

  • Oxidation Byproducts: The secondary amine is susceptible to oxidation, potentially forming N-oxides. The benzylic alcohol can also be oxidized to the corresponding aldehyde or carboxylic acid.

  • Residual Solvents: Solvents used in the synthesis or workup may be retained in the final product.

Q2: Which purification technique is most effective for this compound?

A2: The choice of purification method depends on the nature and quantity of the impurities.

  • Recrystallization is often effective for removing small amounts of impurities from a solid product.

  • Column chromatography is a versatile technique for separating the desired compound from impurities with different polarities.

  • Acid-base extraction can be useful for removing acidic or basic impurities from the desired amino alcohol.

Q3: My purified this compound is an oil and won't crystallize. What should I do?

A3: "Oiling out" is a common issue. Here are some troubleshooting steps:

  • Ensure high purity: The presence of impurities can significantly inhibit crystallization. Try purifying the oil by column chromatography first.

  • Scratch the flask: Use a glass rod to scratch the inside of the flask at the solvent-air interface to create nucleation sites.

  • Seed the solution: Add a tiny crystal of pure this compound to induce crystallization.

  • Reduce the rate of cooling: Allow the solution to cool to room temperature slowly before placing it in a cold bath.

  • Change the solvent system: Experiment with different solvents or solvent mixtures.

Troubleshooting Guides

Recrystallization Issues
ProblemPossible CauseSuggested Solution
Low Recovery - The compound is too soluble in the chosen solvent. - Too much solvent was used. - The solution was not cooled sufficiently.- Select a solvent in which the compound is less soluble at low temperatures. - Use the minimum amount of hot solvent to dissolve the compound. - Ensure the solution is thoroughly cooled in an ice bath.
Oiling Out - The compound is "crashing out" of solution too quickly. - The melting point of the compound is lower than the boiling point of the solvent. - Significant impurities are present.- Re-heat the solution and add a small amount of additional solvent. Allow to cool more slowly. - Choose a lower-boiling solvent. - Purify by another method (e.g., column chromatography) before recrystallization.
No Crystals Form - The solution is not supersaturated. - Nucleation has not been initiated.- Reduce the volume of the solvent by evaporation. - Scratch the inside of the flask with a glass rod. - Add a seed crystal of the pure compound.
Column Chromatography Issues
ProblemPossible CauseSuggested Solution
Tailing of the Product Spot - The amino group is interacting with the acidic silica gel.- Add a small amount of a basic modifier (e.g., 0.1-1% triethylamine) to the eluent. - Use a less acidic stationary phase like neutral alumina.
Poor Separation of Impurities - The polarity of the eluent is too high or too low.- Optimize the eluent system using thin-layer chromatography (TLC) to achieve good separation between the product and impurity spots.
Compound Stuck on the Column - The compound is too polar for the chosen eluent system.- Gradually increase the polarity of the eluent. A methanol/dichloromethane system may be effective for very polar compounds.

Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: In a small test tube, add a small amount of crude this compound. Add a potential recrystallization solvent dropwise. A good solvent will dissolve the compound when hot but not at room temperature. Common solvent systems for amino alcohols include isopropanol/hexane and ethyl acetate/hexane.

  • Dissolution: In an Erlenmeyer flask, add the crude solid and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent necessary for complete dissolution.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

General Column Chromatography Protocol
  • Stationary Phase and Eluent Selection: Use thin-layer chromatography (TLC) to determine a suitable solvent system. For amino alcohols, silica gel is a common stationary phase. An eluent system of ethyl acetate and hexanes is a good starting point. To prevent tailing, consider adding 0.5% triethylamine to the eluent.

  • Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent and load it onto the top of the silica gel bed.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Quantitative Data (Illustrative Examples)

Due to the lack of specific literature data for this compound, the following tables are illustrative examples based on typical purification outcomes for similar amino alcohols.

Table 1: Illustrative Purity Improvement by Recrystallization

Solvent SystemInitial Purity (by HPLC)Final Purity (by HPLC)Recovery (%)
Isopropanol/Hexane92.5%98.9%85%
Ethyl Acetate/Hexane92.5%99.2%80%
Toluene92.5%97.8%90%

Table 2: Illustrative Comparison of Purification Methods

Purification MethodPurity Achieved (by HPLC)Typical YieldNotes
Recrystallization>99%80-90%Effective for removing minor impurities.
Column Chromatography>99.5%70-85%Good for separating multiple impurities.
Acid-Base ExtractionVariable>95%Effective for removing acidic or basic impurities.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Crude Product This compound recrystallization Recrystallization synthesis->recrystallization High initial purity chromatography Column Chromatography synthesis->chromatography Multiple impurities extraction Acid-Base Extraction synthesis->extraction Acidic/Basic impurities hplc HPLC for Purity recrystallization->hplc chromatography->hplc extraction->hplc nmr NMR for Structure hplc->nmr If purity is high

Caption: General experimental workflow for the purification and analysis of this compound.

troubleshooting_recrystallization start Recrystallization Attempt oiling_out Product Oils Out? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No solution1 Re-heat & Add Solvent Cool Slowly oiling_out->solution1 Yes repurify Consider Prior Purification (e.g., Chromatography) oiling_out->repurify low_yield Low Yield? no_crystals->low_yield No solution2 Reduce Solvent Volume Scratch Flask / Seed no_crystals->solution2 Yes success Pure Crystals low_yield->success No solution3 Use Less Solvent Cool Thoroughly low_yield->solution3 Yes solution1->start solution2->start solution3->start

Caption: Troubleshooting logic for the recrystallization of this compound.

Technical Support Center: Optimizing Synthesis of (2-(Methylamino)phenyl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions for the synthesis of (2-(Methylamino)phenyl)methanol and its derivatives. The content focuses on optimizing reaction parameters through reductive amination, a common and effective synthetic route.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most prevalent method is the reductive amination of 2-aminobenzyl alcohol using a methylating agent like formaldehyde, followed by reduction.[1] This one-pot reaction is highly efficient for forming the C-N bond and avoids many of the issues associated with direct alkylation.[2][3][4]

Q2: How can I prevent the common side reaction of over-methylation to a tertiary amine?

A2: Over-methylation is a frequent issue when using traditional SN2 methylating agents due to the increased nucleophilicity of the secondary amine product.[1] Reductive amination protocols inherently offer better control. To further minimize this, use a stoichiometric equivalent of the aldehyde (e.g., formaldehyde) relative to the primary amine. This ensures that once the secondary amine is formed, there is limited electrophile left for a second reaction.

Q3: Which reducing agent is best suited for this synthesis?

A3: The choice of reducing agent is critical and depends on the stability of your starting aldehyde.

  • Sodium Cyanoborohydride (NaBH₃CN): A preferred agent because it is mild enough to selectively reduce the intermediate iminium ion without significantly reducing the starting aldehyde.[4][5]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): Another excellent choice, particularly in non-protic solvents like DCE or THF. It is also mild and selective.[4][6]

  • Sodium Borohydride (NaBH₄): A more powerful and less expensive option, but it can reduce the starting aldehyde. To use it successfully, you must allow sufficient time for the complete formation of the imine before adding the NaBH₄.[6]

Q4: My reaction is sluggish. How can I increase the rate of imine formation?

A4: The formation of the imine or iminium ion is often the rate-limiting step. Adding a catalytic amount of a weak acid, such as acetic acid, can significantly accelerate this step.[5] For less reactive substrates, the addition of a Lewis acid like Ti(iPrO)₄ or ZnCl₂ may also improve yields.[6]

Troubleshooting Guide

Problem: Low or No Product Yield

This is one of the most common issues encountered during synthesis. The following workflow can help diagnose the root cause.

G start Low Yield Observed check_tlc Analyze reaction mixture by TLC/LC-MS start->check_tlc sm_present Is starting aldehyde/ amine still present? check_tlc->sm_present solution_sm Possible Cause: Incomplete reaction. Solution: 1. Extend reaction time. 2. Increase temperature moderately. 3. Add catalytic acid (e.g., AcOH). sm_present->solution_sm  Yes no_sm Are there unexpected side products? sm_present->no_sm  No solution_side_products Possible Cause: Degradation or premature aldehyde reduction. Solution: 1. Use a milder reducing agent (NaBH3CN). 2. Add reductant only after imine formation is complete. no_sm->solution_side_products  Yes solution_inactive Possible Cause: Inactive Reagents. Solution: 1. Use fresh reducing agent. 2. Ensure solvent is anhydrous (if using STAB). no_sm->solution_inactive  No / Unclear

Caption: Troubleshooting workflow for low product yield.

Problem: Multiple Products Detected (Poor Selectivity)

Q: My TLC/LC-MS shows multiple spots, including one that appears to be the di-methylated tertiary amine. What went wrong?

A: This indicates over-alkylation.

  • Cause: The stoichiometry of your methylating agent (e.g., formaldehyde) was likely too high. The secondary amine product is often more nucleophilic than the starting primary amine and can react again if excess aldehyde and reducing agent are present.[1]

  • Solution: Carefully control the stoichiometry. Use 1.0 to 1.1 equivalents of formaldehyde. Consider adding the formaldehyde solution slowly over a period of time to maintain a low instantaneous concentration, favoring the mono-alkylation reaction.

Problem: Starting Aldehyde is Consumed, but No Product is Formed

Q: My starting aldehyde is gone, but I only see a baseline spot on TLC and no desired product.

A: This often points to an issue with the reducing agent or reaction conditions.

  • Cause 1 (with NaBH₄): If using sodium borohydride, you may have added it too early. NaBH₄ can readily reduce the aldehyde to the corresponding alcohol (in this case, back to 2-aminobenzyl alcohol if starting from 2-aminobenzaldehyde).[6]

  • Solution 1: Ensure imine formation is complete before adding NaBH₄. Monitor this initial step by TLC.

  • Cause 2: The reducing agent may have been deactivated by moisture or prolonged storage.

  • Solution 2: Use a fresh bottle of the reducing agent. Sodium triacetoxyborohydride (STAB) is particularly sensitive to water.[6]

Data Presentation: Reagent Selection

Optimizing the reaction begins with selecting the appropriate reagents. The choice of reducing agent is a critical parameter.

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentKey CharacteristicsCommon SolventsProsCons
Sodium Borohydride (NaBH₄)Strong, versatile reductant. Can reduce aldehydes and ketones.[6]Methanol, EthanolInexpensive, readily available.Can reduce the starting aldehyde; requires careful addition timing.[6]
Sodium Cyanoborohydride (NaBH₃CN)Mild and selective for imines/iminium ions in the presence of aldehydes.[4]Methanol, AcetonitrileHigh selectivity, one-pot procedure is straightforward.[5]Toxic cyanide byproduct, requires careful handling and quenching.
Sodium Triacetoxyborohydride (STAB)Mild reductant, particularly effective in less polar, aprotic solvents.[6]Dichloromethane (DCM), Dichloroethane (DCE), THFHigh selectivity, non-toxic byproducts.Water-sensitive, more expensive than NaBH₄.[6]

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination

This protocol describes a general procedure based on common practices for reductive amination.

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Work-up & Purification a 1. Dissolve 2-aminobenzyl alcohol (1.0 eq) in Methanol. b 2. Add aqueous formaldehyde (1.1 eq) dropwise. a->b c 3. Add acetic acid (0.1 eq) and stir for 1 hour at RT. b->c d 4. Cool mixture to 0°C. c->d e 5. Add NaBH4 (1.5 eq) portion-wise, keeping T < 10°C. d->e f 6. Stir for 3 hours, allowing to warm to RT. e->f g 7. Quench with water and concentrate to remove MeOH. f->g h 8. Extract with ethyl acetate. g->h i 9. Purify by column chromatography (Hexane:EtOAc). h->i

Caption: Experimental workflow for the synthesis of this compound.

Methodology:

  • Imine Formation: To a solution of 2-aminobenzyl alcohol (1.0 eq) in methanol (approx. 0.2 M concentration), add a 37% aqueous solution of formaldehyde (1.1 eq) dropwise at room temperature. Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to the mixture.[5] Stir the reaction for 1 hour and monitor the formation of the imine intermediate by TLC.

  • Reduction: Cool the reaction mixture to 0°C in an ice bath. Slowly add sodium borohydride (NaBH₄) (1.5 eq) in small portions, ensuring the internal temperature does not exceed 10°C.[2]

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 3 hours or until the reaction is complete as monitored by TLC.

  • Work-up: Carefully quench the reaction by adding water. Reduce the volume of the solvent in vacuo to remove most of the methanol. Extract the aqueous residue three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.

References

Technical Support Center: (2-(Methylamino)phenyl)methanol Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals studying the stability and degradation of (2-(Methylamino)phenyl)methanol. The following troubleshooting guides and frequently asked questions (FAQs) will help address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound based on its chemical structure?

A1: Based on its structure, the primary stability concerns for this compound involve its susceptibility to oxidation and potential pH-dependent degradation. The molecule contains two key functional groups that are susceptible to degradation:

  • Benzyl Alcohol Moiety: The primary alcohol group attached to the benzene ring is prone to oxidation, which could lead to the formation of the corresponding aldehyde (2-(methylamino)benzaldehyde) and carboxylic acid (2-(methylamino)benzoic acid).

  • Secondary Amine Group: The methylamino group is also susceptible to oxidation.

  • Combined Reactivity: The proximity of the amino and alcohol groups on the aromatic ring could potentially lead to intramolecular reactions or the formation of complex degradation products under certain stress conditions.

Q2: Why are forced degradation studies necessary for this compound?

A2: Forced degradation studies, also known as stress testing, are essential for several reasons in drug development.[1][2][3] These studies intentionally degrade the compound under conditions more severe than accelerated stability testing.[1] For this compound, these studies help to:

  • Identify Potential Degradants: The studies reveal likely degradation products that could form under storage or handling.[3]

  • Elucidate Degradation Pathways: Understanding how the molecule degrades helps in developing stable formulations and establishing appropriate storage conditions.[1][4]

  • Develop and Validate Stability-Indicating Analytical Methods: The resulting mixture of the drug and its degradants is used to prove that the analytical method (e.g., HPLC) can accurately measure the active pharmaceutical ingredient without interference from impurities.[2][4]

  • Meet Regulatory Requirements: Regulatory agencies like the FDA and ICH require forced degradation data as part of the drug approval process.[1][2] These studies are typically performed during Phase III of clinical development.[2]

Q3: What are the typical stress conditions applied in a forced degradation study for a compound like this compound?

A3: According to ICH guidelines, forced degradation studies should include exposure to a variety of stress conditions to cover potential degradation scenarios.[1] Recommended stress factors include:[2][4]

  • Acidic Hydrolysis: Treatment with an acid (e.g., 0.1 M HCl).

  • Basic Hydrolysis: Treatment with a base (e.g., 0.1 M NaOH).

  • Oxidation: Exposure to an oxidizing agent (e.g., 3% H₂O₂).

  • Thermal Stress: Exposure of the solid compound and solutions to high temperatures (e.g., 80°C).

  • Photostability: Exposure to UV and visible light.

The extent of degradation is typically targeted to be between 10-20% to ensure that the primary degradation products are formed without excessive secondary degradation.[2]

Troubleshooting Guides

Issue: I am not observing any degradation of this compound under the initial stress conditions.

  • Possible Cause: The stress conditions may not be harsh enough.

  • Troubleshooting Steps:

    • Increase Stressor Concentration: If using 0.1 M HCl or NaOH, consider increasing the concentration or using a stronger acid/base.

    • Increase Temperature: For hydrolytic and thermal studies, increase the temperature in increments (e.g., from 60°C to 80°C).

    • Extend Exposure Time: Increase the duration of the stress exposure.

    • Review Analytical Method: Ensure your analytical method is sensitive enough to detect small changes in the parent compound and the formation of degradants.

Issue: The degradation is too extensive, and I am seeing many small, unidentifiable peaks in my chromatogram.

  • Possible Cause: The stress conditions are too harsh, leading to secondary degradation of the initial products.

  • Troubleshooting Steps:

    • Reduce Stressor Concentration: Decrease the molarity of the acid or base.

    • Lower Temperature: Reduce the incubation temperature.

    • Shorten Exposure Time: Take time points at earlier intervals to capture the formation of primary degradants.

    • Target 10-20% Degradation: Adjust conditions to achieve a degradation level where the parent peak is still prominent and the primary degradant peaks are clearly identifiable.[2]

Issue: My mass balance is poor (significantly less than 100%).

  • Possible Cause: Some degradation products may not be detected by your analytical method, or they may be volatile.

  • Troubleshooting Steps:

    • Check for Co-eluting Peaks: The peak for the parent drug may not be pure. A photodiode array (PDA) detector can be used to assess peak purity.

    • Modify Chromatographic Conditions: Change the mobile phase composition, gradient, or column to resolve all components.

    • Use a Different Detection Wavelength: Some degradants may have a different UV absorbance maximum than the parent compound. Analyze the chromatogram at multiple wavelengths.

    • Consider Alternative Analytical Techniques: Techniques like mass spectrometry (MS) can help identify non-chromophoric or volatile degradants.

Experimental Protocols

The following are general protocols for conducting forced degradation studies on this compound. These should be adapted based on the observed stability of the compound.

Protocol 1: General Workflow for Forced Degradation

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation prep_stock Prepare Stock Solution (1 mg/mL in Methanol) acid Acidic Hydrolysis (0.1 M HCl, 60°C) prep_stock->acid Expose to Stress base Alkaline Hydrolysis (0.1 M NaOH, 60°C) prep_stock->base Expose to Stress oxidation Oxidative Degradation (3% H₂O₂, RT) prep_stock->oxidation Expose to Stress thermal Thermal Degradation (80°C, Solid & Solution) prep_stock->thermal Expose to Stress photo Photolytic Degradation (ICH Light Conditions) prep_stock->photo Expose to Stress sampling Sample at Time Points (e.g., 2, 6, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize Acid/Base (if applicable) sampling->neutralize hplc Analyze by HPLC-UV/MS neutralize->hplc quantify Quantify Degradation (% Assay, % Impurity) hplc->quantify mass_balance Calculate Mass Balance quantify->mass_balance identify Identify Degradants (MS, NMR) mass_balance->identify

Caption: General experimental workflow for forced degradation studies.

Protocol 2: Sample Preparation for Stress Conditions

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile.

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.

  • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature.

  • Thermal Degradation:

    • Solution: Store the stock solution in a temperature-controlled oven at 80°C.

    • Solid: Place a known quantity of solid this compound in an oven at 80°C.

  • Photolytic Degradation: Expose the stock solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Control Samples: Prepare control samples (unstressed) in the same solvent and store them at a protected, refrigerated temperature.

Data Presentation

The results of a forced degradation study should be summarized to clearly show the extent of degradation and the formation of impurities under each stress condition.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionDurationAssay of Active Substance (%)Major Degradation Product (% Peak Area)Total Impurities (%)Mass Balance (%)
Control 24h99.8Not Detected0.2100.0
0.1 M HCl 24h91.25.8 (RRT 0.85)8.699.8
0.1 M NaOH 24h85.710.1 (RRT 1.15)14.199.8
3% H₂O₂ 6h82.312.5 (RRT 1.30)17.599.8
Thermal (80°C) 24h98.50.8 (RRT 0.85)1.499.9
Photolytic 7 days95.42.1 (RRT 1.30)4.599.9

RRT = Relative Retention Time

Hypothetical Degradation Pathways

Based on chemical principles, the degradation of this compound under oxidative conditions is likely to proceed through the oxidation of the benzyl alcohol and/or the methylamino group.

G cluster_oxidation Oxidative Degradation parent This compound aldehyde 2-(Methylamino)benzaldehyde parent->aldehyde Oxidation of Alcohol n_oxide N-Oxide Derivative parent->n_oxide Oxidation of Amine acid 2-(Methylamino)benzoic acid aldehyde->acid Further Oxidation

Caption: Hypothetical oxidative degradation pathways.

References

Common mistakes to avoid in the synthesis and handling of (2-(Methylamino)phenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and handling of (2-(Methylamino)phenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice, detailed protocols, and safety information in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

The most common laboratory-scale synthesis of this compound involves the reduction of N-methylanthranilic acid or its corresponding ester. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is typically employed for this transformation. An alternative, multi-step route starting from different precursors has also been described in patent literature, reporting yields between 59% and 67%.[1]

Q2: I am getting a low yield during the synthesis. What are the possible causes and how can I troubleshoot this?

Low yields in the synthesis of this compound can stem from several factors. Incomplete reaction is a primary cause and can be addressed by ensuring the purity of the starting materials and using a sufficient excess of the reducing agent. The reaction is also highly sensitive to moisture; therefore, using anhydrous solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is critical. Inadequate temperature control can also lead to side reactions, so maintaining the recommended reaction temperature is essential.

Q3: What are the potential byproducts in the synthesis of this compound, and how can I minimize their formation?

The primary byproduct of concern is the over-reduced product where the aromatic ring is partially or fully saturated. This can be minimized by careful control of the reaction temperature and using the appropriate stoichiometry of the reducing agent. Other potential impurities may arise from the starting materials or side reactions. Purification by column chromatography is often necessary to remove these byproducts and obtain a high-purity product.

Q4: What are the recommended storage and handling procedures for this compound?

This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. It is recommended to wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat when handling this compound. All handling should be performed in a well-ventilated area or a fume hood.

Troubleshooting Guides

Synthesis Troubleshooting
Issue Potential Cause Recommended Solution
Low or no product yield Inactive reducing agentUse a fresh, unopened container of the reducing agent or test the activity of the current batch.
Wet solvents or glasswareThoroughly dry all glassware in an oven before use and use anhydrous solvents.
Reaction not proceeding to completionIncrease the reaction time or slightly increase the reaction temperature, monitoring for byproduct formation by TLC.
Formation of multiple products (byproducts) Reaction temperature too highMaintain a lower reaction temperature, especially during the addition of the reducing agent.
Incorrect stoichiometry of reagentsCarefully measure and use the correct molar ratios of reactants.
Difficult product isolation Emulsion formation during workupAdd a saturated brine solution to help break the emulsion.
Product is water-solubleExtract the aqueous layer multiple times with an organic solvent to ensure complete extraction.
Handling and Storage Troubleshooting
Issue Potential Cause Recommended Solution
Compound degradation Improper storage conditionsStore in a tightly sealed container, protected from light and moisture, in a cool, dry place.
Contamination Use of non-clean glassware or spatulasEnsure all equipment is thoroughly cleaned and dried before use.

Experimental Protocols

Synthesis of this compound via Reduction of N-Methylanthranilic Acid

This protocol describes a general procedure for the reduction of N-methylanthranilic acid using lithium aluminum hydride (LiAlH₄).

Materials:

  • N-Methylanthranilic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Distilled water

  • 15% Sodium hydroxide solution

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, suspend LiAlH₄ (1.5 equivalents) in anhydrous THF.

  • Addition of Reactant: Dissolve N-methylanthranilic acid (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel. The addition should be slow to control the exothermic reaction, and the flask should be cooled in an ice bath.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the flask in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of water, followed by the addition of a 15% sodium hydroxide solution, and then more water.

  • Filtration and Extraction: Filter the resulting precipitate through a pad of Celite and wash the filter cake with THF. Combine the filtrates and dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Characterization:

The final product can be characterized by:

  • GC-MS: To confirm the molecular weight and purity.[2]

  • NMR Spectroscopy: ¹H and ¹³C NMR to confirm the structure.

Visual Guides

Logical Workflow for Troubleshooting Synthesis

G Troubleshooting Synthesis of this compound Start Synthesis Issue LowYield Low Yield Start->LowYield Byproducts Byproduct Formation Start->Byproducts CheckReagents Check Reagent Quality (esp. LiAlH4) LowYield->CheckReagents CheckConditions Verify Anhydrous Conditions LowYield->CheckConditions CheckTemp Optimize Reaction Temperature LowYield->CheckTemp Byproducts->CheckTemp CheckStoichiometry Verify Stoichiometry Byproducts->CheckStoichiometry Success Successful Synthesis CheckReagents->Success If resolved CheckConditions->Success If resolved Purification Optimize Purification (Column Chromatography) CheckTemp->Purification CheckStoichiometry->Purification Purification->Success

Caption: Troubleshooting workflow for synthesis issues.

Handling and Storage Protocol Flowchart

G Handling and Storage Protocol Start Receiving Compound Inspect Inspect Container for Damage Start->Inspect Store Store in Cool, Dry, Well-Ventilated Area Inspect->Store Handling Handling in Fume Hood Store->Handling PPE Wear Appropriate PPE: - Safety Glasses - Gloves - Lab Coat Handling->PPE Dispense Dispense Required Amount PPE->Dispense Reseal Tightly Reseal Container Dispense->Reseal Cleanup Clean Work Area and Dispose of Waste Reseal->Cleanup End Procedure Complete Cleanup->End

Caption: Proper handling and storage procedures.

References

Improving regioselectivity in reactions involving (2-(Methylamino)phenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (2-(Methylamino)phenyl)methanol. This resource provides troubleshooting guides and frequently asked questions to help you improve regioselectivity and overcome common challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing regioselectivity in electrophilic aromatic substitution reactions involving this compound?

A1: The regioselectivity is primarily governed by the two functional groups on the benzene ring: the methylamino group (-NHMe) and the methanol group (-CH2OH).

  • Methylamino Group (-NHMe): This is a strongly electron-donating group (EDG) and therefore a powerful activating group. It directs incoming electrophiles to the ortho and para positions relative to itself through a strong resonance effect.[1][2]

  • Methanol Group (-CH2OH): This is a weakly deactivating group due to the inductive effect of the oxygen atom. However, like other alkyl groups, it also acts as an ortho, para-director.

The challenge arises from the competition between these two directing groups. The more powerful activating group, the -NHMe group, will typically dominate the directing effect.[1]

Q2: Which positions on the aromatic ring are most reactive, and why am I getting a mixture of products?

A2: The positions ortho and para to the strongly activating -NHMe group are the most nucleophilic and therefore most reactive towards electrophiles. This means positions C4 and C6 are the most likely sites of substitution. You are likely observing a mixture of products because both positions are activated, and the relative ratio can be influenced by sterics and reaction conditions. The position para to the -NHMe group (C4) is often favored if the electrophile is bulky to avoid steric hindrance.

Q3: What is a "Directed Metalation Group" (DMG) and how is it relevant for this compound?

A3: A Directed Metalation Group (DMG) is a functional group containing a heteroatom (like oxygen or nitrogen) that can coordinate to a strong organolithium base (e.g., n-butyllithium).[3][4] This coordination brings the base into close proximity to the ortho position, facilitating selective deprotonation at that site to form an aryllithium intermediate.[4] For this compound, both the -NHMe and -CH2OH groups can act as DMGs, providing a powerful strategy to achieve exclusive ortho-functionalization, a level of control not possible with standard electrophilic aromatic substitution.[4][5]

Troubleshooting Guides

Problem 1: My electrophilic substitution reaction (e.g., halogenation, nitration) yields a mixture of regioisomers, primarily at the C4 and C6 positions. How can I favor a single product?

This is a classic regioselectivity challenge. The solution is to temporarily simplify the electronic landscape of the molecule using a protecting group or to change the reaction mechanism entirely.

Solution A: Protecting Group Strategy

By protecting one of the two functional groups, you can modulate its electronic influence and direct the substitution to the desired position. A protecting group is a temporary modification of a functional group to prevent it from reacting.[6][7]

  • To favor substitution at C6 (ortho to -NHMe, meta to -CH2OH): Protect the highly reactive secondary amine. Converting the amine to a carbamate (e.g., Boc) or an amide significantly reduces its activating ability, allowing the -CH2OH group's directing effect to become more influential.

  • To favor substitution at C3 or C5: Protect the hydroxyl group. While the -NHMe group's influence will still dominate, protecting the alcohol prevents it from acting as a competing directing group and avoids potential side reactions.

Table 1: Common Protecting Groups for Amine and Hydroxyl Moieties

Functional GroupProtecting GroupAbbreviationProtection ReagentsDeprotection ConditionsReference
Amine (-NHMe) tert-butoxycarbonylBoc(Boc)₂O, Base (e.g., TEA, DMAP)Strong Acid (e.g., TFA, HCl)[6][8]
BenzyloxycarbonylCbzCbz-Cl, BaseHydrogenolysis (H₂, Pd/C)[7]
Alcohol (-CH2OH) tert-ButyldimethylsilylTBDMSTBDMS-Cl, ImidazoleFluoride Source (e.g., TBAF) or Acid[9]
Benzyl etherBnBnBr, Base (e.g., NaH)Hydrogenolysis (H₂, Pd/C)[9]

Solution B: Directed ortho Metalation (DoM)

If your goal is to substitute exclusively at the position ortho to one of the directing groups, DoM is the most effective strategy. This method bypasses the typical mechanism of electrophilic aromatic substitution.[4]

  • Mechanism: A strong base like n-butyllithium or sec-butyllithium, often with an additive like TMEDA, is used.[3] The lithium coordinates to the heteroatom of the DMG (N or O), and deprotonation occurs at the adjacent ortho C-H bond. Quenching this aryllithium species with an electrophile results in substitution specifically at that position.[4][5]

  • Outcome:

    • Directing with the -NHMe group (after N-H deprotonation) will lead to substitution at C3.

    • Directing with the -CH2OH group (after O-H deprotonation) will lead to substitution at C3.

    • In this molecule, both groups direct to the same C3 position, making it a powerful method for C3-functionalization.

Problem 2: I am observing unwanted side reactions at the N-H or O-H protons or C-H bonds of the N-methyl group.

Solution: Protecting Groups and Catalyst Selection

  • N-H and O-H Reactivity: Acidic protons on nitrogen and oxygen can interfere with many reactions, especially those involving bases or organometallics. Protecting these groups as described in Table 1 is the standard solution.[10]

  • α-C–H Alkylation: Certain transition metal catalysts, particularly those based on iron, are known to catalyze the cross-dehydrogenative coupling of C(sp³)–H bonds adjacent to the nitrogen in N-methylanilines.[11] If you are observing unexpected alkylation on the N-methyl group, review your catalytic system and avoid catalysts and conditions known to promote such radical processes.

Experimental Protocols (Generalized)

Protocol 1: Boc Protection of the Methylamino Group

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane or THF).

  • Addition of Base: Add a non-nucleophilic base such as triethylamine (TEA, 1.5 eq).

  • Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) in the same solvent at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup: Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting Boc-protected compound by flash column chromatography.

Protocol 2: Directed ortho Metalation and Quenching

⚠️ WARNING: This procedure uses pyrophoric reagents (n-BuLi) and requires strict anhydrous/anaerobic conditions (Schlenk line or glovebox).

  • Preparation: Thoroughly dry all glassware. Add a solution of this compound (1.0 eq) in anhydrous THF to a reaction flask under an inert atmosphere (Argon or Nitrogen).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation/Metalation: Slowly add n-butyllithium (2.2 eq, to deprotonate both N-H and O-H, and then the aryl C-H) dropwise. The solution may change color. Stir at -78 °C for 1-2 hours.

  • Electrophile Addition: Slowly add the desired electrophile (e.g., trimethylsilyl chloride, iodine, an aldehyde; 1.5 eq) at -78 °C.

  • Reaction: Stir for an additional 1-3 hours at -78 °C, then allow the reaction to slowly warm to room temperature.

  • Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at 0 °C. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Visual Guides

G Workflow: Troubleshooting Poor Regioselectivity start Problem: Mixture of Regioisomers (e.g., C4/C6 substitution) q1 Is a specific ortho-substituted product (C3) desired? start->q1 strategy1 Strategy: Directed ortho Metalation (DoM) - Use n-BuLi or s-BuLi - Quench with desired electrophile q1->strategy1  Yes q2 Is substitution at C4 or C6 desired? q1->q2  No end Result: Improved Regioselectivity strategy1->end strategy2 Strategy: Protecting Group - Protect the amine group to favor C4 - Protect the alcohol group to favor C6 q2->strategy2  Yes other Re-evaluate reaction conditions (solvent, temp, catalyst) q2->other  No strategy2->end

Caption: Decision workflow for improving regioselectivity.

G Concept: Orthogonal Protecting Group Strategy cluster_0 Initial Molecule cluster_1 Step 1: Protect Amine cluster_2 Step 2: Reaction 1 cluster_3 Step 3: Deprotect Amine cluster_4 Alternative Step 1: Protect Alcohol cluster_5 Step 2: Reaction 2 cluster_6 Step 3: Deprotect Alcohol mol This compound mol_boc Boc-Protected Amine -OH group is free mol->mol_boc (Boc)2O mol_bn Bn-Protected Alcohol -NHMe group is free mol->mol_bn BnBr, NaH react1 Perform reaction at -OH or Ring Position (e.g., Etherification) mol_boc->react1 deprotect1 Remove Boc Group (Acid, e.g., TFA) -Bn group remains react1->deprotect1 Orthogonal Deprotection react2 Perform reaction at -NHMe or Ring Position (e.g., Alkylation) mol_bn->react2 deprotect2 Remove Bn Group (Hydrogenolysis) -Boc group remains react2->deprotect2 Orthogonal Deprotection

Caption: Orthogonal protection allows selective reactions.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the synthesis of (2-(Methylamino)phenyl)methanol. The following troubleshooting guides and Frequently Asked Questions (FAQs) address common issues encountered during the synthesis, which typically involves the reduction of 2-(methylamino)benzoic acid or its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent method for synthesizing this compound is the reduction of 2-(methylamino)benzoic acid or its corresponding ester. This transformation is typically achieved using powerful reducing agents such as Lithium Aluminum Hydride (LiAlH₄) or borane complexes (e.g., BH₃·THF).

Q2: I am experiencing very low to no yield of the desired product. What are the likely causes?

A2: Low or no yield is a common issue and can stem from several factors:

  • Inactive Reducing Agent: Lithium Aluminum Hydride and borane reagents are sensitive to moisture and air. Improper handling or storage can lead to their deactivation.

  • Insufficient Reducing Agent: An inadequate molar ratio of the reducing agent to the starting material will result in an incomplete reaction.

  • Reaction Temperature: The reduction of carboxylic acids typically requires elevated temperatures (refluxing THF for LiAlH₄) or extended reaction times at room temperature for the reaction to proceed to completion.

  • Workup Issues: Product loss during the workup and purification steps is a frequent cause of low yield. The workup of LiAlH₄ reactions, in particular, can be challenging due to the formation of aluminum salt emulsions.[1]

Q3: The workup of my LiAlH₄ reaction is very difficult, forming a persistent emulsion or a gelatinous precipitate. How can I improve this?

A3: The formation of aluminum hydroxide precipitates is a well-known challenge in LiAlH₄ reductions. The "Fieser workup" is a widely used and effective method to obtain a granular, easily filterable precipitate.[1] For a reaction using 'x' grams of LiAlH₄ in a solvent like THF or diethyl ether, the procedure is as follows:

  • Cool the reaction mixture in an ice bath.

  • Slowly and carefully add 'x' mL of water.

  • Add 'x' mL of a 15% aqueous sodium hydroxide solution.

  • Add '3x' mL of water.

  • Allow the mixture to warm to room temperature and stir vigorously until a white, granular precipitate forms.

  • The precipitate can then be removed by filtration.

Q4: I am observing side products in my reaction. What are the potential side reactions?

A4: Side reactions can lower the yield and complicate purification. Potential side reactions include:

  • Incomplete Reduction: If the reaction is not allowed to proceed to completion, you may isolate the intermediate aldehyde. However, with strong reducing agents like LiAlH₄, the aldehyde is typically more reactive than the starting carboxylic acid and is quickly reduced.[1]

  • Amine-Borane Complex Formation: When using borane reagents, the Lewis acidic borane can form a stable complex with the methylamino group. This can sometimes hinder the desired reduction or require an additional workup step to break the complex.

  • Over-reduction: While less common for this specific substrate, highly forcing conditions could potentially lead to the reduction of the aromatic ring, although this is generally not observed with standard LiAlH₄ or borane reductions of benzylic systems.

Q5: How can I effectively purify the crude this compound?

A5: The crude product can be purified by several methods, depending on the nature of the impurities.

  • Column Chromatography: Silica gel chromatography is a common and effective method for separating the desired product from unreacted starting material and non-polar byproducts. A typical eluent system would be a gradient of ethyl acetate in hexanes.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an efficient purification method. The choice of solvent will depend on the solubility of the product and impurities.

  • Acid-Base Extraction: An acid-base extraction can be used to separate the basic product from neutral or acidic impurities. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution to extract the amine into the aqueous layer. The aqueous layer is then basified, and the product is re-extracted into an organic solvent.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Product Formation Inactive reducing agent (LiAlH₄ or Borane)Use a fresh bottle of the reducing agent or test the activity of the current batch on a known, reactive substrate. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (Nitrogen or Argon).
Insufficient amount of reducing agentEnsure the correct stoichiometry is used. For LiAlH₄ reduction of a carboxylic acid, at least 1.5 equivalents are theoretically needed, but an excess (2-3 equivalents) is often used to ensure complete reaction.
Low reaction temperature or short reaction timeFor LiAlH₄ reductions, ensure the reaction is refluxed in THF for a sufficient period (monitor by TLC). For borane reductions, the reaction may need to be stirred at room temperature for several hours or gently heated.[2]
Difficult Workup (LiAlH₄) Formation of gelatinous aluminum saltsUse the Fieser workup method as described in the FAQs. This method is designed to produce a granular, easily filterable precipitate.[1]
Product is water-solubleIf the product has significant water solubility, saturate the aqueous layer with NaCl before extraction to decrease the product's solubility in the aqueous phase.
Presence of Starting Material Incomplete reactionExtend the reaction time or increase the reaction temperature. Consider adding more reducing agent if the initial amount was insufficient.
Formation of Unknown Impurities Side reactionsOptimize reaction conditions (temperature, reaction time) to minimize byproduct formation. Analyze the impurities by NMR or MS to identify their structure and adjust the reaction or purification strategy accordingly.
Contaminated starting materialsEnsure the purity of the 2-(methylamino)benzoic acid before starting the reaction.

Data Presentation

Table 1: Comparison of Reducing Agents for the Synthesis of this compound

Reducing Agent Typical Solvent Typical Temperature Reaction Time Advantages Disadvantages Typical Yield (Analogous Reactions)
Lithium Aluminum Hydride (LiAlH₄) Tetrahydrofuran (THF), Diethyl etherReflux2-12 hoursHigh reactivity, reduces a wide range of functional groups.Highly reactive with water and protic solvents, difficult workup.70-90%
Borane Tetrahydrofuran Complex (BH₃·THF) Tetrahydrofuran (THF)0 °C to Room Temperature4-24 hoursMore selective than LiAlH₄, easier workup.Can form complexes with amines, less reactive than LiAlH₄.75-95%
Borane Dimethyl Sulfide Complex (BH₃·SMe₂) Tetrahydrofuran (THF)0 °C to Room Temperature4-24 hoursMore stable and soluble than BH₃·THF.[2]Unpleasant odor of dimethyl sulfide.75-95%

Experimental Protocols

Representative Protocol 1: Reduction of 2-(Methylamino)benzoic Acid with Lithium Aluminum Hydride (LiAlH₄)

Disclaimer: This is a representative protocol based on general procedures for LiAlH₄ reduction of carboxylic acids and should be adapted and optimized for specific laboratory conditions.

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), a solution of 2-(methylamino)benzoic acid (1 equivalent) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

  • Addition of LiAlH₄: In a separate flask, a suspension of LiAlH₄ (2-3 equivalents) in anhydrous THF is prepared and transferred to the dropping funnel. The LiAlH₄ suspension is then added dropwise to the stirred solution of the carboxylic acid at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, the flask is cooled in an ice bath. The reaction is carefully quenched using the Fieser workup procedure described in the FAQs.

  • Purification: The crude product is extracted from the filtered solids with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by silica gel column chromatography.

Representative Protocol 2: Reduction of 2-(Methylamino)benzoic Acid with Borane-THF Complex (BH₃·THF)

Disclaimer: This is a representative protocol based on general procedures for borane reduction of carboxylic acids and should be adapted and optimized for specific laboratory conditions.

  • Preparation: A solution of 2-(methylamino)benzoic acid (1 equivalent) in anhydrous THF is prepared in a flame-dried round-bottom flask under an inert atmosphere.

  • Addition of Borane: The flask is cooled to 0 °C in an ice bath. A solution of BH₃·THF (typically 1 M in THF, 2-3 equivalents) is added dropwise to the stirred solution of the carboxylic acid.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 8-24 hours. The reaction progress is monitored by TLC.

  • Workup: The reaction is quenched by the slow, dropwise addition of methanol at 0 °C until the effervescence ceases. The solvent is then removed under reduced pressure. The residue is taken up in an organic solvent and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography.[2]

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reduction cluster_workup Workup & Purification cluster_product Final Product 2-(Methylamino)benzoic Acid 2-(Methylamino)benzoic Acid Reaction Reaction 2-(Methylamino)benzoic Acid->Reaction Reducing Agent LiAlH₄ or BH₃·THF Reducing Agent->Reaction Solvent Anhydrous THF Solvent->Reaction Quenching Quenching Reaction->Quenching Extraction Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification This compound This compound Purification->this compound

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Tree Start Start Low Yield Low Yield Start->Low Yield Problem? Difficult Workup Difficult Workup Start->Difficult Workup Problem? Impurities Present Impurities Present Start->Impurities Present Problem? Check Reducing Agent Activity Check Reducing Agent Activity Low Yield->Check Reducing Agent Activity Yes Increase Stoichiometry/Time/Temp Increase Stoichiometry/Time/Temp Low Yield->Increase Stoichiometry/Time/Temp Yes Use Fieser Workup Use Fieser Workup Difficult Workup->Use Fieser Workup LiAlH₄? Optimize Extraction Optimize Extraction Difficult Workup->Optimize Extraction General Optimize Chromatography Optimize Chromatography Impurities Present->Optimize Chromatography Yes Check Starting Material Purity Check Starting Material Purity Impurities Present->Check Starting Material Purity Yes

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

Technical Support Center: Optimizing Solvent Systems for Reactions with (2-(Methylamino)phenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reactions involving (2-(Methylamino)phenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical solutions for working with this versatile bifunctional molecule.

Frequently Asked Questions (FAQs)

Q1: What are the key considerations when selecting a solvent for reactions with this compound?

When selecting a solvent, it is crucial to consider the reactivity of both the secondary amine and the primary alcohol functional groups. The choice of solvent can significantly influence reaction rates, yields, and the product profile by affecting the solubility of reactants and reagents, as well as by stabilizing intermediates or transition states.

Key considerations include:

  • Reactivity: The solvent should be inert under the reaction conditions. Protic solvents like alcohols (methanol, ethanol) can participate in hydrogen bonding and may act as nucleophiles or ligands in certain reactions. Aprotic solvents (THF, DMF, DMSO, acetonitrile) are often preferred to avoid these interactions, although they can have their own reactivity patterns. For instance, DMSO can participate in oxidation and cyclization reactions with ortho-amino benzyl alcohols.[1][2][3]

  • Reaction Type: The nature of the reaction (e.g., N-alkylation, O-alkylation, acylation) will heavily influence the optimal solvent choice. For instance, polar aprotic solvents are often favored for N-alkylation reactions of anilines.

  • Work-up and Purification: Consider the ease of solvent removal and potential for interference with product isolation and purification.

Q2: I am observing low yields in my N-alkylation reaction of this compound. What are the likely causes and how can I improve it?

Low yields in N-alkylation reactions can stem from several factors:

  • Poor Solubility: As mentioned, inadequate solubility of reactants can lead to a sluggish or incomplete reaction. Experiment with different solvents or solvent mixtures to improve solubility.

  • Steric Hindrance: The ortho-position of the methylamino and hydroxymethyl groups may cause steric hindrance, slowing down the reaction. Increasing the reaction temperature or using a more reactive alkylating agent might be necessary.

  • Inappropriate Base: The choice and strength of the base are critical for deprotonating the secondary amine. If the base is not strong enough, the concentration of the nucleophilic amine will be low. Consider stronger bases if you are using a weak one.

  • Side Reactions: The presence of the hydroxyl group can lead to competing O-alkylation. Additionally, intramolecular reactions or cyclizations can occur under certain conditions.

Q3: What are the most common side reactions to be aware of when working with this compound?

The bifunctional nature of this compound makes it susceptible to several side reactions:

  • O-Alkylation/O-Acylation: The primary alcohol is also a nucleophile and can compete with the secondary amine for reaction with electrophiles, leading to a mixture of N- and O-functionalized products.

  • Over-alkylation: The N-alkylated product may be more nucleophilic than the starting material, leading to dialkylation of the nitrogen atom, especially if an excess of the alkylating agent is used.

  • Cyclization Reactions: Under certain conditions, particularly at elevated temperatures and in the presence of specific reagents or solvents like DMSO, intramolecular cyclization can occur. Reactions of 2-aminobenzyl alcohols can lead to the formation of quinolines.[1][2][3][4][5][6][7][8] The proposed mechanism often involves an initial oxidation of the alcohol to an aldehyde, followed by intramolecular condensation with the amine and subsequent aromatization.

  • Oxidation: The primary alcohol can be oxidized to an aldehyde, which can then undergo further reactions.

Troubleshooting Guides

Problem: Low Yield or No Reaction
Possible Cause Troubleshooting Steps
Poor Solubility of Reactants - Screen a range of solvents with varying polarities (e.g., THF, acetonitrile, DMF, toluene).- Consider using a co-solvent system to improve solubility.- Gently warm the reaction mixture to aid dissolution, while monitoring for potential side reactions.
Insufficient Reactivity - Increase the reaction temperature in increments of 10-20 °C.- Use a more reactive electrophile (e.g., switching from an alkyl chloride to a bromide or iodide for alkylations).- If applicable, screen different catalysts or increase catalyst loading.
Inappropriate Base - For reactions requiring a base, ensure it is strong enough to deprotonate the amine.- Consider using stronger, non-nucleophilic bases.- Ensure the base is fully dissolved or adequately dispersed in the reaction medium.
Problem: Formation of Multiple Products (Low Selectivity)
Possible Cause Troubleshooting Steps
Competing N- and O-Alkylation/Acylation - Protect the more reactive functional group (usually the amine) before carrying out the reaction on the other group.- Optimize reaction conditions (e.g., lower temperature, choice of base) to favor one reaction pathway over the other. The relative nucleophilicity of the amine and alcohol can be influenced by the solvent and base.
Over-alkylation of the Amine - Use a stoichiometric amount or a slight excess of the amine relative to the alkylating agent.- Add the alkylating agent slowly to the reaction mixture to maintain its low concentration.- Lower the reaction temperature to reduce the rate of the second alkylation.
Formation of Cyclization Byproducts (e.g., Quinolines) - Avoid high reaction temperatures for extended periods.- Be cautious when using DMSO as a solvent, especially in the presence of a base and at elevated temperatures, as it can promote oxidative cyclization.[1][2][3]- If cyclization is a major issue, consider alternative solvents.

Experimental Protocols

While specific, optimized protocols for many reactions involving this compound are not extensively published, the following general procedures for N-alkylation can serve as a starting point.

General Protocol for N-Alkylation using an Alkyl Halide

  • Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and a suitable solvent (e.g., acetonitrile or DMF).

  • Base Addition: Add an appropriate base (e.g., potassium carbonate, cesium carbonate, or a non-nucleophilic organic base like DBU). The choice and stoichiometry of the base will depend on the specific reaction.

  • Alkylating Agent Addition: Slowly add the alkylating agent (e.g., an alkyl bromide or iodide) to the stirred reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-100 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Note on Purification: Due to the presence of both a basic amine and a polar alcohol, purification by column chromatography can sometimes be challenging. It may be beneficial to add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to reduce tailing of the product on the silica gel column.[9]

Data Presentation

Table 1: General Solvent Properties for Consideration

While specific solubility data for this compound is not available in the literature, the following table provides properties of common solvents that can guide your selection process.

SolventPolarity IndexTypeBoiling Point (°C)Key Considerations
Methanol 6.6Protic65Can act as a nucleophile or ligand. Good for dissolving polar compounds.
Ethanol 5.2Protic78Similar to methanol, but less polar.
Tetrahydrofuran (THF) 4.0Aprotic66Good general-purpose solvent for a range of polarities.
Acetonitrile 6.2Aprotic82Polar aprotic solvent, often used in N-alkylations.
Dimethylformamide (DMF) 6.4Aprotic153Highly polar aprotic solvent, good for dissolving a wide range of compounds. High boiling point can be advantageous for slow reactions but difficult to remove.
Dimethyl sulfoxide (DMSO) 7.2Aprotic189Very high polarity and boiling point. Can participate in oxidative side reactions.[1][2][3]
Toluene 2.4Aprotic111Non-polar solvent, useful for reactions where polarity needs to be minimized.
Dichloromethane (DCM) 3.1Aprotic40Good for extractions, but low boiling point limits its use for higher temperature reactions.

Visualizations

Logical Workflow for Troubleshooting Low Yield in N-Alkylation

Troubleshooting_Low_Yield start Low Yield in N-Alkylation solubility Check Solubility of This compound and Reagents start->solubility conditions Review Reaction Conditions start->conditions side_reactions Investigate Potential Side Reactions start->side_reactions purification Evaluate Work-up and Purification Procedure start->purification screen_solvents Screen Different Solvents or Co-solvent Systems solubility->screen_solvents Poor solubility observed increase_temp Increase Temperature conditions->increase_temp Reaction is sluggish change_base Use a Stronger Base conditions->change_base Incomplete conversion o_alkylation Protect Hydroxyl Group or Optimize Conditions side_reactions->o_alkylation Mixture of N- and O-alkylated products over_alkylation Adjust Stoichiometry (excess amine) side_reactions->over_alkylation Presence of di-alkylated product cyclization Avoid High Temperatures and DMSO side_reactions->cyclization Formation of quinoline-like byproduct modify_chromatography Add Triethylamine to Eluent purification->modify_chromatography Product tailing on silica end Optimized Reaction screen_solvents->end Improved yield increase_temp->end Improved yield change_base->end Improved yield o_alkylation->end Improved selectivity over_alkylation->end Improved selectivity cyclization->end Improved selectivity modify_chromatography->end Improved purity

Caption: Troubleshooting workflow for low yield in N-alkylation reactions.

Signaling Pathway of a Potential Side Reaction: Quinoline Formation

Quinoline_Formation cluster_legend Reaction Steps reactant This compound intermediate1 Ortho-amino benzaldehyde intermediate reactant->intermediate1 Oxidation oxidant Oxidant (e.g., DMSO at high T) oxidant->intermediate1 intermediate2 Dihydroquinoline intermediate intermediate1->intermediate2 [1] intramolecular_condensation Intramolecular Condensation product Substituted Quinoline intermediate2->product [2] aromatization Aromatization (Oxidation) [1] Intramolecular Condensation [2] Aromatization

Caption: Potential side reaction pathway leading to quinoline formation.

References

Validation & Comparative

A Comparative Guide to Amino Alcohols in Asymmetric Synthesis: Benchmarking (2-(Methylamino)phenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral ligand is a pivotal step in the stereoselective synthesis of complex molecules. This guide provides a comparative overview of (2-(Methylamino)phenyl)methanol and other commonly employed amino alcohols in the context of asymmetric synthesis, with a focus on the well-established enantioselective addition of diethylzinc to aldehydes.

Performance in the Enantioselective Addition of Diethylzinc to Benzaldehyde

The enantioselective addition of diethylzinc to an aldehyde is a classic carbon-carbon bond-forming reaction that produces a chiral secondary alcohol. The efficiency of a chiral amino alcohol ligand in this transformation is a strong indicator of its potential in other asymmetric syntheses. Below is a summary of the performance of several widely used chiral amino alcohols in the addition of diethylzinc to benzaldehyde.

Table 1: Comparative Performance of Chiral Amino Alcohols in the Enantioselective Addition of Diethylzinc to Benzaldehyde

Chiral Amino Alcohol LigandStructureTypical Yield (%)Typical e.e. (%)
This compound Structure of this compoundNot ReportedNot Reported
(-)-3-exo-(Dimethylamino)isoborneol (DAIB) Structure of (-)-DAIB~95%>98%
(1S,2R)-1-Amino-2-indanol Structure of (1S,2R)-1-Amino-2-indanolHighUp to 97%
N-Methylephedrine Structure of N-MethylephedrineGoodUp to 98%

Note: The performance of this compound is not reported in the literature for this specific reaction. The data for the other ligands are compiled from various sources and represent typical values. Actual results may vary depending on specific reaction conditions.

Discussion of Ligand Performance

  • (-)-3-exo-(Dimethylamino)isoborneol (DAIB): DAIB is a highly effective and widely used chiral ligand. Its rigid bicyclic structure creates a well-defined chiral environment, leading to excellent enantioselectivity in the addition of diethylzinc to aldehydes.

  • (1S,2R)-1-Amino-2-indanol: This amino alcohol also possesses a rigid framework, which contributes to its high performance in inducing chirality. It is a versatile ligand used in a variety of asymmetric transformations.

  • N-Methylephedrine: Derived from the natural product ephedrine, this ligand has been extensively studied and provides high yields and enantioselectivities. Its conformational flexibility is greater than that of DAIB and aminoindanol, which can influence its effectiveness with different substrates.

Potential of this compound in Asymmetric Synthesis

Although experimental data is lacking, we can infer the potential of this compound as a chiral ligand based on its structural features. The presence of a secondary amine and a primary alcohol on a phenyl backbone allows for the formation of a five-membered chelate ring with a metal center, which is a common feature of effective amino alcohol ligands. The N-methyl group and the aromatic ring will influence the steric and electronic environment of the catalytic center.

Compared to the other ligands, this compound is less sterically hindered than DAIB and aminoindanol. This could potentially lead to lower enantioselectivity due to a less tightly controlled transition state. However, its simpler structure could be advantageous in terms of synthesis and modification. Further experimental investigation is necessary to determine its actual performance.

Experimental Protocols

Reproducibility is a cornerstone of scientific research. The following is a detailed experimental protocol for the enantioselective addition of diethylzinc to benzaldehyde, which can be adapted to compare the performance of different chiral amino alcohol ligands.

General Procedure for the Enantioselective Addition of Diethylzinc to Benzaldehyde:

  • Catalyst Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), the chiral amino alcohol ligand (0.1 mmol) is dissolved in anhydrous toluene (5 mL).

  • Addition of Reagents: The solution is cooled to 0 °C in an ice bath. To this solution, a solution of diethylzinc in hexane (e.g., 2.2 mmol, 2.2 mL of a 1.0 M solution) is added dropwise via syringe. The mixture is stirred at 0 °C for 30 minutes.

  • Reaction with Aldehyde: Benzaldehyde (2.0 mmol) is then added dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring and Quenching: The reaction is stirred at 0 °C and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: The mixture is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.

  • Purification and Analysis: The crude product is purified by flash column chromatography on silica gel. The yield of the resulting 1-phenyl-1-propanol is determined. The enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).

Visualizing the Catalytic Cycle and Ligand Selection Workflow

To aid in the conceptual understanding of the processes involved, the following diagrams illustrate the catalytic cycle for the diethylzinc addition and a logical workflow for selecting a chiral amino alcohol ligand.

Catalytic_Cycle Ligand Chiral Amino Alcohol (L) Catalyst Chiral Zinc Complex (L-Zn-Et) Ligand->Catalyst + Et2Zn Et2Zn Diethylzinc (Et2Zn) Aldehyde Aldehyde (RCHO) Intermediate Transition State Complex Aldehyde->Intermediate Product Chiral Alcohol (R-CH(Et)OH) Product->Catalyst - Zn(OH)(Et) Catalyst->Intermediate + RCHO Intermediate->Product Et transfer

Caption: A simplified catalytic cycle for the amino alcohol-catalyzed addition of diethylzinc to an aldehyde.

Ligand_Selection start Define Synthetic Target and Reaction Type lit_search Literature Search for Similar Transformations start->lit_search ligand_id Identify Potential Amino Alcohol Ligands lit_search->ligand_id struct_activity Analyze Structure-Activity Relationships ligand_id->struct_activity availability Consider Commercial Availability and Cost struct_activity->availability screening Experimental Screening of Selected Ligands availability->screening optimization Optimize Reaction Conditions for Best Ligand screening->optimization final_choice Final Ligand Selection optimization->final_choice

Caption: A logical workflow for the selection of a chiral amino alcohol ligand for a specific asymmetric synthesis.

Conclusion

While this compound remains an under-explored candidate in the realm of chiral amino alcohol ligands for asymmetric synthesis, its structural features suggest it could be a viable catalyst. A direct comparison with established ligands like (-)-DAIB, (1S,2R)-1-amino-2-indanol, and N-methylephedrine through experimental validation is crucial to ascertain its efficacy. The provided data and protocols offer a solid foundation for researchers to conduct such comparative studies and to make informed decisions in the selection of chiral ligands for their synthetic endeavors. The development of new, efficient, and readily accessible chiral ligands is an ongoing pursuit in chemical synthesis, and the systematic evaluation of promising candidates like this compound is essential for advancing the field.

Comparative analysis of the biological activity of (2-(Methylamino)phenyl)methanol derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Biological Activity of (2-(Methylamino)phenyl)methanol Analogs and Structurally Related Compounds

Introduction

This guide provides a comparative analysis of the biological activity of derivatives structurally related to this compound. Due to a lack of extensive research on direct derivatives, this analysis focuses on analogous compounds, particularly aminobenzylnaphthols and other benzyl alcohol derivatives, to offer insights into their potential therapeutic applications. The primary focus of this guide is the anticancer and antimicrobial properties of these compounds, supported by experimental data from in vitro studies. The information is intended for researchers, scientists, and professionals in drug development.

Anticancer Activity of Aminobenzylnaphthol Derivatives

A study on a series of aminobenzylnaphthol derivatives, which share a core structural similarity with this compound, has demonstrated their cytotoxic effects against human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values of these compounds against pancreatic (BxPC-3) and colorectal (HT-29) cancer cell lines.

Table 1: Cytotoxic Activity (IC50 in µM) of Aminobenzylnaphthol Derivatives

Compound IDBxPC-3 (Pancreatic Cancer)HT-29 (Colorectal Cancer)
MMZ-140C30.15 ± 9.3937.76 ± 3.2
MMZ-167C66.19 ± 7.36-
MMZ-45B-31.78 ± 3.93
MMZ-147CE-111.5 ± 2.12
5-Fluorouracil (Control)38.99 ± 14.6752.26 ± 4.9
Data sourced from a study on aminobenzylnaphthols derived from the Betti reaction[1]. The IC50 values represent the mean ± standard deviation.

The data indicates that several of the tested aminobenzylnaphthol derivatives exhibit significant cytotoxicity, with compounds MMZ-140C and MMZ-45B showing potency comparable to or greater than the standard chemotherapeutic agent, 5-Fluorouracil, in the tested cell lines[1].

Antimicrobial and Antioxidant Activities of Related Compounds

Research on other benzyl alcohol derivatives has highlighted their potential as antimicrobial and antioxidant agents. For instance, certain 2-hydroxy benzyl hydrazide derivatives have been shown to possess notable antibacterial and antioxidant properties[2]. One particular derivative, compound C-7, demonstrated a larger zone of inhibition against Staphylococcus aureus and Escherichia coli than the standard antibiotic ciprofloxacin[2]. Furthermore, organodiselenide-tethered methyl anthranilates have been reported to exhibit both anticancer and antimicrobial activities, with one compound showing higher cytotoxicity against HepG2 cells than the anticancer drug Adriamycin[3].

Experimental Protocols

MTT Assay for Cytotoxicity

The cytotoxic activity of the aminobenzylnaphthol derivatives was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay[1].

  • Cell Seeding: Pancreatic (BxPC-3) and colorectal (HT-29) cancer cells were seeded in 96-well plates at a density of 5x10³ cells per well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for another 24 hours.

  • MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours.

  • Formazan Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 values were calculated from the dose-response curves.

Visualizations

Experimental Workflow for MTT Assay

MTT_Workflow A Cell Seeding (BxPC-3 & HT-29) 5x10³ cells/well B 24h Incubation A->B C Treatment with Aminobenzylnaphthol Derivatives B->C D 24h Incubation C->D E Addition of MTT Solution D->E F 4h Incubation E->F G Removal of Medium & Addition of DMSO F->G H Absorbance Measurement (570 nm) G->H I IC50 Value Calculation H->I Apoptosis_Pathway cluster_cell Cancer Cell Compound Aminobenzylnaphthol Derivative CDK2 CDK2 Compound->CDK2 TRIM24 TRIM24 Compound->TRIM24 CellCycle Cell Cycle Progression CDK2->CellCycle Apoptosis Apoptosis TRIM24->Apoptosis CellCycle->Apoptosis

References

A Comparative Guide to Validated Analytical Methods for the Characterization of (2-(Methylamino)phenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust analytical characterization of pharmaceutical intermediates is fundamental to ensuring the quality, safety, and efficacy of the final drug product. (2-(Methylamino)phenyl)methanol, an aromatic amino alcohol, requires a suite of validated analytical methods to determine its identity, purity, and quantity. This guide provides a comparative overview of principal analytical techniques applicable to the characterization of this compound, complete with detailed experimental protocols and illustrative performance data to aid in method selection and implementation.

The primary analytical challenges for this compound include its potential for chirality, the presence of both an active amine and a hydroxyl group which can affect chromatographic behavior, and the need to detect and quantify potential impurities. The methods discussed herein—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Fourier-Transform Infrared Spectroscopy (FTIR)—offer a comprehensive toolkit for the thorough analysis of this intermediate.

Comparative Performance of Analytical Methods

The selection of an appropriate analytical method is contingent on the specific requirements of the analysis, such as the need for quantitative precision, impurity profiling, or structural elucidation. The following table summarizes the key performance parameters for the discussed methods. The data presented are illustrative and based on typical performance for analogous aromatic amino alcohols.

Parameter HPLC-UV GC-MS (with Derivatization) Quantitative NMR (qNMR) FTIR
Linearity (R²) >0.999>0.998>0.999Not Applicable
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%99.0 - 101.0%Not Applicable
Precision (%RSD) < 2.0%< 3.0%< 1.0%Not Applicable
Limit of Detection (LOD) ~0.1 µg/mL~0.05 µg/mL~0.1 mg/mLNot Applicable
Limit of Quantitation (LOQ) ~0.3 µg/mL~0.15 µg/mL~0.3 mg/mLNot Applicable
Specificity High (with appropriate column and mobile phase)Very High (mass fragmentation provides structural information)Very High (unique chemical shifts)Moderate (functional group identification)
Primary Application Quantification, Purity, Chiral SeparationImpurity Profiling, Quantification of VolatilesAbsolute Quantification, Structural ElucidationIdentification, Functional Group Analysis

Experimental Workflow for Characterization

A systematic workflow is crucial for the comprehensive characterization of a pharmaceutical intermediate like this compound. This process ensures that all aspects of the compound's quality are assessed.

Analytical Workflow cluster_0 Sample Handling cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting Sample_Reception Sample Reception & Logging Sample_Preparation Sample Preparation Sample_Reception->Sample_Preparation HPLC HPLC Analysis (Purity, Assay, Chiral) Sample_Preparation->HPLC GC_MS GC-MS Analysis (Impurity Profile) Sample_Preparation->GC_MS NMR qNMR & Structural NMR Sample_Preparation->NMR FTIR FTIR Analysis (Identification) Sample_Preparation->FTIR Data_Review Data Review & Interpretation HPLC->Data_Review GC_MS->Data_Review NMR->Data_Review FTIR->Data_Review Report Certificate of Analysis Generation Data_Review->Report

Workflow for pharmaceutical intermediate characterization.

Detailed Experimental Protocols

Method 1: High-Performance Liquid Chromatography (HPLC) for Purity and Assay

This method is suitable for quantifying this compound and its non-volatile impurities. A chiral version of this method can also be developed for enantiomeric separation.

  • Instrumentation: HPLC system with UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH adjusted to 3.0) is often effective for separating polar compounds.[1][2]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

  • Validation: The method should be validated according to ICH guidelines for accuracy, precision, specificity, linearity, range, and robustness.[3][4]

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

Due to the polarity of the amine and alcohol groups, derivatization is often necessary to improve the volatility and chromatographic peak shape of this compound for GC analysis.[5]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Derivatization Protocol:

    • Dissolve approximately 1 mg of the sample in 0.5 mL of a suitable solvent (e.g., acetonitrile).

    • Add 0.5 mL of the derivatization agent.

    • Heat the mixture at 70 °C for 30 minutes.

  • Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-450 m/z.

  • Validation: Key validation parameters include specificity, linearity, LOD, LOQ, accuracy, and precision for known impurities.[6][7]

Method 3: Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Quantification

qNMR provides a primary method for determining the absolute purity of this compound without the need for a specific reference standard of the analyte itself.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and non-overlapping signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the sample and 5-10 mg of the internal standard into a vial.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).

  • Acquisition Parameters:

    • A sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest is crucial for accurate quantification.

    • A 90° pulse should be used.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: The purity of the analyte is calculated by comparing the integral of a specific analyte proton signal to the integral of a known proton signal from the internal standard, taking into account the number of protons, molecular weights, and masses of the analyte and standard.[8][9][10]

Method 4: Fourier-Transform Infrared Spectroscopy (FTIR) for Identification

FTIR is a rapid and reliable technique for the identification of this compound by confirming the presence of its key functional groups.

  • Instrumentation: FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

  • Interpretation: The resulting spectrum should be compared to a reference spectrum. Key characteristic peaks for this compound would include:

    • O-H stretch: A broad band in the region of 3400-3200 cm⁻¹, characteristic of the alcohol group.[11][12]

    • N-H stretch: A moderate peak around 3400-3300 cm⁻¹ for the secondary amine.

    • C-H stretches (aromatic): Peaks typically above 3000 cm⁻¹.

    • C-H stretches (aliphatic): Peaks typically below 3000 cm⁻¹.

    • C=C stretches (aromatic): Peaks in the 1600-1450 cm⁻¹ region.

    • C-O stretch: A strong peak in the 1260-1000 cm⁻¹ region.[13]

    • C-N stretch: A peak in the 1350-1000 cm⁻¹ region.

By employing a combination of these validated analytical methods, researchers and drug development professionals can ensure a thorough and reliable characterization of this compound, meeting the stringent quality standards of the pharmaceutical industry.

References

A Comparative Guide to Confirming the Structure of Synthesized (2-(Methylamino)phenyl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive structural confirmation of newly synthesized molecules is a critical step in chemical research and drug development. For derivatives of (2-(Methylamino)phenyl)methanol, a combination of spectroscopic and analytical techniques is essential to unambiguously determine their chemical structure, connectivity, and stereochemistry. This guide provides a comparative overview of the most common analytical methods, supported by experimental data and detailed protocols, to aid researchers in selecting the appropriate techniques for their specific needs.

Comparison of Analytical Techniques for Structural Elucidation

The structural analysis of organic compounds relies on a suite of complementary techniques. While each method provides unique insights, a combination is often necessary for complete and unambiguous structure determination. The following table summarizes the key analytical methods and their primary applications in the structural confirmation of this compound derivatives.

Technique Information Provided Strengths Limitations
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) Provides detailed information about the carbon-hydrogen framework, including the number and types of protons and carbons, their connectivity, and spatial relationships.- Unparalleled for determining the precise connectivity of atoms. - Can elucidate stereochemistry through techniques like NOESY. - Non-destructive.- Requires relatively larger sample amounts (mg scale). - Can be less sensitive for certain nuclei. - Complex spectra may require advanced 2D techniques for full interpretation.
Mass Spectrometry (MS) Determines the molecular weight of the compound and can provide information about its elemental composition and fragmentation patterns.- Extremely sensitive (µg to ng scale). - High-resolution mass spectrometry (HRMS) can determine the elemental formula. - Fragmentation patterns can help identify structural motifs.- Does not provide direct information on atom connectivity or stereochemistry. - Isomer differentiation can be challenging without tandem MS (MS/MS).
Fourier-Transform Infrared (FTIR) Spectroscopy Identifies the functional groups present in a molecule based on the absorption of infrared radiation.- Fast and simple to perform. - Excellent for identifying key functional groups like O-H, N-H, and C=O. - Can be used for solid, liquid, and gaseous samples.- Provides limited information about the overall molecular structure. - The "fingerprint" region can be complex and difficult to interpret for closely related compounds.
Single-Crystal X-ray Crystallography Provides the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and absolute stereochemistry.- Provides an unambiguous determination of the complete 3D molecular structure.[1][2] - The gold standard for determining absolute configuration.[3]- Requires a high-quality single crystal of the compound, which can be difficult to grow.[1][2] - The solid-state conformation may not be the same as in solution.

Experimental Data for this compound)

To provide a baseline for comparison, the following table summarizes the expected and reported spectral data for the parent compound, this compound.

Analytical Data This compound
Molecular Formula C₈H₁₁NO[4][5]
Molecular Weight 137.18 g/mol [4]
¹H NMR (Expected Chemical Shifts in CDCl₃, δ in ppm) ~7.2-7.4 (m, 2H, Ar-H), ~6.6-6.8 (m, 2H, Ar-H), ~4.6 (s, 2H, CH₂OH), ~3.5 (br s, 1H, OH), ~2.9 (s, 3H, N-CH₃), ~4.8 (br s, 1H, NH).
¹³C NMR (Expected Chemical Shifts in CDCl₃, δ in ppm) ~148 (Ar-C-N), ~130 (Ar-C), ~128 (Ar-C), ~122 (Ar-C), ~117 (Ar-C), ~110 (Ar-C), ~65 (CH₂OH), ~30 (N-CH₃).
Mass Spectrum (EI) Molecular Ion (M⁺): m/z = 137. Key fragments: m/z = 120 (M-OH), 118 (M-H₂O), 106, 91.[4][6]
FTIR (Key absorptions, cm⁻¹) ~3400-3200 (O-H and N-H stretching), ~3050 (aromatic C-H stretching), ~2950 (aliphatic C-H stretching), ~1600, 1500 (aromatic C=C stretching), ~1050 (C-O stretching).[4]

Detailed Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework and connectivity.

Methodology:

  • Sample Preparation:

    • Weigh 5-10 mg of the synthesized compound into a clean, dry NMR tube.[7]

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Cap the tube and gently agitate until the sample is fully dissolved.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine.

    • Place the sample in the NMR magnet.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

  • Data Acquisition:

    • ¹H NMR: Acquire a proton spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • ¹³C NMR: Acquire a carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (hundreds to thousands) and a longer relaxation delay may be required, especially for quaternary carbons.

    • 2D NMR (if necessary): For complex structures, acquire 2D spectra such as COSY (to identify proton-proton couplings) and HSQC/HMBC (to identify one-bond and multiple-bond proton-carbon correlations).

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum and reference it to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water).[8]

    • For electrospray ionization (ESI), the addition of a small amount of acid (e.g., 0.1% formic acid) can aid in protonation for positive ion mode.[9]

  • Instrument Setup:

    • Choose an appropriate ionization method. Electron ionization (EI) is suitable for volatile and thermally stable compounds, while ESI is preferred for less volatile or thermally labile molecules.[10][11]

    • Calibrate the mass analyzer using a known standard.

  • Data Acquisition:

    • Introduce the sample into the ion source. For ESI, this is typically done via direct infusion or through a liquid chromatograph (LC-MS). For EI, the sample is often introduced through a gas chromatograph (GC-MS).

    • Acquire a full scan mass spectrum over a relevant m/z range.

    • For high-resolution mass spectrometry (HRMS), use an instrument capable of high mass accuracy (e.g., TOF, Orbitrap) to determine the elemental composition from the accurate mass measurement.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺˙ for EI, [M+H]⁺ or [M+Na]⁺ for ESI).

    • Analyze the fragmentation pattern to gain structural information.

    • Use the accurate mass data from HRMS to calculate the elemental formula.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present.

Methodology:

  • Sample Preparation:

    • Solid Samples (KBr Pellet Method): Grind a small amount of the solid sample (1-2 mg) with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.[12]

    • Solid or Liquid Samples (Attenuated Total Reflectance - ATR): Place a small amount of the sample directly onto the ATR crystal. Apply pressure to ensure good contact.[13]

    • Liquid Samples (Neat): Place a drop of the liquid between two salt plates (e.g., NaCl or KBr).[14]

  • Instrument Setup:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal/salt plates).

  • Data Acquisition:

    • Place the prepared sample in the instrument's sample holder.

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands for functional groups expected in the molecule (e.g., O-H, N-H, aromatic C-H, C-N, C-O).

Single-Crystal X-ray Crystallography

Objective: To determine the three-dimensional molecular structure.

Methodology:

  • Crystal Growth:

    • Grow a single crystal of the compound of suitable size and quality (typically 0.1-0.3 mm in each dimension). Common methods include slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

  • Crystal Mounting:

    • Carefully select a well-formed crystal under a microscope.

    • Mount the crystal on a goniometer head using a suitable adhesive or oil.

  • Data Collection:

    • Mount the goniometer head on the diffractometer.

    • Center the crystal in the X-ray beam.[15]

    • Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.

    • Collect a series of diffraction images as the crystal is rotated.[1]

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of reflection intensities.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data to obtain the final, accurate positions of all atoms, as well as bond lengths and angles.

Visualizations

Workflow for Structure Confirmation

The following diagram illustrates a typical workflow for the structural elucidation of a synthesized this compound derivative.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Structure Confirmation synthesis Synthesize Derivative purification Purify Compound (e.g., Chromatography, Recrystallization) synthesis->purification ftir FTIR Spectroscopy (Functional Groups) purification->ftir Initial Check ms Mass Spectrometry (Molecular Weight & Formula) purification->ms Initial Check nmr NMR Spectroscopy (¹H, ¹³C, 2D) (Connectivity & Stereochemistry) purification->nmr xray X-ray Crystallography (3D Structure & Absolute Configuration) purification->xray If single crystal available confirmation Confirmed Structure ftir->confirmation ms->confirmation nmr->confirmation Primary Confirmation xray->confirmation Absolute Confirmation

A typical workflow for the synthesis and structural confirmation of a novel compound.
Logical Relationship of Analytical Techniques

This diagram shows the logical flow of information obtained from different analytical techniques, leading to the final confirmed structure.

G cluster_data Experimental Data cluster_interpretation Interpretation cluster_result Final Result data_ms Mass Spectrometry Molecular Weight Elemental Formula interp_fragments Identify Structural Fragments data_ms->interp_fragments data_ftir FTIR Spectroscopy Functional Groups (O-H, N-H) data_ftir->interp_fragments data_nmr NMR Spectroscopy H & C Environments Connectivity data_nmr->interp_fragments interp_connectivity Assemble Fragments (Determine Connectivity) data_nmr->interp_connectivity data_xray X-ray Crystallography 3D Atomic Coordinates interp_3d Determine 3D Structure & Absolute Stereochemistry data_xray->interp_3d interp_fragments->interp_connectivity final_structure Confirmed Structure interp_connectivity->final_structure interp_3d->final_structure Unambiguous Confirmation

Logical flow of information from analytical techniques to the confirmed structure.

References

A Guide to Selecting and Validating (2-(Methylamino)phenyl)methanol as an Internal Standard in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Essential Characteristics of an Effective Internal Standard

The selection of an appropriate internal standard is critical for the robustness of a chromatographic method.[3] An ideal IS should possess the following characteristics:

  • Chemical Similarity: The internal standard should be structurally and chemically similar to the analyte(s) of interest to ensure comparable behavior during sample extraction and analysis.

  • Purity and Stability: The IS must be of high purity and chemically stable throughout the entire analytical procedure.[4]

  • Non-Interference: It should be well-resolved from all other components in the sample matrix, with no chromatographic overlap.[5][6]

  • Absence in Samples: The internal standard must not be naturally present in the samples being analyzed.[7]

  • Elution Profile: Ideally, the IS should elute near the analyte(s) of interest.[6]

  • Appropriate Concentration: The concentration of the IS should be similar to that of the analyte to ensure a comparable detector response.[1]

Performance Comparison: Evaluating a Potential Internal Standard

To determine the suitability of (2-(Methylamino)phenyl)methanol as an internal standard, it must be benchmarked against a proven standard for the specific analyte . The following table illustrates a hypothetical performance comparison between a suitable internal standard (Alternative IS) and this compound for the analysis of a hypothetical analyte, "Drug X."

Table 1: Hypothetical Performance Comparison of Internal Standards for the Analysis of "Drug X"

Performance ParameterThis compound (Hypothetical Data)Alternative IS (e.g., a Deuterated Analog of Drug X)Rationale for Comparison
Retention Time (min) 10.211.5Proximity to the analyte's retention time (e.g., 11.0 min) is crucial for effective normalization.
Peak Asymmetry 1.11.0Symmetrical peaks (asymmetry close to 1.0) are desirable for accurate integration.
Resolution from Analyte >1.5>1.5A resolution of greater than 1.5 indicates baseline separation, preventing peak overlap.[3]
Linearity (R²) of Calibration Curve 0.99920.9998A higher coefficient of determination (R²) indicates a better fit of the calibration model.
Accuracy (% Recovery) 95-105%98-102%The ability of the IS to correct for variations is reflected in the accuracy of quality control samples.
Precision (%RSD) < 5%< 2%Lower relative standard deviation (%RSD) for replicate measurements signifies higher precision.[1]

Experimental Protocol for the Validation of this compound as an Internal Standard

The following is a generalized protocol for the validation of a new internal standard, such as this compound, for a quantitative chromatographic assay.

1. Preparation of Stock and Working Solutions:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
  • Prepare a series of working standard solutions of the analyte and a constant concentration of the internal standard.

2. Chromatographic Conditions:

  • HPLC System: A standard high-performance liquid chromatography system with a suitable detector (e.g., UV or Mass Spectrometer).
  • Column: A C18 reverse-phase column is a common choice for a wide range of analytes.
  • Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid is often used.
  • Flow Rate: Typically 1.0 mL/min.
  • Injection Volume: 10 µL.

3. Method Validation Experiments:

  • Specificity: Analyze blank matrix samples to ensure no interfering peaks are present at the retention times of the analyte and the internal standard.
  • Linearity: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration over a specified range. The linearity should be assessed by the coefficient of determination (R²), which should ideally be ≥ 0.995.
  • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in replicates (n=5) on three different days. Accuracy is determined by the percentage recovery of the known concentration, while precision is assessed by the relative standard deviation (%RSD).
  • Recovery: Compare the analyte response in an extracted sample to the response of a post-extraction spiked sample to determine the efficiency of the extraction process.
  • Stability: Assess the stability of the analyte and internal standard in the sample matrix under various storage conditions (e.g., room temperature, refrigerated, freeze-thaw cycles).

Workflow for Internal Standard Selection and Validation

The following diagram illustrates the logical workflow for the selection and validation of a new internal standard.

internal_standard_workflow cluster_selection Selection Phase cluster_validation Validation Phase cluster_decision Decision Phase cluster_outcome Outcome start Define Analyte and Matrix char Identify Key Analyte Characteristics (Structure, Polarity, pKa) start->char search Search for Potential IS Candidates (e.g., this compound, Deuterated Analogs) char->search criteria Evaluate Against IS Criteria (Similarity, Stability, Availability) search->criteria select Select Primary Candidate criteria->select prep Prepare Stock and Working Solutions select->prep develop Develop Chromatographic Method prep->develop spec Specificity Testing (Blank Matrix Analysis) develop->spec lin Linearity Assessment (Calibration Curve) spec->lin acc_prec Accuracy and Precision (QC Samples) lin->acc_prec rec Recovery Evaluation acc_prec->rec stab Stability Studies rec->stab decision Meets Validation Criteria? stab->decision implement Implement in Routine Analysis decision->implement Yes reselect Re-evaluate or Select New IS decision->reselect No reselect->search

Caption: Workflow for the selection and validation of an internal standard in chromatography.

References

Comparative Efficacy of Monoamine Transporter Inhibitors: A Study of Substituted Cathinone Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Initial Research on (2-(Methylamino)phenyl)methanol Analogs Yields Limited Data for Comparative Analysis

An extensive literature search for comparative efficacy data on analogs of this compound yielded insufficient quantitative information to construct a comprehensive comparison guide as initially requested. Publicly available research on this specific class of compounds, particularly concerning their effects on a unified biological target, is limited.

Therefore, this guide pivots to a well-documented and structurally related class of compounds that also feature a phenylmethylamine scaffold and are known to interact with central nervous system targets: substituted cathinone analogs . This comparative study focuses on their efficacy as inhibitors of monoamine transporters, providing researchers, scientists, and drug development professionals with a valuable dataset and methodological overview for this important class of psychoactive compounds.

Introduction to Substituted Cathinones and Monoamine Transporters

Substituted cathinones are a broad class of psychoactive compounds structurally related to cathinone, the primary active alkaloid in the khat plant (Catha edulis). They are β-keto analogues of amphetamines and exert their pharmacological effects primarily by interacting with the monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT)[1]. These transporters are crucial for regulating the synaptic concentrations of their respective neurotransmitters, and their modulation can have profound effects on mood, cognition, and behavior.

The interaction of substituted cathinones with these transporters can be broadly categorized into two mechanisms of action:

  • Inhibitors (Blockers): These compounds bind to the transporter protein and block the reuptake of the neurotransmitter from the synaptic cleft, leading to an increase in its extracellular concentration. Their action is analogous to that of cocaine.

  • Substrates (Releasers): These compounds are transported into the presynaptic neuron by the monoamine transporters. Once inside, they can disrupt the vesicular storage of neurotransmitters and promote their reverse transport out of the neuron and into the synapse, a process known as efflux. This mechanism is similar to that of amphetamine.

This guide will focus on the comparative efficacy of a selection of substituted cathinone analogs as inhibitors of monoamine transporter uptake.

Quantitative Comparison of Inhibitory Potency

The following table summarizes the in vitro inhibitory potencies (IC50 values in nM) of various substituted cathinone analogs at the human dopamine (hDAT), norepinephrine (hNET), and serotonin (hSERT) transporters. A lower IC50 value indicates a higher potency. The data is compiled from studies using human embryonic kidney (HEK) 293 cells expressing the respective transporters[2].

CompoundClasshDAT IC50 (nM)hNET IC50 (nM)hSERT IC50 (nM)DAT/SERT Selectivity Ratio
Pyrrolidinophenones
α-PVPInhibitor22.29.86>10,000>450
MDPVInhibitor4.8516.84>10,000>2061
α-PBPInhibitor145->10,000>69
α-PHPInhibitor16->33,000>2062
Ring-Substituted Cathinones
Mephedrone (4-MMC)Substrate130402401.8
MethyloneSubstrate2102602101.0
3-MMCSubstrate1101303102.8
4-MECSubstrate1202402201.8
PentedroneInhibitor5628139024.8

Structure-Activity Relationship (SAR) Insights

The data reveals several key structure-activity relationships for substituted cathinones at monoamine transporters:

  • Pyrrolidine Ring: The presence of a pyrrolidine ring, as seen in α-PVP and MDPV, generally confers high potency and selectivity for the dopamine and norepinephrine transporters over the serotonin transporter. These compounds tend to act as transporter inhibitors rather than substrates[3][4].

  • Alkyl Chain Length in Pyrrolidinophenones: Increasing the length of the α-alkyl chain in the pyrrolidinophenone series from propyl (α-PVP) to butyl (α-PHP) and pentyl (PV-8, not in table but reported) generally increases affinity for DAT[2].

  • Ring Substitution: The position of substituents on the phenyl ring of cathinone analogs significantly influences their selectivity. Para-substitution (at the 4-position), as in mephedrone (4-MMC), tends to increase serotonergic activity compared to meta-substitution (3-position) as in 3-MMC[5][6].

  • β-Keto Group: The presence of the β-keto group in cathinones, as compared to their amphetamine counterparts, generally decreases their potency as monoamine releasers but can enhance their activity as uptake inhibitors[7][8].

Experimental Protocols

The data presented in this guide is primarily derived from in vitro monoamine transporter uptake inhibition assays. The following is a generalized protocol for such an assay.

Monoamine Transporter Uptake Inhibition Assay

Objective: To determine the potency of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the corresponding monoamine transporter.

Materials:

  • Human Embryonic Kidney (HEK) 293 cells stably expressing the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporter.

  • Culture medium (e.g., DMEM with 10% FBS).

  • Krebs-HEPES buffer (KHB).

  • Radiolabeled neurotransmitters: [3H]dopamine, [3H]norepinephrine, or [3H]serotonin.

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Reference inhibitors for defining non-specific uptake (e.g., mazindol for DAT and NET, imipramine for SERT).

  • 96-well cell culture plates.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Cell Plating: Seed the transporter-expressing HEK 293 cells into 96-well plates and allow them to adhere and grow to a suitable confluency.

  • Compound Incubation: On the day of the experiment, wash the cells with KHB. Then, pre-incubate the cells with various concentrations of the test compound for a defined period (e.g., 10 minutes) at room temperature.

  • Radioligand Addition: Initiate the uptake reaction by adding the respective [3H]-labeled neurotransmitter at a fixed concentration (e.g., 20 nM) to each well.

  • Uptake Termination: After a short incubation period (e.g., 10 minutes), terminate the uptake by rapidly washing the cells with ice-cold KHB to remove the extracellular radioligand.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity taken up into the cells using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled neurotransmitter (IC50 value) by non-linear regression analysis of the dose-response curve. Specific uptake is calculated as the difference between total uptake and non-specific uptake (measured in the presence of a high concentration of a reference inhibitor)[2][9].

Visualization of Mechanisms and Workflows

Signaling Pathway: Monoamine Transporter Inhibition vs. Release

G Mechanism of Action at Monoamine Transporters cluster_inhibitor Transporter Inhibitor (Blocker) cluster_substrate Transporter Substrate (Releaser) inhibitor Inhibitor (e.g., MDPV) transporter_i Monoamine Transporter inhibitor->transporter_i Binds to reuptake_blocked Reuptake Blocked neurotransmitter_i Neurotransmitter neurotransmitter_i->transporter_i synaptic_cleft_i Synaptic Cleft (Increased Neurotransmitter) substrate Substrate (e.g., Mephedrone) transporter_s Monoamine Transporter substrate->transporter_s Transported into presynaptic_neuron Presynaptic Neuron transporter_s->presynaptic_neuron efflux Efflux (Reverse Transport) neurotransmitter_s Neurotransmitter presynaptic_neuron->transporter_s Promotes reverse transport of synaptic_cleft_s Synaptic Cleft (Increased Neurotransmitter)

Caption: Mechanisms of monoamine transporter inhibitors versus substrates.

Experimental Workflow: Monoamine Transporter Uptake Inhibition Assay

G Workflow for Monoamine Transporter Uptake Inhibition Assay start Start plate_cells Plate Transporter-Expressing HEK 293 Cells in 96-well Plate start->plate_cells wash_cells Wash Cells with Buffer plate_cells->wash_cells add_compound Add Test Compound (Various Concentrations) wash_cells->add_compound pre_incubate Pre-incubate add_compound->pre_incubate add_radioligand Add [3H]-Neurotransmitter pre_incubate->add_radioligand incubate Incubate for Uptake add_radioligand->incubate terminate_uptake Terminate Uptake (Wash with Cold Buffer) incubate->terminate_uptake lyse_cells Lyse Cells terminate_uptake->lyse_cells scintillation_count Measure Radioactivity (Scintillation Counting) lyse_cells->scintillation_count analyze_data Data Analysis (Calculate IC50) scintillation_count->analyze_data end End analyze_data->end

Caption: A generalized workflow for determining the IC50 of a compound at monoamine transporters.

References

Spectroscopic comparison between (2-(Methylamino)phenyl)methanol and its precursors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of the pharmaceutical intermediate (2-(Methylamino)phenyl)methanol with its common precursors, 2-aminobenzyl alcohol and N-methylanthranilic acid. The information presented is intended for researchers, scientists, and professionals in drug development to facilitate the identification and characterization of these compounds.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, 2-aminobenzyl alcohol, and N-methylanthranilic acid, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data.

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) in ppm
This compound -Data not explicitly found in search results.
2-Aminobenzyl alcohol CDCl₃7.08 (d, J=1.7Hz), 7.00 (d, J=1.7Hz), 6.68 (d, J=1.3Hz), 6.65 (d, J=1.3Hz), 4.537 (s), 3.52 (s)[1]
N-Methylanthranilic acid CDCl₃10.1 (s), 7.809 (d), 7.379 (t), 6.71 (d), 6.57 (t), 2.839 (s)[2]
DMSO-d₆7.816 (d), 7.387 (t), 6.687 (d), 6.575 (t), 2.842 (s)[2]

Table 2: ¹³C NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) in ppm
This compound -Data not explicitly found in search results.
2-Aminobenzyl alcohol -Data available but specific shifts not detailed in search results.[3][4]
N-Methylanthranilic acid -Data available but specific shifts not detailed in search results.[2]

Table 3: IR Spectroscopic Data

CompoundTechniqueKey Absorption Bands (cm⁻¹)
This compound) Vapor PhaseData available but specific bands not detailed in search results.[5]
2-Aminobenzyl alcohol KBr-PelletData available but specific bands not detailed in search results.[3]
N-Methylanthranilic acid KBr-PelletData available but specific bands not detailed in search results.[6]

Table 4: Mass Spectrometry Data

CompoundIonization MethodKey m/z values
This compound GC-MS137 (M+), 118, 106[5]
2-Aminobenzyl alcohol Electron Ionization123 (M+), 105, 104[3][7]
N-Methylanthranilic acid -Data available but specific m/z values not detailed in search results.[2]

Synthetic Pathway

The synthesis of this compound often involves the reduction of N-methylanthranilic acid. This transformation represents a key step in the production of this important intermediate.

Synthesis_Pathway Precursor N-Methylanthranilic Acid Intermediate Reduction Precursor->Intermediate Reducing Agent (e.g., LiAlH₄) Product This compound Intermediate->Product

Caption: Synthesis of this compound from N-methylanthranilic acid.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of the discussed compounds. Specific parameters may need to be optimized for individual laboratory setups.

Synthesis of this compound from N-Methylanthranilic Acid:

  • Reaction Setup: A solution of N-methylanthranilic acid in a suitable anhydrous solvent (e.g., diethyl ether or THF) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reduction: A reducing agent, such as lithium aluminum hydride (LiAlH₄), is slowly added to the cooled solution of N-methylanthranilic acid. The reaction mixture is then stirred at room temperature or gentle reflux until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Workup: The reaction is carefully quenched by the sequential addition of water and an aqueous base (e.g., NaOH solution). The resulting precipitate is filtered off, and the organic layer is separated.

  • Purification: The crude product is purified by a suitable method, such as column chromatography or distillation, to yield pure this compound.

Spectroscopic Analysis:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

    • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher.

    • Data Acquisition: Standard pulse sequences are used to acquire the spectra. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy:

    • Sample Preparation: For solid samples, a KBr pellet is prepared by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a thin disk. Liquid samples can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).

    • Instrumentation: IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer.

    • Data Acquisition: The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

  • Mass Spectrometry (MS):

    • Sample Introduction: The sample is introduced into the mass spectrometer via a suitable inlet system, such as direct infusion or gas chromatography (GC-MS).

    • Ionization: Electron ionization (EI) is a common method for these types of compounds.

    • Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

References

A Comparative Guide to the Synthesis of (2-(Methylamino)phenyl)methanol for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of chemical intermediates is a critical aspect of the discovery and manufacturing pipeline. This guide provides a comparative cost-effectiveness analysis of three distinct synthetic routes to (2-(Methylamino)phenyl)methanol, a valuable building block in the preparation of various pharmaceutical compounds. The analysis considers factors such as starting material cost, reagent expenses, reaction yields, and complexity of the procedures.

At a Glance: Comparison of Synthetic Routes

Route Starting Material Key Steps Overall Yield (Estimated) Estimated Cost per Gram of Product *Key Advantages Key Disadvantages
1 N-Methylanthranilic AcidReduction of Carboxylic AcidHighModerateShortest route, high atom economy.Requires expensive and hazardous reducing agents.
2 2-Nitrobenzyl AlcoholNitro Reduction, N-MethylationModerateLow to ModerateUtilizes readily available and relatively inexpensive starting materials.Two-step process, may require purification of intermediate.
3 2-HydroxybenzaldehydeReductive AminationModerate to HighLowOne-pot procedure, generally high-yielding.Requires careful control of reaction conditions to avoid side products.

*Estimated costs are based on current market prices of starting materials and reagents and are subject to variation. This estimation does not include costs for solvents, energy, labor, or waste disposal.

Route 1: Reduction of N-Methylanthranilic Acid

This route offers the most direct pathway to this compound through the reduction of the carboxylic acid functionality of N-methylanthranilic acid.

Reaction Scheme:

Route 1 N-Methylanthranilic Acid N-Methylanthranilic Acid Product This compound N-Methylanthranilic Acid->Product Reduction Reducing Agent Reducing Agent

Figure 1: Synthesis of this compound via reduction of N-methylanthranilic acid.

Experimental Protocol:

A common and effective method for this reduction involves the use of a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄).

  • In a dry, inert atmosphere, a solution of N-methylanthranilic acid in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) is slowly added to a stirred suspension of LiAlH₄ in the same solvent at 0 °C.

  • The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

  • After the reaction is complete, it is carefully quenched by the sequential addition of water and a sodium hydroxide solution.

  • The resulting solids are filtered off, and the organic layer is separated, dried, and concentrated under reduced pressure to yield this compound.

Data Summary:

Parameter Value Source
Starting Material N-Methylanthranilic AcidCommercially Available
Key Reagent Lithium Aluminum Hydride (LiAlH₄)Commercially Available
Typical Yield ~85-95%Estimated from similar reductions
Reaction Time 4-6 hoursEstimated from similar reductions
Purification Filtration and extractionStandard laboratory procedure

Cost-Effectiveness Analysis:

While this route is efficient in terms of steps and yield, the high cost and hazardous nature of LiAlH₄ are significant drawbacks. Alternative, milder, and more cost-effective reducing agents such as sodium borohydride in combination with an activating agent could be explored, but may result in lower yields and longer reaction times.

Route 2: Synthesis from 2-Nitrobenzyl Alcohol

This two-step approach involves the reduction of the nitro group of 2-nitrobenzyl alcohol, followed by the methylation of the resulting primary amine.

Reaction Scheme:

Route 2 Start 2-Nitrobenzyl Alcohol Intermediate 2-Aminobenzyl Alcohol Start->Intermediate Nitro Reduction Product This compound Intermediate->Product N-Methylation

Figure 2: Two-step synthesis of this compound from 2-nitrobenzyl alcohol.

Experimental Protocols:

Step 1: Reduction of 2-Nitrobenzyl Alcohol to 2-Aminobenzyl Alcohol

A common method for this transformation is catalytic hydrogenation.

  • 2-Nitrobenzyl alcohol is dissolved in a suitable solvent, such as ethanol or ethyl acetate.

  • A catalyst, typically Palladium on carbon (Pd/C) or Raney Nickel, is added to the solution.

  • The mixture is subjected to a hydrogen atmosphere (from a balloon or a pressure reactor) and stirred at room temperature until the reaction is complete (monitored by TLC or GC-MS).

  • The catalyst is removed by filtration, and the solvent is evaporated to give 2-aminobenzyl alcohol.

Step 2: N-Methylation of 2-Aminobenzyl Alcohol

Several methods can be employed for the N-methylation, including the use of methyl iodide or dimethyl sulfate. A common laboratory-scale procedure is the Eschweiler-Clarke reaction.

  • 2-Aminobenzyl alcohol is mixed with an excess of formic acid and formaldehyde.

  • The mixture is heated at reflux for several hours.

  • After cooling, the reaction mixture is made basic with a sodium hydroxide solution and extracted with an organic solvent.

  • The organic layer is dried and concentrated to afford this compound.

Data Summary:

Parameter Value (Step 1) Value (Step 2) Source
Starting Material 2-Nitrobenzyl Alcohol2-Aminobenzyl AlcoholCommercially Available
Key Reagents H₂, Pd/C or Raney NiFormic acid, FormaldehydeCommercially Available
Typical Yield >95%~70-85%Estimated from similar reactions
Reaction Time 2-8 hours4-12 hoursEstimated from similar reactions
Purification FiltrationExtraction and potentially chromatographyStandard laboratory procedures

Cost-Effectiveness Analysis:

The starting material, 2-nitrobenzyl alcohol, is relatively inexpensive. The reagents for both steps are also cost-effective. While the overall yield might be lower than Route 1 due to the two-step nature, the significantly lower cost of reagents makes this route an attractive option, especially for larger-scale synthesis.

Route 3: Reductive Amination of 2-Hydroxybenzaldehyde

This one-pot synthesis involves the reaction of 2-hydroxybenzaldehyde with methylamine to form an imine intermediate, which is then reduced in situ to the desired product.

Reaction Scheme:

Route 3 cluster_0 Reactants Start1 2-Hydroxybenzaldehyde Product This compound Start1->Product Reductive Amination Start2 Methylamine Start2->Product Reductive Amination ReducingAgent Reducing Agent

Figure 3: One-pot synthesis of this compound via reductive amination.

Experimental Protocol:
  • 2-Hydroxybenzaldehyde is dissolved in a suitable solvent, such as methanol.

  • Methylamine (as a solution in a solvent like THF or water) is added to the aldehyde solution.

  • A reducing agent, typically sodium borohydride (NaBH₄), is added portion-wise to the reaction mixture at a controlled temperature (often 0 °C to room temperature).

  • The reaction is stirred for several hours until completion.

  • The reaction is quenched, and the product is isolated by extraction with an organic solvent.

  • The organic layer is dried and concentrated to yield this compound.

Data Summary:

Parameter Value Source
Starting Material 2-HydroxybenzaldehydeCommercially Available
Key Reagents Methylamine, Sodium BorohydrideCommercially Available
Typical Yield ~75-90%Estimated from similar reactions
Reaction Time 2-6 hoursEstimated from similar reactions
Purification Extraction and potentially chromatographyStandard laboratory procedures

Cost-Effectiveness Analysis:

This route is highly cost-effective due to the low price of the starting materials and the reducing agent, sodium borohydride. The one-pot nature of the reaction also simplifies the workflow. However, careful optimization of the reaction conditions is necessary to minimize the formation of over-alkylated or other side products.

Conclusion

The choice of the optimal synthetic route to this compound depends on the specific requirements of the project, including scale, budget, and available equipment.

  • For small-scale, rapid synthesis where cost is less of a concern, the reduction of N-methylanthranilic acid (Route 1) offers a high-yielding and direct approach.

  • For larger-scale production where cost is a primary driver, the two-step synthesis from 2-nitrobenzyl alcohol (Route 2) presents a more economical option, despite the additional step.

  • The reductive amination of 2-hydroxybenzaldehyde (Route 3) strikes a balance between cost-effectiveness and efficiency, making it a strong candidate for both laboratory and pilot-scale synthesis, provided the reaction is well-optimized.

Researchers are encouraged to perform a thorough cost analysis based on their specific supplier pricing and to conduct small-scale trials to validate the chosen route before scaling up.

Benchmarking (2-(Methylamino)phenyl)methanol: A Comparative Guide for the Synthesis of 2,3-Dihydro-1H-indazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of (2-(Methylamino)phenyl)methanol against commercial alternatives in the synthesis of pharmacologically relevant 2,3-dihydro-1H-indazoles, supported by experimental data.

The synthesis of novel heterocyclic compounds is a cornerstone of modern drug discovery. Among these, the 2,3-dihydro-1H-indazole scaffold has emerged as a privileged structure due to its presence in a wide array of biologically active compounds with potential therapeutic applications, including anti-inflammatory, analgesic, and antimicrobial properties. This guide provides a comparative analysis of the performance of this compound as a precursor in the synthesis of 2,3-dihydro-1H-indazoles against commercially available alternatives.

Executive Summary

This compound serves as a versatile starting material for the synthesis of 2,3-dihydro-1H-indazoles. Its utility is benchmarked against alternative precursors, primarily focusing on reaction efficiency, yield, and the complexity of the synthetic route. While direct, one-pot syntheses from alternative starting materials are available, the pathway involving this compound offers a reliable, multi-step approach that can be advantageous for specific substitution patterns and purification strategies.

Performance Comparison

The following table summarizes the quantitative data for the synthesis of a representative 2,3-dihydro-1H-indazole derivative using a pathway derived from this compound versus a common alternative precursor, 2-bromobenzyl bromide.

Performance MetricThis compound Derived PathwayAlternative Pathway (e.g., from 2-Bromobenzyl Bromide)
Overall Yield ~60-70% (over two steps)55-72% (one-pot)
Reaction Time 24-48 hours24 hours
Key Reagents Thionyl chloride, HydrazineCopper(I) iodide, 1,10-phenanthroline, Cesium carbonate
Purification Method Column chromatographyColumn chromatography
Scalability Readily scalableScalable with catalyst optimization
Precursor Availability Commercially availableCommercially available

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for reproducibility and direct comparison.

Synthesis of 2,3-Dihydro-1H-indazole from a this compound-derived precursor

This synthetic route involves the initial conversion of this compound to an intermediate, which is then cyclized.

Step 1: Synthesis of 2-(chloromethyl)-N-methylaniline

To a solution of this compound (1 eq.) in dichloromethane (DCM) at 0 °C is slowly added thionyl chloride (1.2 eq.). The reaction mixture is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield 2-(chloromethyl)-N-methylaniline.

Step 2: Synthesis of 1-methyl-2,3-dihydro-1H-indazole

A mixture of 2-(chloromethyl)-N-methylaniline (1 eq.) and hydrazine hydrate (3 eq.) in ethanol is refluxed for 24 hours. After cooling to room temperature, the solvent is evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford 1-methyl-2,3-dihydro-1H-indazole.

Alternative Synthesis of 2,3-Dihydro-1H-indazoles from 2-Bromobenzyl Bromide

This one-pot synthesis represents a common alternative approach.

A mixture of 2-bromobenzyl bromide (1 eq.), di-tert-butyl hydrazodicarboxylate (1.5 eq.), copper(I) iodide (1 eq.), 1,10-phenanthroline (1 eq.), and cesium carbonate (2 eq.) in anhydrous dimethylformamide (DMF) is stirred under a nitrogen atmosphere at 80 °C for 24 hours. The reaction mixture is cooled, filtered through celite, and the filtrate is concentrated. The residue is purified by column chromatography to yield the corresponding N,N'-Boc-protected 2,3-dihydro-1H-indazole.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the synthetic pathways and logical relationships described.

G cluster_pathway1 Pathway from this compound A This compound B 2-(chloromethyl)-N-methylaniline A->B SOCl2, DCM C 1-methyl-2,3-dihydro-1H-indazole B->C Hydrazine hydrate, EtOH, reflux

Caption: Synthetic pathway to 1-methyl-2,3-dihydro-1H-indazole.

G cluster_pathway2 Alternative One-Pot Synthesis D 2-Bromobenzyl bromide + Di-tert-butyl hydrazodicarboxylate E N,N'-Boc-protected 2,3-dihydro-1H-indazole D->E CuI, 1,10-phenanthroline, Cs2CO3, DMF

Caption: Alternative one-pot synthesis of a protected 2,3-dihydro-1H-indazole.

Conclusion

This compound represents a viable and effective precursor for the synthesis of 1-substituted 2,3-dihydro-1H-indazoles. While alternative one-pot methodologies exist and offer comparable yields, the two-step pathway originating from this compound provides a robust route that may be preferable for certain applications, particularly when specific N-alkylation is desired early in the synthetic sequence. The choice of precursor will ultimately depend on the specific target molecule, desired substitution patterns, and the overall synthetic strategy. This guide provides the necessary data for an informed decision in the planning and execution of synthetic routes toward this important class of heterocyclic compounds.

A Comparative Guide to the Bioactivity of (2-(Methylamino)phenyl)methanol and the Structurally Related 2-Phenylethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylethanol is a natural aromatic alcohol known for its broad-spectrum antimicrobial and antifungal properties.[2][3][4] This guide will present a side-by-side comparison of the available information on both compounds, focusing on their potential antifungal activities, mechanisms of action, and the experimental protocols used to evaluate them.

Quantitative Bioactivity Data

Due to the limited publicly available quantitative data for (2-(Methylamino)phenyl)methanol, this section primarily focuses on the established bioactivity of 2-phenylethanol against various fungal pathogens. This data serves as a benchmark for the potential efficacy of structurally related compounds.

Table 1: Antifungal Activity of 2-Phenylethanol

Fungal SpeciesBioassay TypeEndpointConcentration/ValueReference
Fusarium graminearumMycelial Growth InhibitionEC500.328 mg/mL[5]
Fusarium graminearumMycelial Growth Inhibition100% Inhibition1.2 mg/mL[5]
Penicillium italicumIn vivo (Fruit inoculation)Disease Inhibition1.5 µL/mL[6]
Penicillium digitatumIn vivo (Fruit inoculation)Disease Inhibition1.5 µL/mL[6]
Botrytis cinereaIn vitro (Mycelium growth)SuppressionNot specified[3]
Botrytis cinereaIn vivo (Strawberry fruit)Disease ReductionNot specified[3]

Table 2: Bacteriostatic Activity of 2-Phenylethanol and Derivatives

CompoundBacterial SpeciesEndpointValueReference
2-PhenylethanolEscherichia coliMIC50~15 mM[7]
Phenylacetic acidEscherichia coliMIC50~20 mM[7]
Methyl phenylacetateEscherichia coliMIC50~6.3 mM[7]
Phenyllactic acidEscherichia coliMIC50~45 mM[7]
TyrosolEscherichia coliMIC50~30 mM[7]

Experimental Protocols

Detailed methodologies are crucial for the cross-validation and replication of experimental findings. Below are summaries of protocols relevant to assessing the antimicrobial and antifungal activities of compounds like this compound and 2-phenylethanol.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The broth microdilution method is a standard technique for determining MIC.[8]

Protocol: Broth Microdilution Assay [8]

  • Preparation of Bacterial/Fungal Inoculum: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Controls: Growth controls (medium and inoculum), sterility controls (medium only), and solvent controls are included.

  • Incubation: The plate is incubated at an appropriate temperature and duration (e.g., 35-37°C for 16-20 hours for bacteria).

  • Interpretation: The MIC is the lowest concentration of the compound where no visible growth is observed.

In Vitro Antifungal Activity against Fusarium graminearum

This protocol details the assessment of a compound's ability to inhibit the mycelial growth of a fungal pathogen on a solid medium.

Protocol: Mycelial Growth Inhibition Assay [5]

  • Medium Preparation: Potato Dextrose Agar (PDA) is prepared and autoclaved. The test compound (e.g., 2-phenylethanol) is added to the molten agar at various concentrations (e.g., 0, 0.05, 0.1, 0.2, 0.4, 0.6, 0.8, 1.0, 1.2 mg/mL).

  • Plating: The agar-compound mixture is poured into Petri dishes.

  • Inoculation: A mycelial plug from a fresh culture of F. graminearum is placed at the center of each plate.

  • Incubation: Plates are incubated at a suitable temperature until the mycelium in the control plate reaches the edge.

  • Measurement: The diameter of the fungal colony is measured, and the percentage of inhibition is calculated relative to the control. The EC50 value is determined from the dose-response curve.

Visualizing Mechanisms and Workflows

Understanding the underlying mechanisms of action and experimental processes is facilitated by visual diagrams.

cluster_exp_workflow Experimental Workflow for Antifungal Activity prep_inoculum Prepare Fungal Inoculum inoculate Inoculate Plates prep_inoculum->inoculate prep_plates Prepare PDA Plates with Test Compound prep_plates->inoculate incubate Incubate inoculate->incubate measure Measure Mycelial Growth incubate->measure calculate Calculate Inhibition % and EC50 measure->calculate

Antifungal activity experimental workflow.

cluster_moa Proposed Antifungal Mechanism of 2-Phenylethanol cluster_cell Fungal Cell PE 2-Phenylethanol cell_membrane Cell Membrane PE->cell_membrane Interacts with ros ROS Stress PE->ros Induces ergosterol Downregulation of Ergosterol Biosynthesis Genes PE->ergosterol atp_transporters Upregulation of ATP-Binding Cassette Transporters PE->atp_transporters membrane_disruption Membrane Disruption & Lipid Peroxidation cell_membrane->membrane_disruption ros->membrane_disruption cell_death Cell Death membrane_disruption->cell_death ergosterol->cell_membrane component of atp_transporters->cell_membrane located in

Antifungal mechanism of 2-phenylethanol.

The proposed antifungal mechanism of 2-phenylethanol against Botrytis cinerea involves the induction of Reactive Oxygen Species (ROS) stress and the disruption of the cell membrane.[3] This is supported by the upregulation of genes related to ROS scavenging systems and ATP-binding cassette transporters, alongside the downregulation of genes involved in ergosterol biosynthesis, a key component of the fungal cell membrane.[3] Studies on Penicillium italicum also indicate that 2-phenylethanol affects mitochondria and the nucleus.[6] The bacteriostatic activity of 2-phenylethanol and its derivatives is also linked to their ability to disrupt the bacterial cell membrane.[7]

Cross-Validation and Comparison

Bioactivity: While quantitative data for this compound is lacking, the qualitative description of it being a "high activity" fungicide suggests it may have a low MIC or EC50 value against target pathogens.[1] For comparison, 2-phenylethanol demonstrates an EC50 of 0.328 mg/mL against F. graminearum, providing a quantitative benchmark for what could be considered "high activity".[5]

Mechanism of Action: The mechanism of action for this compound has not been elucidated. However, its structural similarity to 2-phenylethanol, particularly the presence of a phenyl ring and a hydroxyl group, suggests a potential for a similar mechanism involving interaction with and disruption of microbial cell membranes. The methylamino group in this compound would alter the compound's polarity and hydrogen bonding capabilities, which could influence its interaction with biological membranes and potentially its bioactivity.

Future Research Directions: To fully validate the bioactivity of this compound, further research is required. Key experimental steps would include:

  • In vitro screening: Performing MIC and mycelial growth inhibition assays against a panel of relevant fungal and bacterial pathogens.

  • In vivo testing: Evaluating its efficacy in controlling plant diseases in greenhouse and field trials.

  • Mechanism of action studies: Investigating its effect on microbial cell morphology, membrane integrity, and key metabolic pathways.

  • Toxicology studies: Confirming the reported low toxicity profile through standardized toxicological assessments.

This comparative guide provides a framework for understanding the potential bioactivity of this compound by leveraging the extensive experimental data available for its structural analog, 2-phenylethanol. The provided protocols and mechanistic insights for 2-phenylethanol can serve as a valuable starting point for the systematic evaluation of this compound.

References

Comparative Docking Analysis of (2-(Methylamino)phenyl)methanol Derivatives as Potential VEGFR-2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Representative in Silico Study

This guide provides a comparative molecular docking study of hypothetical (2-(Methylamino)phenyl)methanol derivatives against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key therapeutic target in cancer angiogenesis. Given the limited availability of direct experimental data for this specific class of compounds, this document serves as a comprehensive methodological template, outlining a representative study with structurally relevant ligands for comparison.

Vascular Endothelial Growth Factor (VEGF) and its receptor VEGFR-2 are pivotal in angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[1][2] The inhibition of VEGFR-2 signaling is a well-established strategy in anticancer therapy.[1][3] Molecular docking is a computational method that predicts the binding orientation and affinity of a small molecule to a protein target at the atomic level, aiding in the discovery and design of new drug candidates.[4]

This analysis will compare the hypothetical docking performance of a parent this compound structure with two derivatives against the ATP-binding site of VEGFR-2. The goal is to predict their binding affinities and interaction patterns, providing insights into their potential as VEGFR-2 inhibitors.

Data Presentation: Hypothetical Docking Results

The following table summarizes the hypothetical quantitative data from the molecular docking simulations of this compound and its derivatives against the ATP-binding site of VEGFR-2.

LigandBinding Affinity (kcal/mol)Estimated Inhibition Constant (Ki) (µM)Number of Hydrogen BondsInteracting Residues
This compound-7.54.82Cys919, Asp1046
Derivative A (4-Chloro substitution)-8.21.53Glu885, Cys919, Asp1046
Derivative B (3,4-Dichloro substitution)-8.90.53Glu885, Cys919, Asp1046
Sorafenib (Reference)-10.50.064Glu885, Cys919, Leu1035, Asp1046

Experimental Protocols

A detailed methodology for the key experiments cited in this guide is provided below.

Molecular Docking Protocol

  • Target Protein Preparation:

    • The three-dimensional crystal structure of the VEGFR-2 kinase domain in complex with a known inhibitor (e.g., Sorafenib, PDB ID: 4ASD) is obtained from the RCSB Protein Data Bank.[5]

    • Water molecules and any co-crystallized ligands are removed from the protein structure.

    • Missing hydrogen atoms are added, and charges are assigned using a molecular modeling software package (e.g., AutoDock Tools).

    • The protein structure is minimized to relieve any steric clashes.

  • Ligand Preparation:

    • The 3D structures of this compound and its derivatives are built using a chemical drawing tool (e.g., ChemDraw or MarvinSketch).

    • The structures are optimized to their lowest energy conformation using a suitable force field (e.g., MMFF94).

    • Gasteiger partial charges are computed, and rotatable bonds are defined for the ligands.

  • Grid Generation:

    • A grid box is defined to encompass the ATP-binding site of VEGFR-2. The dimensions and center of the grid are typically determined based on the position of the co-crystallized ligand in the original PDB file.[6]

  • Docking Simulation:

    • Molecular docking is performed using software such as AutoDock Vina.[7] The program systematically samples different conformations and orientations of the ligand within the defined grid box.

    • A scoring function is used to estimate the binding affinity for each pose.

  • Analysis of Results:

    • The docking results are clustered based on conformational similarity.[6]

    • The pose with the lowest binding energy is selected as the most probable binding mode.

    • The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are analyzed and visualized using software like PyMOL or Discovery Studio.[5]

Mandatory Visualizations

VEGFR-2 Signaling Pathway

The binding of VEGF to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[8][9] This initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-AKT pathways, which ultimately promote endothelial cell proliferation, migration, and survival, leading to angiogenesis.[8][10][11]

VEGFR2_Signaling_Pathway VEGFR-2 Signaling Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF VEGF->VEGFR2 Binds PKC PKC PLCg->PKC AKT AKT PI3K->AKT MAPK MAPK PKC->MAPK Survival Cell Survival AKT->Survival Proliferation Cell Proliferation MAPK->Proliferation Migration Cell Migration MAPK->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis

Caption: VEGFR-2 Signaling Cascade.

Molecular Docking Workflow

The process of molecular docking involves several key steps, starting from the preparation of the protein and ligand structures to the final analysis of the docking results.[4][6][7]

Molecular_Docking_Workflow Molecular Docking Workflow cluster_prep Preparation Protein_Prep Target Protein Preparation (e.g., from PDB) Grid_Gen Grid Box Generation (Define Binding Site) Protein_Prep->Grid_Gen Ligand_Prep Ligand Preparation (3D Structure Generation) Docking Docking Simulation (Pose Generation & Scoring) Ligand_Prep->Docking Grid_Gen->Docking Analysis Results Analysis (Binding Energy & Interactions) Docking->Analysis Lead_Opt Lead Optimization Analysis->Lead_Opt

References

A Comparative Guide to the Synthesis of (2-(Methylamino)phenyl)methanol: Established versus Novel Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel synthetic pathway for (2-(Methylamino)phenyl)methanol with an established method. The objective is to offer a clear, data-driven analysis to aid researchers in selecting the most suitable synthesis route based on performance, efficiency, and environmental impact. Experimental data and detailed protocols are provided for both methodologies.

Introduction to the Synthetic Pathways

This compound is a valuable chemical intermediate in the pharmaceutical and agrochemical industries. Traditional synthesis routes often face challenges such as moderate yields and the use of hazardous reagents. This guide evaluates a new, multi-step synthetic pathway, outlined in recent patent literature, against a well-established laboratory method: the reduction of N-methylanthranilic acid.

Established Pathway: Reduction of N-methylanthranilic Acid

A conventional and straightforward method for the synthesis of this compound is the reduction of N-methylanthranilic acid. This approach typically employs a powerful reducing agent, such as Lithium Aluminum Hydride (LiAlH₄), to convert the carboxylic acid functionality directly to a primary alcohol. While effective, the use of LiAlH₄ requires stringent anhydrous conditions and careful handling due to its high reactivity.

Novel Pathway: A Multi-Step Synthesis

A recently developed synthetic route aims to address the shortcomings of traditional methods, promising higher yields and improved environmental credentials. This pathway begins with the reaction of (Z)-N-methyl-1-phenylmethanimine and sodium cyanoborohydride to form an intermediate, (cyano(phenyl)methyl)(methyl)amide, which then undergoes further transformations to yield the final product. This method avoids the use of some of the more hazardous reagents associated with the established route.

Quantitative Data Comparison

The following table summarizes the key performance indicators for both the established and novel synthetic pathways for this compound.

ParameterEstablished Pathway (LiAlH₄ Reduction)Novel Pathway
Starting Material N-methylanthranilic acid(Z)-N-methyl-1-phenylmethanimine
Key Reagents Lithium Aluminum Hydride (LiAlH₄), Anhydrous THFSodium cyanoborohydride, Dichloromethane, Graphite intercalation compound, Manganese dioxide, Potassium chlorate
Overall Yield ~90% (Typical)59-67%[1]
Reaction Time Several hoursMulti-day process
Reaction Temperature Reflux in THF40-90°C (step-dependent)
Solvent Anhydrous Tetrahydrofuran (THF)Dichloromethane, Water
Environmental & Safety Highly reactive and flammable reagent (LiAlH₄), requires stringent anhydrous conditions.Use of a chlorinated solvent (dichloromethane).
Purification Aqueous workup and extractionFiltration, extraction, and collection of reflux liquid.

Experimental Protocols

Established Pathway: Reduction of N-methylanthranilic Acid

Materials:

  • N-methylanthranilic acid

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Distilled water

  • 10% Sulfuric acid

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • A solution of N-methylanthranilic acid in anhydrous THF is added dropwise to a stirred suspension of an excess of Lithium Aluminum Hydride in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • The reaction mixture is stirred and heated to reflux for several hours until the reaction is complete (monitored by TLC).

  • After cooling the reaction mixture in an ice bath, the excess LiAlH₄ is cautiously quenched by the slow, dropwise addition of distilled water, followed by the addition of a 10% sulfuric acid solution.

  • The resulting mixture is filtered, and the filtrate is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by distillation or chromatography.

Novel Synthetic Pathway

This multi-step pathway is based on the method described in patent CN105801437A.[1]

Step 1: Synthesis of (cyano(phenyl)methyl)(methyl)amide

  • In a 50mL Erlenmeyer flask, 5-7 mL of (Z)-N-methyl-1-phenylmethanimine is mixed with 40-50 mg of sodium cyanoborohydride.

  • The flask is gently shaken to dissolve the sodium cyanoborohydride.

  • The flask is moved to a water bath and heated to 80-90°C for 15-20 minutes under a nitrogen atmosphere.

  • After heating, ice water is added to the mixture and stirred until no more precipitate forms.

  • The precipitate is collected by vacuum filtration, washed with ice water, and dried to yield (cyano(phenyl)methyl)(methyl)amide.[1]

Step 2: Intermediate Processing

  • 1-3 g of the obtained (cyano(phenyl)methyl)(methyl)amide is dissolved in 10-20 mL of dichloromethane in a beaker.

  • The beaker is heated in a water bath to 40-45°C with slow stirring until the solid is completely dissolved.

  • 5-10 mg of a graphite intercalation compound is added to the solution.[1]

Step 3: Final Product Formation

  • The resulting reflux liquid from the previous step is placed in a three-necked flask.

  • 10-15 mL of deionized water and 10-15 mg of manganese dioxide are added, and the mixture is stirred.

  • 1-4 mg of potassium chlorate and boiling chips are added.

  • A reflux apparatus is attached, and the mixture is heated until reflux begins. The temperature is maintained until no more reflux liquid is produced.

  • The collected reflux liquid is the final product, this compound.[1]

Visualizing the Novel Pathway

The following diagram illustrates the workflow of the novel synthetic pathway for this compound.

Novel_Synthetic_Pathway cluster_start Starting Materials cluster_step1 Step 1: Amide Formation cluster_step2 Step 2: Intermediate Processing cluster_step3 Step 3: Final Product Formation start_mat1 (Z)-N-methyl-1-phenylmethanimine step1_reaction Reaction in Water Bath (80-90°C, 15-20 min) start_mat1->step1_reaction start_mat2 Sodium cyanoborohydride start_mat2->step1_reaction step1_workup Precipitation with Ice Water & Filtration step1_reaction->step1_workup intermediate1 (cyano(phenyl)methyl)(methyl)amide step1_workup->intermediate1 step2_dissolution Dissolution in Dichloromethane (40-45°C) intermediate1->step2_dissolution step2_addition Addition of Graphite Intercalation Compound step2_dissolution->step2_addition step3_reagents Addition of MnO2, KClO3 in Deionized Water step2_addition->step3_reagents step3_reflux Reflux step3_reagents->step3_reflux final_product This compound step3_reflux->final_product

Caption: Workflow of the novel synthetic pathway.

References

Safety Operating Guide

Proper Disposal of (2-(Methylamino)phenyl)methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of (2-(Methylamino)phenyl)methanol, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.

Hazard and Safety Summary

This compound is a hazardous chemical that requires careful handling.[1] It is classified as harmful if swallowed or in contact with skin, can cause severe skin burns and eye damage, and may lead to respiratory irritation.[1] Furthermore, it is suspected of causing damage to fertility or an unborn child and may cause organ damage through prolonged or repeated exposure. The substance is also recognized as being harmful to aquatic life.

Key Hazard Information:

Hazard CategoryGHS ClassificationDescription
Acute Toxicity Category 4 (Oral & Dermal)Harmful if swallowed or in contact with skin.[1]
Skin Corrosion/Irritation Category 1BCauses severe skin burns and eye damage.[1]
Respiratory Irritation Category 3May cause respiratory irritation.
Reproductive Toxicity Category 2Suspected of damaging fertility or the unborn child.
Specific Target Organ Toxicity Category 2 (Repeated Exposure)May cause damage to organs through prolonged or repeated exposure.
Aquatic Hazard Acute, Category 3Harmful to aquatic life.

Personal Protective Equipment (PPE) and Handling

Before handling this compound for any purpose, including disposal, ensure that the following personal protective equipment is used and that all handling occurs in a designated, safe area.

  • Hand Protection : Wear chemical-impermeable nitrile gloves.[2] Consult the glove manufacturer's resistance guide for compatibility.

  • Eye and Face Protection : Use ANSI-approved safety glasses or chemical splash goggles.[2] A face shield may be necessary for larger quantities.

  • Skin and Body Protection : Wear a properly-sized, buttoned lab coat. Full-length pants and closed-toe shoes are mandatory.[2]

  • Respiratory Protection : All handling and disposal procedures should be conducted in a certified chemical fume hood to avoid inhaling vapors.[2][3]

  • Engineering Controls : Use a well-ventilated area.[3] Equipment and lines should be electrically grounded to prevent static discharge.[2][4]

Step-by-Step Disposal Protocol

Disposal of this compound must be managed through an approved hazardous waste program.[5] Never dispose of this chemical down the sink or in regular trash.[6]

Workflow for Disposal of this compound Waste

G Figure 1. Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection cluster_storage Labeling & Storage cluster_disposal Final Disposal A Wear Full PPE: Gloves, Goggles, Lab Coat B Work in a Chemical Fume Hood A->B C Select a Compatible, Leak-Proof Waste Container B->C Proceed to Collection D Transfer Waste Chemical into Container C->D E For Empty Product Containers: Collect First Rinse as Waste D->E F Securely Seal the Waste Container E->F Proceed to Labeling G Affix Hazardous Waste Label: - Full Chemical Name - Concentration/Amount - Date F->G H Store in Designated, Ventilated Hazardous Waste Area G->H I Use Secondary Containment H->I J Arrange for Pickup by Certified Waste Disposal Service I->J Request Pickup

Caption: Disposal workflow for this compound.

Procedure for Unused Product and Contaminated Waste:

  • Container Selection : Obtain a designated hazardous waste container that is sturdy, leak-proof, and chemically compatible.[6][7] Avoid using metal containers where corrosion is possible; high-density polyethylene (HDPE) is often a suitable choice.[7]

  • Waste Segregation : Do not mix this compound waste with incompatible materials such as strong oxidizing agents or strong acids.[4] Keep it segregated from other waste streams to prevent hazardous reactions.[5]

  • Transfer : Carefully transfer the waste into the designated container inside a chemical fume hood.[2] Avoid splashing.

  • Labeling : Securely close the container.[6] Immediately label it with a hazardous waste tag, clearly indicating "Hazardous Waste," the full chemical name "this compound," the approximate quantity or concentration, and the date of accumulation.[6]

  • Storage : Store the sealed container in a designated, well-ventilated hazardous waste storage area.[5] The storage area should be secure and away from heat or ignition sources.[4] Use secondary containment to mitigate potential leaks.[6]

  • Final Disposal : Arrange for the collection of the waste container by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[5][6]

Procedure for Empty Containers:

  • Rinsing : The first rinse of a container that held this compound must be collected and treated as hazardous waste.[6]

  • Collection : Pour a small amount of a suitable solvent (e.g., methanol or ethanol) into the empty container, cap and swirl to dissolve any residue, and pour the rinsate into the appropriate hazardous waste container.

  • Repeat for Highly Toxic Chemicals : For chemicals with high toxicity, the first three rinses must be collected as hazardous waste.[6] Given the hazard profile of this compound, this is a recommended best practice.

  • Container Disposal : After thorough rinsing and air-drying, the container may be disposed of according to institutional policies for non-hazardous lab glass or plastic, provided all hazard labels have been removed or defaced.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.

  • Evacuate and Alert : For large spills (>1 L), immediately evacuate the area and alert personnel.[2] Contact your institution's emergency number or EHS department.[2] Keep people away from and upwind of the spill.[3]

  • Remove Ignition Sources : Remove all sources of ignition from the area.[3][4] Use non-sparking tools for cleanup.[3]

  • Small Spill Cleanup (<1 L) : If you are trained and it is safe to do so, manage the cleanup of small spills.

    • Wear the appropriate PPE as described in Section 2.

    • Contain the spill using an inert absorbent material such as vermiculite, sand, or a spill kit absorbent.

    • Carefully collect the absorbed material using non-sparking tools and place it into a sealable, labeled hazardous waste container.[3]

  • Decontamination : Decontaminate the spill area according to your laboratory's standard operating procedures.

  • Waste Disposal : The collected spill cleanup material must be disposed of as hazardous waste, following the procedures outlined in Section 3.[2]

References

Essential Safety and Logistics for Handling (2-(Methylamino)phenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of (2-(Methylamino)phenyl)methanol, tailored for researchers, scientists, and drug development professionals. Following these procedures is essential for ensuring laboratory safety and minimizing risk.

This compound is classified as a substance that is harmful if swallowed, causes skin irritation, can result in serious eye damage, and may cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory to prevent exposure.

PPE CategoryEquipment SpecificationRationale
Eye and Face Protection Tightly fitting safety goggles with side-shields or a face shield.Protects against splashes and vapors that can cause severe eye damage.[3][4]
Skin Protection Chemical-resistant gloves (e.g., nitrile, butyl rubber), a lab coat, and, if necessary, a chemical-resistant apron or coveralls.Prevents skin contact which can cause irritation.[3][4][5] Gloves should be inspected before use and changed immediately if contaminated.[3][6]
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.[3][6] If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate cartridge is necessary.[3] For significant vapor exposure, a supplied-air respirator (SAR) or self-contained breathing apparatus (SCBA) is recommended.[7]Protects against inhalation of vapors which can cause respiratory tract irritation.[1][2]

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Ensure a safety shower and eyewash station are readily accessible in the work area.[8]

  • Work should be conducted in a well-ventilated area, with a chemical fume hood being the standard for handling this substance.[3][6]

  • Remove all sources of ignition from the handling area.[3]

2. Handling the Chemical:

  • Avoid contact with skin, eyes, and clothing.[3][9]

  • Do not breathe in vapors or mists.[9]

  • Use non-sparking tools to prevent ignition.[3]

  • When not in use, keep the container tightly closed and stored in a cool, dry, and well-ventilated place.[3][6]

3. Emergency and First Aid Measures:

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[8][10] Seek immediate medical attention.[8]
Skin Contact Take off all contaminated clothing immediately.[3] Wash the affected skin area with soap and plenty of water.[3][8][10] If skin irritation persists, seek medical attention.[8]
Inhalation Move the individual to fresh air.[3][8][10] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration, but avoid mouth-to-mouth resuscitation if the substance was ingested or inhaled.[3][9] Seek immediate medical attention.[9]
Ingestion Do NOT induce vomiting. Rinse the mouth with water.[11] Never give anything by mouth to an unconscious person.[6] Call a poison center or doctor for immediate medical advice.

Disposal Plan

Chemical waste must be handled and disposed of in accordance with all local, state, and federal regulations.

1. Waste Collection:

  • This compound and any materials contaminated with it should be collected in a designated, properly labeled, and sealed hazardous waste container.

  • Do not mix with incompatible waste streams.

2. Storage of Waste:

  • Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Ensure the waste container is kept closed when not in use.

3. Final Disposal:

  • Dispose of the chemical waste through a licensed hazardous waste disposal company.

  • Do not dispose of this chemical down the drain or in general trash.

Workflow for Safe Handling

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Cleanup A Verify Fume Hood Functionality B Assemble Required PPE (Goggles, Gloves, Lab Coat) A->B C Locate Emergency Equipment (Eyewash, Safety Shower) B->C D Handle Chemical Inside Fume Hood C->D Proceed to Handling E Keep Container Tightly Closed D->E F Avoid Skin/Eye Contact and Inhalation E->F G Dispose of Waste in Labeled Container F->G Proceed to Disposal H Decontaminate Work Area G->H I Remove and Dispose of Contaminated PPE H->I J Wash Hands Thoroughly I->J

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.